Lauryl isoquinolinium bromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-dodecylisoquinolin-2-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N.BrH/c1-2-3-4-5-6-7-8-9-10-13-17-22-18-16-20-14-11-12-15-21(20)19-22;/h11-12,14-16,18-19H,2-10,13,17H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJLMQTXVKCUCD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC2=CC=CC=C2C=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042087 | |
| Record name | 2-Dodecylisoquinolinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93-23-2 | |
| Record name | Laurylisoquinolinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryl isoquinolinium bromide [USAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093232 | |
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| Record name | Isothan | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Isothan | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoquinolinium, 2-dodecyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Dodecylisoquinolinium bromide | |
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| Record name | 2-dodecylisoquinolinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.029 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL ISOQUINOLINIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09TM5K0O34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Lauryl Isoquinolinium Bromide: Chemical Properties, Structure, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and known biological activities of lauryl isoquinolinium bromide (LIB). The information is curated for professionals in research and drug development, with a focus on presenting clear, actionable data and methodologies.
Chemical Properties and Structure
This compound, also known as 2-dodecylisoquinolin-2-ium bromide, is a cationic surfactant and a member of the quaternary ammonium (B1175870) compound family.[1] Its amphiphilic nature, consisting of a hydrophilic isoquinolinium head group and a hydrophobic lauryl (dodecyl) tail, dictates its chemical behavior and biological applications.[1]
Structural Information
-
InChI: InChI=1S/C21H32N.BrH/c1-2-3-4-5-6-7-8-9-10-13-17-22-18-16-20-14-11-12-15-21(20)19-22;/h11-12,14-16,18-19H,2-10,13,17H2,1H3;1H/q+1;/p-1[2][3][5]
Quantitative Chemical Data
| Property | Value |
| Molecular Formula | C21H32BrN |
| Molecular Weight | 378.39 g/mol |
| Melting Point | >110°C with decomposition |
| Solubility | Soluble in water |
| Appearance | Off-white to yellow solid; may also be a liquid |
| Stability | Stable, but very hygroscopic |
| Oral LD50 (rat) | 230 mg/kg |
| Oral LD50 (guinea pig) | 200 mg/kg |
Experimental Protocols
This section details generalized methodologies for the synthesis, purification, and characterization of this compound.
Synthesis: N-Alkylation of Isoquinoline (B145761)
The primary method for synthesizing this compound is through the direct N-alkylation of isoquinoline with 1-bromododecane (B92323) (lauryl bromide).[1] This reaction follows the principles of the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) where the nitrogen atom of the isoquinoline acts as a nucleophile.[9]
Representative Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isoquinoline (1 equivalent) in a suitable solvent such as acetonitrile (B52724) or N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred solution, add 1-bromododecane (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Isolation: The crude product can be collected by filtration if it precipitates or used directly in the purification step if the solvent is evaporated.
Purification: Recrystallization
Recrystallization is a widely employed technique for the purification of quaternary ammonium salts like this compound.[9] The choice of solvent is critical for effective purification.
Generalized Protocol:
-
Solvent Selection: Select a solvent or a solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallization of similar compounds include ethanol, acetone, or mixtures like ethanol/ether.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. Due to the hygroscopic nature of this compound, it is crucial to store the purified compound in a desiccator.[9]
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is used to confirm the structure of the molecule. The aromatic protons on the isoquinolinium ring are expected to appear in the downfield region (typically between 7.5 and 9.5 ppm).[1] The methylene (B1212753) protons of the lauryl chain directly attached to the nitrogen atom will be deshielded and appear at a distinct chemical shift.[1] The majority of the methylene groups of the lauryl chain will produce a large signal around 1.2-1.4 ppm, while the terminal methyl group will appear as a triplet at approximately 0.8-0.9 ppm.[1]
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. Distinct signals for the aromatic carbons of the isoquinolinium core and the aliphatic carbons of the dodecyl chain are expected. The chemical shift of the methylene carbon adjacent to the nitrogen confirms the C-N bond formation.[1] A typical solvent for NMR analysis is deuterated chloroform (B151607) (CDCl₃).
Infrared (IR) Spectroscopy:
An FTIR spectrum can be obtained to identify the functional groups present in the molecule. The spectrum for this compound would be expected to show characteristic peaks for aromatic C-H stretching, aliphatic C-H stretching, and C=C and C=N stretching from the isoquinolinium ring. PubChem indicates that an FTIR spectrum has been recorded using the "MELT-BETWEEN SALTS" technique.[3]
Mass Spectrometry (MS):
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the cationic part [C₂₁H₃₂N]⁺ would be detected. Fragmentation would likely involve the loss of the lauryl chain or cleavage within the alkyl chain.
Biological Activity and Signaling Pathways
This compound is recognized for its antimicrobial and cytotoxic properties.[1] It is used in cosmetic formulations as an antimicrobial agent, antistatic agent, and deodorant.[10] A notable application is in hair growth delaying products, where it is proposed to act through the selective destruction of germinative cells within the hair follicle.[11]
Mechanism of Action in Hair Follicles
The proposed mechanism for hair growth inhibition by this compound involves a targeted cytotoxic effect on the germinative cells of the hair follicles.[11] It is suggested that the compound slows down cell division in the matrix bulb of the hair root, leading to a shrinking and withering of the root, which ultimately prevents the formation of a new hair follicle.[2] This action is described as "choking" the hair root and is believed to occur while the hair is in the anagen (growth) phase.[12]
General Cytotoxicity of Quaternary Ammonium Compounds
As a quaternary ammonium compound (QAC), the primary mechanism of this compound's antimicrobial and cytotoxic activity is the disruption of cell membranes.[1] The positively charged isoquinolinium head group interacts with the negatively charged components of the cell membrane, while the lipophilic lauryl tail inserts into the lipid bilayer.[1] This leads to increased membrane permeability and can result in cell lysis.[1][13]
Furthermore, some QACs have been shown to disrupt mitochondrial function, leading to a decrease in ATP production.[13][14] This can trigger programmed cell death, or apoptosis.[13][14] In some cell lines, QACs have been observed to induce apoptosis through a caspase-3 dependent pathway.[15]
Below is a diagram representing a generalized workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C21H32N.Br | CID 7132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-hydroxynonenal induces apoptosis via caspase-3 activation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple and Efficient Microwave Assisted N-Alkylation of Isatin [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
- 13. LabXchange [labxchange.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
The Core Mechanism of Lauryl Isoquinolinium Bromide as a Potent Antimicrobial Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauryl isoquinolinium bromide (LIB), a quaternary ammonium-based cationic surfactant, exhibits broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi. Its primary mechanism of action involves a multi-step assault on the microbial cell membrane, leading to a catastrophic loss of cellular integrity and subsequent cell death. This technical guide provides an in-depth exploration of the molecular interactions and downstream cellular effects of LIB, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents with unique mechanisms of action. Cationic surfactants, particularly quaternary ammonium (B1175870) compounds (QACs), have long been recognized for their potent biocidal properties. This compound (LIB), also known as 1-dodecylisoquinolinium bromide, belongs to this class and is distinguished by its isoquinolinium head group and a C12 alkyl (lauryl) chain. This structure confers amphipathic properties that are central to its antimicrobial efficacy. This guide delineates the core mechanism by which LIB exerts its antimicrobial effects, focusing on its interaction with the microbial cell envelope.
Core Mechanism of Action: A Multi-Stage Process
The antimicrobial action of this compound is a rapid, concentration-dependent process that culminates in cell lysis. The primary target is the microbial cell membrane, a vital barrier that maintains cellular homeostasis. The mechanism can be dissected into the following key stages:
-
Electrostatic Adsorption: The positively charged isoquinolinium headgroup of LIB is electrostatically attracted to the net negative charge of the microbial cell surface. In bacteria, this negative charge is primarily due to teichoic acids in Gram-positive bacteria and the lipopolysaccharide (LPS) layer in Gram-negative bacteria. In fungi, the cell wall components also present a net negative charge.
-
Hydrophobic Insertion and Membrane Perturbation: Following adsorption, the hydrophobic lauryl tail inserts into the lipid bilayer of the cell membrane. This insertion disrupts the ordered structure of the membrane phospholipids, increasing membrane fluidity and creating localized disorganization.
-
Membrane Depolarization and Permeabilization: The accumulation of LIB molecules within the membrane leads to a loss of membrane integrity. This results in the dissipation of the electrochemical gradients across the membrane, a phenomenon known as membrane depolarization. The compromised membrane becomes permeable to ions and small molecules.
-
Leakage of Cellular Contents: The increased permeability allows for the leakage of essential intracellular components, including potassium ions (K+), inorganic phosphate, and adenosine (B11128) triphosphate (ATP). The loss of these vital molecules disrupts critical cellular processes, including energy metabolism and maintenance of osmotic balance.
-
Macromolecule Efflux and Cell Lysis: At higher concentrations or with prolonged exposure, the membrane damage becomes more extensive, leading to the leakage of larger macromolecules such as proteins and nucleic acids. This ultimately results in complete cell lysis and death.
The following diagram illustrates this proposed mechanism:
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). While extensive peer-reviewed data specifically for LIB against a wide range of organisms is limited, studies on 1-alkylquinolinium bromides demonstrate a strong dependence of activity on the alkyl chain length, with C12 (lauryl) and C14 chains showing the highest potency.[1] The following table summarizes representative MIC values for closely related 1-alkylquinolinium bromides against common pathogens to illustrate the expected potency of LIB.
| Microorganism | Strain | Compound | MIC (µg/mL) | Reference |
| Staphylococcus aureus | (Gram-positive) | 1-dodecyl-2-(4-pyridyl)pyridinium bromide | 1.95 | [2] |
| Escherichia coli | (Gram-negative) | 1-dodecyl-2-(4-pyridyl)pyridinium bromide | 15.6 | [2] |
| Candida albicans | (Fungus) | 1-dodecyl-1-methylpyrrolidinium bromide | 3.9 | [3] |
| Aspergillus niger | (Fungus) | Not Available | - | - |
Note: The data presented are for structurally similar compounds and should be considered indicative of the potential activity of this compound. Experimental determination of MICs for LIB against specific strains of interest is recommended.
Experimental Protocols
Reproducible and standardized protocols are essential for evaluating the antimicrobial properties of compounds like this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound (LIB) stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Microbial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Protocol:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test microorganism from a fresh agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of LIB:
-
Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the LIB stock solution (at twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no LIB), and well 12 serves as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to wells 1 through 11.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of LIB at which no visible growth (turbidity) is observed.
-
Membrane Potential Assay using DiSC₃(5)
This assay measures changes in the bacterial membrane potential using the fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)). This cationic dye accumulates in hyperpolarized cells, leading to self-quenching of its fluorescence. Depolarization causes the dye to be released, resulting in an increase in fluorescence.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound (LIB)
-
DiSC₃(5) stock solution (in DMSO)
-
HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization
-
Fluorescence microplate reader
Protocol:
-
Cell Preparation:
-
Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5).
-
Harvest cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the cells in the same buffer to an OD₆₀₀ of 0.05.
-
-
Dye Loading:
-
Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM.
-
Incubate in the dark at room temperature for approximately 30 minutes to allow for dye uptake and fluorescence quenching.
-
-
Fluorescence Measurement:
-
Aliquot 200 µL of the dye-loaded cell suspension into wells of a black, clear-bottom 96-well plate.
-
Place the plate in a fluorescence microplate reader set to an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.
-
Record the baseline fluorescence for 2-5 minutes.
-
Add various concentrations of LIB (and CCCP to a control well).
-
Continue to record fluorescence intensity over time to monitor depolarization, observed as an increase in fluorescence.
-
ATP Leakage Assay
This assay quantifies the release of intracellular ATP into the extracellular medium as a measure of membrane damage.
Materials:
-
Bacterial or fungal culture
-
This compound (LIB)
-
Phosphate-buffered saline (PBS)
-
ATP bioluminescence assay kit (e.g., containing luciferase and luciferin)
-
Luminometer
Protocol:
-
Cell Preparation:
-
Grow microorganisms to the desired growth phase and harvest by centrifugation.
-
Wash the cells twice with PBS and resuspend in PBS to a specific cell density.
-
-
Treatment with LIB:
-
Add various concentrations of LIB to the cell suspension.
-
Incubate for a defined period (e.g., 30 minutes).
-
-
Sample Collection and Preparation:
-
Centrifuge the treated cell suspensions to pellet the cells.
-
Carefully collect the supernatant, which contains the extracellular ATP.
-
-
ATP Quantification:
-
Follow the manufacturer's instructions for the ATP bioluminescence assay kit. Typically, this involves mixing the supernatant with the luciferase/luciferin reagent.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Effects on Fungal Cell Wall
While the primary target of LIB is the cell membrane, its interaction with the fungal cell wall is an important initial step. The fungal cell wall, composed of chitin (B13524), glucans, and mannoproteins, presents a net negative charge, facilitating the initial electrostatic attraction of the cationic LIB. Although LIB is not known to directly inhibit the synthesis of cell wall components like chitin or glucan, physical disruption of the cell wall structure as a consequence of extensive membrane damage is plausible, particularly at higher concentrations. However, the primary antifungal mechanism remains the permeabilization of the plasma membrane that lies beneath the cell wall.
Induction of Oxidative Stress
While not the primary mechanism, there is evidence to suggest that some cationic surfactants can induce oxidative stress in microbial cells. This can occur as a secondary effect of membrane damage. Disruption of the electron transport chain, which is embedded in the cell membrane, can lead to the production of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. The accumulation of ROS can cause further damage to cellular components, including DNA, proteins, and lipids, contributing to the overall bactericidal effect. Further research is needed to specifically quantify the extent to which this compound induces oxidative stress.
Conclusion
This compound is a potent antimicrobial agent with a primary mechanism of action centered on the rapid and catastrophic disruption of the microbial cell membrane. Its amphipathic nature, combining a cationic isoquinolinium headgroup with a hydrophobic lauryl tail, facilitates a multi-step process of electrostatic attraction, hydrophobic insertion, membrane depolarization, and ultimately, cell lysis. This guide has provided a comprehensive overview of this mechanism, supported by methodologies for its quantitative assessment. The broad-spectrum activity and membrane-centric mode of action make this compound and related compounds a subject of continued interest in the development of new antimicrobial strategies to combat infectious diseases.
References
- 1. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic activity between colistin and the ionic liquids 1-methyl-3-dodecylimidazolium bromide, 1-dodecyl-1-methylpyrrolidinium bromide, or 1-dodecyl-1-methylpiperidinium bromide against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Surfactant Properties of Lauryl Isoquinolinium Bromide in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl isoquinolinium bromide (LIB), a cationic surfactant, has garnered significant interest within the scientific community, particularly in the fields of microbiology, biochemistry, and drug delivery system development. Its amphiphilic nature, characterized by a positively charged aromatic isoquinolinium headgroup and a long, hydrophobic C12 alkyl (lauryl) tail, drives its self-assembly into micelles in aqueous solutions. This behavior is pivotal to its function as a solubilizing agent, a stabilizer for nanoparticles, and an antimicrobial agent. Understanding the fundamental surfactant properties of LIB is crucial for optimizing its application in various research and development endeavors.
This technical guide provides a comprehensive overview of the core surfactant properties of this compound in aqueous solutions. It summarizes key quantitative data, details the experimental protocols for their determination, and presents visual representations of its mechanism of action and experimental workflows.
Core Surfactant Properties of this compound
The surfactant properties of this compound are primarily defined by its behavior at interfaces and its tendency to form aggregates in solution. Key parameters that characterize these properties are summarized below.
Data Presentation
The following tables present a summary of the critical micelle concentration (CMC), thermodynamic parameters of micellization, and interfacial properties of this compound in aqueous solutions.
| Table 1: Critical Micelle Concentration (CMC) of this compound | | :--- | :--- | :--- | | Temperature (°C) | CMC (mM) | Method of Determination | | 25 | ~0.89 | Isothermal Titration Calorimetry[1] | | 25.0 | 2.40 | Conductometry[2] | | 35.0 | 2.25 | Conductometry[2] | | 45.0 | 2.12 | Conductometry[2] |
| Table 2: Thermodynamic Parameters of Micellization for this compound | | :--- | :--- | :--- | :--- | | Temperature (K) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | ΔS°mic (J/mol·K) | | 298.15 | -15.19 | -9.88 | 17.81 | | 308.15 | -15.54 | -10.51 | 16.32 | | 318.15 | -15.86 | -11.14 | 14.83 | Data calculated from conductometric measurements.[2]
| Table 3: Interfacial Properties of this compound at 298.15 K (25°C) | | :--- | :--- | | Parameter | Value | | Surface Tension at CMC (γcmc) | 35.5 mN/m | | Maximum Surface Excess Concentration (Γmax) | 1.89 x 10-6 mol/m² | | Minimum Surface Area per Molecule (Amin) | 0.88 nm² | | Surface Pressure at CMC (Πcmc) | 36.5 mN/m | Data derived from surface tension measurements.[2]
| Table 4: Aggregation Number of this compound Micelles | | :--- | :--- | | Parameter | Value | | Aggregation Number (Nagg) | Not available in the searched literature. |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the surfactant properties of this compound.
Determination of Critical Micelle Concentration (CMC)
a) Surface Tensiometry (Wilhelmy Plate Method)
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.
-
Apparatus: Tensiometer equipped with a Wilhelmy plate (typically platinum), a sensitive microbalance, a motorized sample stage, and a thermostatted vessel.
-
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Clean the Wilhelmy plate thoroughly, typically by flaming to red heat, to ensure complete wetting.
-
Measure the surface tension of the pure solvent (deionized water) first.
-
For each dilution, pour the solution into the sample vessel and allow it to equilibrate to the desired temperature.
-
Lower the Wilhelmy plate until it just touches the surface of the liquid. The instrument will record the force exerted on the plate by the surface tension.
-
Repeat the measurement for each concentration, starting from the most dilute solution to minimize contamination.
-
Plot the surface tension (γ) as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.
-
b) Conductometry
-
Principle: The electrical conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase of conductivity with concentration is lower due to the formation of micelles which have a lower mobility than the free surfactant ions and bind some of the counterions. The CMC is the point where the slope of the conductivity versus concentration plot changes.
-
Apparatus: Conductivity meter with a conductivity cell, a thermostatted water bath, and a magnetic stirrer.
-
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
Place a known volume of deionized water in a thermostatted vessel and immerse the conductivity cell.
-
Allow the system to reach thermal equilibrium.
-
Record the initial conductivity of the water.
-
Make successive additions of the stock solution to the water, allowing the solution to mix thoroughly and equilibrate after each addition.
-
Record the conductivity after each addition.
-
Plot the specific conductivity (κ) as a function of the this compound concentration.
-
The plot will show two linear regions with different slopes. The CMC is the concentration at which these two lines intersect.
-
c) Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat changes associated with the demicellization process. A concentrated solution of the surfactant (above its CMC) is titrated into the solvent in the sample cell. The initial injections result in a large endothermic or exothermic peak as the micelles break down into monomers. As the concentration in the cell approaches and surpasses the CMC, the magnitude of these peaks decreases.
-
Apparatus: Isothermal titration calorimeter.
-
Procedure:
-
Prepare a concentrated stock solution of this compound (typically 10-20 times the expected CMC) in deionized water.
-
Fill the ITC syringe with the stock solution.
-
Fill the sample cell with deionized water.
-
Set the desired experimental temperature and allow the system to equilibrate.
-
Perform a series of small, sequential injections of the surfactant solution from the syringe into the sample cell.
-
The instrument records the heat change associated with each injection.
-
The data is plotted as heat change per injection versus the total surfactant concentration in the cell.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve. The enthalpy of micellization (ΔH°mic) can also be determined from the height of the transition.
-
Mandatory Visualizations
Antimicrobial Mechanism of Action
This compound, as a cationic surfactant, exerts its antimicrobial effect primarily through the disruption of the microbial cell membrane.[1] The positively charged isoquinolinium headgroup interacts electrostatically with the negatively charged components of the bacterial membrane, such as phospholipids (B1166683) and teichoic acids. This initial binding is followed by the insertion of the hydrophobic lauryl tail into the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.
Experimental Workflow for Surfactant Property Determination
The characterization of this compound's surfactant properties involves a series of interconnected experimental and analytical steps.
Synthesis of this compound
The primary synthetic route to this compound is the Menshutkin reaction, which involves the N-alkylation of isoquinoline (B145761) with lauryl bromide.
Conclusion
This compound exhibits characteristic surfactant behavior in aqueous solutions, driven by its amphiphilic molecular structure. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. A thorough understanding of its critical micelle concentration, thermodynamic properties of micellization, and interfacial behavior is essential for its effective utilization in various applications, from antimicrobial formulations to advanced drug delivery systems. Further research to determine the aggregation number of its micelles would provide a more complete picture of its self-assembly in aqueous environments.
References
An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Lauryl Isoquinolinium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Lauryl Isoquinolinium Bromide, a cationic surfactant with significant potential in pharmaceutical and biomedical applications. This document details the fundamental principles of micellization, presents available quantitative CMC data, outlines detailed experimental protocols for its determination, and illustrates relevant mechanisms of action.
Introduction to this compound and its Micellization
This compound (also known as N-dodecylisoquinolinium bromide) is a quaternary ammonium (B1175870) compound characterized by a hydrophilic isoquinolinium headgroup and a hydrophobic dodecyl (lauryl) tail. This amphiphilic nature drives its self-assembly in aqueous solutions to form micelles—colloidal aggregates where the hydrophobic tails are sequestered from water, and the hydrophilic heads form the outer corona. The concentration at which this self-assembly begins is a crucial parameter known as the critical micelle concentration (CMC).
The CMC is a fundamental characteristic of a surfactant, as it dictates the concentration at which properties of the solution, such as surface tension, conductivity, and detergency, change abruptly. For drug development professionals, understanding the CMC is vital for formulating drug delivery systems, as micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Furthermore, the antimicrobial properties of this compound are linked to its ability to disrupt microbial cell membranes, a process influenced by its aggregation behavior.
Quantitative Data on the CMC of this compound
The CMC of this compound is influenced by various factors, most notably temperature. The following table summarizes the available quantitative data on the CMC of this compound in aqueous solutions at different temperatures, as determined by conductometric and surface tension measurements.
| Temperature (K) | CMC (mmol/L) | Method of Determination | Reference |
| 298.15 | 2.20 | Surface Tension | Zhang et al. (2014) |
| 298.15 | 2.25 | Electrical Conductivity | Zhang et al. (2014) |
| 308.15 | 2.38 | Electrical Conductivity | Zhang et al. (2014) |
| 318.15 | 2.52 | Electrical Conductivity | Zhang et al. (2014) |
Note: The CMC values are extracted from studies referencing the work of Zhang et al. (2014), "Micellization behavior of the ionic liquid this compound in aqueous solution."
The data indicates a slight increase in the CMC of this compound with increasing temperature in the studied range. This behavior is typical for many ionic surfactants and is a result of the complex interplay between the hydrophobic effect and the electrostatic repulsion between the ionic headgroups.
Factors Influencing the CMC of this compound
Several factors can significantly alter the CMC of this compound in aqueous solutions:
-
Temperature: As shown in the data table, temperature can affect the CMC. For many ionic surfactants, the CMC initially decreases with temperature to a minimum and then increases. This is due to the opposing effects of temperature on the hydration of the hydrophilic and hydrophobic groups.
-
Addition of Electrolytes: The addition of inorganic salts (e.g., NaCl, KBr) to a solution of an ionic surfactant like this compound generally leads to a decrease in its CMC. The added counter-ions shield the electrostatic repulsion between the positively charged isoquinolinium headgroups, making it energetically more favorable for micelles to form at a lower concentration.
-
Presence of Organic Additives: The presence of organic molecules, such as alcohols, can either increase or decrease the CMC. Short-chain alcohols may increase the CMC by improving the solvation of the surfactant monomers. Conversely, longer-chain alcohols can incorporate into the micelles, reducing the repulsion between headgroups and thus lowering the CMC.
-
Structural Modifications: Changes in the length of the hydrophobic alkyl chain or modifications to the hydrophilic headgroup would significantly impact the CMC. A longer alkyl chain generally leads to a lower CMC due to increased hydrophobicity.
Experimental Protocols for CMC Determination
The following are detailed methodologies for two common and effective techniques used to determine the CMC of this compound.
Surface Tensiometry
This method is based on the principle that surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. Once the surface is saturated, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in high-purity deionized water. The concentration should be well above the expected CMC.
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should span a range both below and above the anticipated CMC. Logarithmic spacing of concentrations is often effective.
-
Instrumentation: Utilize a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method). Ensure the instrument is properly calibrated with a substance of known surface tension, such as pure water.
-
Measurement:
-
Measure the surface tension of each solution at a constant and controlled temperature.
-
Allow each solution to equilibrate before measurement to ensure the surfactant molecules have migrated to the interface.
-
Clean the ring or plate thoroughly between measurements to avoid cross-contamination.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting graph will typically show two linear regions with different slopes.
-
The CMC is determined from the intersection point of the two extrapolated linear portions of the plot.
-
Conductometry
This technique is suitable for ionic surfactants like this compound. It relies on the change in the electrical conductivity of the solution as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration due to the presence of individual, mobile ions. Above the CMC, the rate of increase in conductivity changes because the newly formed micelles have a lower mobility than the individual ions and also bind some of the counter-ions.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water with low conductivity.
-
Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.
-
Measurement:
-
Place a known volume of deionized water in the conductivity cell and measure its initial conductivity.
-
Perform a series of titrations by adding small, known aliquots of the concentrated stock solution into the cell.
-
After each addition, stir the solution gently to ensure homogeneity and allow it to equilibrate to the desired temperature before recording the conductivity.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) as a function of the surfactant concentration.
-
The plot will exhibit two linear regions with different slopes.
-
The CMC is the concentration at the point of intersection of these two lines.
-
Visualizations: Workflows and Mechanisms
Experimental Workflow for CMC Determination
Caption: Experimental workflow for determining the CMC of this compound.
Antimicrobial Mechanism of this compound
As a quaternary ammonium compound, this compound exerts its antimicrobial effect primarily through the disruption of the bacterial cell membrane.
An In-depth Technical Guide on the Self-Assembly and Supramolecular Aggregation of Lauryl Isoquinolinium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Lauryl Isoquinolinium Bromide
This compound, scientifically known as 2-dodecylisoquinolin-2-ium bromide, is a cationic surfactant classified as a surface-active ionic liquid (SAIL). Its molecular architecture is distinctly amphiphilic, featuring a hydrophilic, aromatic isoquinolinium headgroup that carries a positive charge, and a hydrophobic 12-carbon alkyl chain (lauryl tail). This dual nature drives its self-assembly in aqueous solutions, leading to the formation of thermodynamically stable supramolecular structures, primarily micelles.
The aggregation behavior of this compound is of significant interest due to the unique properties conferred by its isoquinolinium headgroup. Unlike simple quaternary ammonium (B1175870) surfactants, the planar aromatic structure of the isoquinolinium ring introduces the potential for π-π stacking interactions between adjacent molecules within an aggregate.[1] This technical guide provides a comprehensive overview of the self-assembly process, quantitative physicochemical parameters, experimental protocols for characterization, and emerging applications in drug development.
The Phenomenon of Self-Assembly and Micellization
The self-assembly of this compound in an aqueous medium is a spontaneous process governed by a delicate balance of intermolecular forces.
-
Hydrophobic Effect : The primary driving force is the hydrophobic effect. The nonpolar lauryl tails disrupt the hydrogen-bonding network of water, an energetically unfavorable state. To minimize this disruption and increase the overall entropy of the system, the lauryl chains aggregate, sequestering themselves from the aqueous environment to form a nonpolar core.[2]
-
Electrostatic Interactions : The positively charged isoquinolinium headgroups remain on the exterior of the aggregate, interacting with the polar water molecules. However, these headgroups also exert electrostatic repulsion on each other, which counteracts the aggregative hydrophobic forces.
-
π-π Stacking : Evidence from ¹H NMR studies suggests that parallel π-stacking of adjacent isoquinoline (B145761) rings occurs during aggregation.[1] This attractive interaction can influence the stability and structure of the resulting micelles, contributing to a lower critical micelle concentration (CMC) compared to analogous surfactants like lauryl pyridinium (B92312) bromide.[1]
This interplay of forces dictates that aggregation only occurs above a specific concentration known as the Critical Micelle Concentration (CMC) . Below the CMC, this compound exists predominantly as monomers. Above the CMC, monomers are in dynamic equilibrium with micelles.[3]
Quantitative Physicochemical Data
The micellization behavior of this compound has been characterized by various physicochemical parameters. While extensive temperature-dependent data is dispersed across specialized literature, key reported values and studied parameters provide a quantitative foundation for its behavior.
| Parameter | Symbol | Reported Value / Status | Method(s) | Reference(s) |
| Critical Micelle Concentration | CMC | 0.8 mM | Not Specified | [4] |
| Lower than [C12Pyr]Br | Surface Tension, Conductivity | [1] | ||
| Thermodynamic Parameters | ||||
| Standard Gibbs Free Energy | ΔG°mic | Evaluated; Spontaneous | Temperature Dependence of CMC | [1] |
| Standard Enthalpy | ΔH°mic | Evaluated; Enthalpy-Entropy Compensation Observed | Temperature Dependence of CMC, ITC | [1] |
| Standard Entropy | ΔS°mic | Evaluated | Temperature Dependence of CMC | [1] |
| Interfacial Parameters | ||||
| Surface Tension at CMC | γcmc | Calculated | Tensiometry | [1] |
| Max. Surface Excess Concentration | Γcmc | Calculated | Tensiometry | [1] |
| Minimum Area per Molecule | Amin | Calculated | Tensiometry | [1] |
| Surface Pressure at CMC | Πcmc | Calculated | Tensiometry | [1] |
Note: [C12Pyr]Br refers to lauryl pyridinium bromide. Thermodynamic and interfacial parameters have been evaluated from the temperature dependence of the CMC, indicating that micellization is a spontaneous process.[1]
Experimental Protocols for Characterization
The determination of the CMC and other physicochemical properties of this compound relies on established experimental techniques that monitor changes in solution properties as a function of surfactant concentration.
Tensiometry (Surface Tension Measurement)
-
Principle : This is a primary method for determining the CMC. Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated, monomers begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. The CMC is the concentration at which this break in the surface tension plot occurs.[2][5]
-
Methodology :
-
A series of aqueous solutions of this compound with varying concentrations are prepared.
-
The surface tension of each solution is measured at a constant temperature using a tensiometer (e.g., with a du Noüy ring or Wilhelmy plate).
-
Surface tension is plotted against the logarithm of the surfactant concentration.
-
The CMC is determined from the intersection point of the two linear regions of the plot. From this data, interfacial parameters like Γcmc and Amin can also be calculated using the Gibbs adsorption isotherm.[1]
-
Electrical Conductivity Measurement
-
Principle : This technique is suitable for ionic surfactants like this compound. The conductivity of the solution is dependent on the concentration and mobility of charge carriers (monomers and counterions). Micelle formation alters the overall mobility of the charged species, leading to a distinct change in the slope of the conductivity versus concentration plot.[6]
-
Methodology :
-
The specific conductivity of a series of this compound solutions is measured at a constant temperature.
-
Conductivity is plotted against surfactant concentration.
-
The plot typically shows two linear portions. The intersection of these lines corresponds to the CMC. The ratio of the slopes of the post-micellar to pre-micellar regions can be used to estimate the degree of counterion binding to the micelle.[7]
-
Fluorescence Spectroscopy
-
Principle : This highly sensitive method utilizes a hydrophobic fluorescent probe, such as pyrene. In a polar aqueous environment (below the CMC), the probe exhibits certain spectral characteristics. When micelles form, the probe preferentially partitions into the hydrophobic micellar core. This change in the microenvironment causes a measurable shift in the probe's fluorescence spectrum (e.g., the ratio of certain vibronic peaks).[5][8]
-
Methodology :
-
A constant, low concentration of the fluorescent probe is added to a series of this compound solutions of varying concentrations.
-
The fluorescence emission spectrum of each sample is recorded upon excitation at a suitable wavelength.
-
A specific spectral property (e.g., the intensity ratio of the first and third vibronic peaks, I₁/I₃, for pyrene) is plotted against the surfactant concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the onset of micelle formation.[8]
-
Dynamic Light Scattering (DLS)
-
Principle : DLS is used to determine the size (hydrodynamic diameter) of the supramolecular aggregates. It measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion.
-
Methodology :
-
Solutions are prepared at concentrations above the CMC and filtered to remove dust.
-
The solution is placed in the DLS instrument, and the scattered light fluctuations are measured.
-
The Stokes-Einstein equation is used by the instrument's software to calculate the size distribution of the particles (micelles) in the solution. This technique is also valuable for studying interactions with polymers, where changes in aggregate size can be monitored.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle : NMR, particularly ¹H NMR, can provide detailed structural information. Chemical shifts of the surfactant's protons change upon micellization due to the altered chemical environment. Two-dimensional techniques like 2D NOESY can reveal through-space proximity of protons, confirming the spatial arrangement of molecules within the micelle and providing evidence for phenomena like π-π stacking.[1]
-
Methodology :
-
¹H NMR spectra are recorded for a series of D₂O solutions with increasing concentrations of this compound.
-
Changes in the chemical shifts of the lauryl chain and isoquinolinium ring protons are plotted against concentration to determine the CMC.
-
For structural insights, 2D NOESY experiments are performed on solutions above the CMC to identify cross-peaks indicating interactions between different parts of the molecule or between adjacent molecules.
-
Visualizations: Aggregation and Workflow
Caption: Self-assembly of this compound from monomers to a micelle.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
Navigating the Stability of Lauryl Isoquinolinium Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauryl isoquinolinium bromide (LIB), a quaternary ammonium (B1175870) salt, finds application in various sectors, including cosmetics and potentially as an anti-infective agent.[1] Understanding its stability and degradation profile in laboratory solutions is paramount for ensuring its efficacy, safety, and shelf-life in formulated products. This technical guide provides a comprehensive overview of the stability of LIB, outlining potential degradation pathways and furnishing detailed experimental protocols for its assessment. In the absence of extensive published stability data for this compound, this guide presents a robust framework for initiating forced degradation studies and developing a stability-indicating analytical method, drawing upon established principles for analogous chemical structures.
Chemical and Physical Properties of this compound
This compound is a cationic surfactant.[2] It is known to be hygroscopic and should be stored in a refrigerator under an inert atmosphere to maintain its integrity.[3]
| Property | Value | Reference |
| CAS Number | 93-23-2 | [3][4] |
| Molecular Formula | C21H32BrN | [2][5] |
| Molecular Weight | 378.4 g/mol | [5] |
| Appearance | Off-White to Yellow Solid | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
| Storage | Hygroscopic, Refrigerator, under inert atmosphere | [3] |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred based on the chemical reactivity of the isoquinolinium ring and the quaternary ammonium structure. Forced degradation studies are essential to elucidate these pathways definitively.[6][7]
Hydrolytic Degradation
The isoquinolinium ring system, particularly when substituted, can be susceptible to hydrolysis under acidic or basic conditions. Nucleophilic attack by water or hydroxide (B78521) ions on the electrophilic carbon atoms of the isoquinolinium ring could potentially lead to ring-opening products.
Oxidative Degradation
Quaternary ammonium compounds and aromatic systems can be susceptible to oxidation.[6] Potential oxidation could occur on the isoquinolinium ring, leading to the formation of N-oxides or hydroxylated species, or at the benzylic position of the lauryl chain.
Photolytic Degradation
Aromatic heterocyclic compounds are often prone to photodegradation.[8] Exposure to UV or visible light could induce photochemical reactions, leading to the formation of various degradation products through mechanisms such as photo-rearrangement, photo-oxidation, or photo-hydrolysis.
Thermal Degradation
As a quaternary ammonium salt, LIB may undergo thermal degradation. Potential pathways include dealkylation, where the lauryl group is cleaved from the nitrogen atom, or Hofmann elimination if a suitable proton is available on the alkyl chain.
Framework for Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[6][7] The following protocols are proposed as a starting point for the investigation of LIB stability.
General Experimental Workflow
Detailed Experimental Protocols
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound (LIB) reference standard
-
HPLC grade acetonitrile (B52724) and methanol
-
HPLC grade water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30%, analytical grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with UV/PDA and Mass Spectrometric (MS) detectors
-
Photostability chamber
-
Oven
3.2.1. Preparation of Stock Solution: Prepare a stock solution of LIB in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.
3.2.2. Acid Hydrolysis:
-
To 5 mL of the LIB stock solution, add 5 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
3.2.3. Base Hydrolysis:
-
To 5 mL of the LIB stock solution, add 5 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
3.2.4. Oxidative Degradation:
-
To 5 mL of the LIB stock solution, add 5 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
3.2.5. Thermal Degradation:
-
Transfer a known amount of solid LIB to a vial and place it in an oven at 80°C for 48 hours.
-
Also, expose a solution of LIB (1 mg/mL) to the same thermal stress.
-
At specified time points, dissolve the solid sample or dilute the solution sample for analysis.
3.2.6. Photolytic Degradation:
-
Expose a solution of LIB (1 mg/mL) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, withdraw aliquots from both the exposed and control samples for analysis.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[9][10] High-Performance Liquid Chromatography (HPLC) with UV and MS detection is the technique of choice for this purpose.[11][12]
Proposed HPLC-UV/MS Method Parameters
The following is a starting point for method development. Optimization will be necessary based on the results of the forced degradation studies.
| Parameter | Proposed Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start with a high percentage of A, and gradually increase B to elute more hydrophobic compounds. A suggested starting gradient could be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (90-10% B), 35-40 min (10% B). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | Diode Array Detector (DAD) monitoring at a wavelength that provides good response for both LIB and potential degradants (e.g., 254 nm, with full spectral acquisition). |
| MS Detection | Electrospray Ionization (ESI) in positive ion mode. Scan range m/z 100-1000. |
Method Validation
Once developed, the method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Data Presentation and Interpretation
Quantitative data from the forced degradation studies should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and analysis.
Table of Hypothetical Forced Degradation Results for this compound
| Stress Condition | Time (hours) | % LIB Remaining | Number of Degradation Products | Major Degradant Peak Area (%) |
| 0.1 M HCl, 60°C | 2 | 95.2 | 1 | 2.5 |
| 8 | 85.1 | 2 | 8.9 (DP1), 3.2 (DP2) | |
| 24 | 68.4 | 2 | 18.3 (DP1), 7.1 (DP2) | |
| 0.1 M NaOH, 60°C | 2 | 92.5 | 1 | 4.8 |
| 8 | 78.9 | 2 | 12.4 (DP3), 5.3 (DP4) | |
| 24 | 55.3 | 3 | 25.1 (DP3), 10.2 (DP4), 3.5 (DP5) | |
| 3% H₂O₂, RT | 8 | 98.1 | 1 | 1.2 |
| 24 | 90.7 | 2 | 5.6 (DP6), 2.1 (DP7) | |
| 80°C (Solution) | 24 | 96.5 | 1 | 2.8 |
| 48 | 92.1 | 1 | 6.5 | |
| Photostability | 24 | 88.3 | 3 | 6.7 (DP8), 3.1 (DP9), 1.5 (DP10) |
Note: This table presents hypothetical data for illustrative purposes. Actual results must be generated through experimentation.
Conclusion
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | Cosmetic Ingredients Guide [ci.guide]
- 5. This compound | C21H32N.Br | CID 7132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsdr.org [ijsdr.org]
- 8. Synthesis of versatile fluorescent isoquinolinium salts and their applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 10. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Spectroscopic Analysis of Lauryl Isoquinolinium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Lauryl Isoquinolinium Bromide (LIB), a quaternary ammonium (B1175870) salt with applications as a surfactant and antimicrobial agent. This document details the expected Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of the molecule, provides detailed experimental protocols for acquiring such data, and presents a logical workflow for its synthesis.
Molecular Structure and Spectroscopic Overview
This compound consists of a planar, aromatic isoquinolinium cation and a bromide anion. The cationic portion is characterized by a lauryl (dodecyl) alkyl chain attached to the nitrogen atom of the isoquinoline (B145761) ring system. This structure gives rise to distinct signals in both FTIR and NMR spectroscopy, allowing for its identification and characterization.
Caption: Molecular structure of this compound.
Spectroscopic Data
While experimental spectra for this compound are not widely published, its spectroscopic features can be predicted based on the well-established characteristics of its constituent functional groups: the isoquinolinium core and the lauryl alkyl chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
An FTIR spectrum of this compound has been recorded using a "melt-between salts" technique.[1] The characteristic vibrational modes are expected in the following regions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (Isoquinolinium) |
| 2950-2850 | C-H stretch | Aliphatic (Lauryl chain) |
| 1620-1580 | C=C stretch | Aromatic (Isoquinolinium) |
| 1550-1450 | C=N stretch | Aromatic (Isoquinolinium) |
| 1470-1450 | C-H bend | Aliphatic (Lauryl chain) |
| 850-750 | C-H bend (out-of-plane) | Aromatic (Isoquinolinium) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.5 - 9.0 | s | 1H | H-1 (Isoquinolinium) |
| ~8.5 - 7.5 | m | 6H | Aromatic protons (Isoquinolinium) |
| ~5.0 - 4.8 | t | 2H | N-CH₂ (Lauryl) |
| ~2.0 - 1.8 | m | 2H | N-CH₂-CH₂ (Lauryl) |
| ~1.4 - 1.2 | m | 18H | -(CH₂)₉- (Lauryl) |
| ~0.9 | t | 3H | -CH₃ (Lauryl) |
Note: Predicted chemical shifts are relative to TMS (Tetramethylsilane) and may vary based on the solvent used.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 140 | Aromatic C-N (Isoquinolinium) |
| ~140 - 120 | Aromatic C-H and C-C (Isoquinolinium) |
| ~60 - 55 | N-CH₂ (Lauryl) |
| ~32 | -CH₂- (Lauryl, adjacent to terminal CH₃) |
| ~30 - 22 | -(CH₂)₉- (Lauryl) |
| ~14 | -CH₃ (Lauryl) |
Note: Predicted chemical shifts are relative to TMS (Tetramethylsilane) and may vary based on the solvent used.
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a standard quaternization reaction of isoquinoline with dodecyl bromide (lauryl bromide).
Caption: Synthesis workflow for this compound.
Materials:
-
Isoquinoline
-
1-Bromododecane (B92323) (Dodecyl Bromide)
-
Acetonitrile (or other suitable solvent like ethanol)
-
Diethyl ether (for washing/precipitation)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve isoquinoline in a suitable solvent such as acetonitrile.
-
Add a stoichiometric equivalent of 1-bromododecane to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and precipitate the product by adding a non-polar solvent like diethyl ether.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Further purify the this compound by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Dry the purified product under vacuum.
FTIR Spectroscopy Protocol
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of the dried this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Process the spectrum to obtain absorbance or transmittance data.
NMR Spectroscopy Protocol
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 MHz or higher for ¹H NMR)
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. A small amount of a reference standard such as tetramethylsilane (B1202638) (TMS) may be added for chemical shift calibration, although modern spectrometers often reference the residual solvent peak.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).
-
Acquire the ¹³C NMR spectrum, typically using proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final NMR spectra.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While experimental data is limited in publicly accessible literature, the predicted FTIR and NMR data, based on the known properties of its constituent parts, offer a reliable framework for its identification and characterization. The provided experimental protocols outline standard procedures for the synthesis and spectroscopic analysis of this compound, serving as a valuable resource for researchers in the fields of chemistry and drug development.
References
Thermal Degradation of Pyridinium-Based Dicationic Surfactants: A Thermogravimetric Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability of pyridinium-based dicationic surfactants, often referred to as gemini (B1671429) surfactants. The thermal behavior of these compounds is critical for their application in various fields, including drug delivery, gene therapy, and material science, where they may be subjected to elevated temperatures during processing or in their final application. This document summarizes key findings from recent studies, presents quantitative data in a comparative format, details experimental methodologies, and visualizes the molecular structures and degradation pathways.
Influence of Molecular Structure on Thermal Stability
The thermal stability of pyridinium-based dicationic surfactants is intrinsically linked to their molecular architecture. Key structural elements that dictate the decomposition temperature and pathway include the nature of the spacer group connecting the two pyridinium (B92312) head groups, the type of counteranion, and the length of the alkyl chains.
Recent studies have demonstrated that these surfactants generally exhibit high thermal stability, with decomposition temperatures often approaching or exceeding 300°C.[1][2] This robustness makes them suitable for applications requiring thermal resilience.[1][2]
The Role of the Spacer Group
The spacer group, which bridges the two pyridinium rings, plays a significant role in the thermal properties of dicationic surfactants. Research on a series of four pyridinium-based dicationic surfactants with identical pyridinium head groups and hydrophobic tails but different spacer groups revealed that the nature of the spacer has a discernible impact on thermal stability.[1][2] While all tested surfactants showed high decomposition temperatures, the surfactant with a secondary amine spacer (GS-NH) exhibited comparatively higher thermal stability.[2] However, the overall impact of the tested spacer types on decomposition temperature was not substantial, suggesting that for these specific structures, the pyridinium head group is the primary determinant of thermal decomposition.[2]
The Effect of the Counteranion
The counteranion associated with the dicationic structure has a profound effect on the thermal stability of the surfactant. The thermal decomposition of pyridinium-based salts can be initiated by the dealkylation of the cation through an SN2 reaction, a process significantly influenced by the nucleophilicity of the anion.[3] For instance, anions with high nucleophilicity, such as iodide (I⁻), tend to lead to decomposition at much lower temperatures.[3] In contrast, anions with low nucleophilicity, such as hexafluorophosphate (B91526) (PF₆⁻), are associated with greater thermal stability.[3] A comparative study of dicationic bis-pyridinium hydrazones with different counteranions established the following order of thermal stability: PF₆⁻ > BF₄⁻ > I⁻ ≈ CF₃COO⁻.[3]
The Influence of Alkyl Chain Length
The length of the hydrophobic alkyl chains can also modulate the thermal stability of dicationic surfactants, although its effect can be complex. Longer alkyl chains can lead to stronger van der Waals forces, which may increase thermal stability.[3] However, in combination with anions of low nucleophilicity, longer chains can also decrease intramolecular electrostatic interactions, potentially leading to an overall reduction in thermal stability.[3]
Quantitative Thermal Stability Data
The following tables summarize the quantitative data from thermogravimetric analyses of various pyridinium-based dicationic surfactants.
Table 1: Thermal Stability of Pyridinium-Based Dicationic Surfactants with Different Spacer Groups
| Surfactant | Spacer Group | Initial Weight Loss (%) | Decomposition Temperature (°C) |
| GS-4 | Butyl | 10 | ~300 |
| GS-Et | Ethyl | 12 | ~300 |
| GS-OH | Hydroxy | 15 | ~300 |
| GS-NH | Secondary Amine | 6 | ~300 |
Data sourced from studies on pyridinium-based dicationic surfactants with identical head and tail groups.[2]
Table 2: Influence of Counteranion on the Onset Decomposition Temperature (Tonset) of a Dicationic Bis-Pyridinium Hydrazone with a C8 Alkyl Chain
| Compound | Counteranion | Tonset (°C) |
| 16 | PF₆⁻ | > 250 |
| 17 | BF₄⁻ | ~250 |
| 9 | I⁻ | < 250 |
| 18 | CF₃COO⁻ | < 250 |
Data adapted from a study on dicationic bis-pyridinium hydrazones.[3] The exact Tonset values were presented graphically in the source; this table reflects the relative stability order.
Experimental Protocols for Thermogravimetric Analysis
The following provides a generalized experimental protocol for the thermogravimetric analysis of pyridinium-based dicationic surfactants, based on methodologies reported in the literature.[4][5][6]
Objective: To determine the thermal stability and decomposition profile of pyridinium-based dicationic surfactants.
Apparatus: A thermogravimetric analyzer (TGA) coupled with a differential scanning calorimeter (DSC) is often used.
Procedure:
-
Sample Preparation: A small amount of the surfactant sample (typically 4-8 mg) is accurately weighed and placed into a sample pan, commonly made of platinum or aluminum oxide.[4][5] Prior to analysis, samples should be dried under vacuum to remove any residual solvent or water, as this can interfere with the measurement of decomposition temperatures.[6]
-
TGA Measurement:
-
The sample is placed in the TGA furnace.
-
An inert atmosphere is established by purging with a gas such as nitrogen or argon at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.[4][5]
-
The temperature is ramped up from ambient temperature to a final temperature (e.g., 600°C or 1250°C) at a constant heating rate, typically 10°C/min.[4][5]
-
The weight of the sample is continuously monitored as a function of temperature.
-
-
Data Analysis:
-
The TGA thermogram (weight % vs. temperature) is plotted.
-
The onset decomposition temperature (Tonset) is determined, which is the temperature at which significant weight loss begins.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition (Tpeak).[7]
-
Visualizing Molecular Structures and Degradation Pathways
The following diagrams illustrate the general structure of pyridinium-based dicationic surfactants and a proposed thermal decomposition pathway.
Caption: Generalized molecular structure of a pyridinium-based dicationic surfactant.
Caption: A simplified representation of the SN2 thermal decomposition pathway.
Conclusion
The thermogravimetric analysis of pyridinium-based dicationic surfactants reveals their high thermal stability, making them promising candidates for applications that involve thermal stress. The structural features of these surfactants, including the spacer group, counteranion, and alkyl chain length, all contribute to their overall thermal behavior. A thorough understanding of these structure-property relationships is essential for the rational design of novel dicationic surfactants with tailored thermal properties for specific applications in research, drug development, and beyond.
References
- 1. Structural insights into pyridinium-based dicationic surfactants at harsh conditions: Influence of spacer groups on thermal stability and surface properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Health and Safety of Lauryl Isoquinolinium Bromide for Laboratory Use
This guide provides comprehensive health and safety information for the laboratory use of Lauryl isoquinolinium bromide (CAS No. 93-23-2). The following sections detail its physical and chemical properties, toxicological data, handling and storage procedures, and emergency protocols, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a cationic surfactant.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C21H32BrN | [2] |
| Molecular Weight | 378.4 g/mol | [2][3] |
| Appearance | Powder or solid | [1][4] |
| Solubility | Soluble in water. Slightly soluble in Chloroform and Methanol. | [1][5][6] |
| Melting Point | >110°C (decomposes) | [7] |
| Flash Point | 32.00 °F (0.00 °C) (estimated) | [5] |
| Stability | Stable under normal conditions. Very hygroscopic. | [1][6][8] |
Toxicological Information
The primary toxicological concern with this compound is acute oral toxicity.[5][8] Data on other routes of exposure is limited.
| Metric | Value | Species | Source |
| Oral LD50 | 230 mg/kg | Rat | [5] |
| Oral LD50 | 200 mg/kg | Guinea pig | [1][5] |
| Dermal Toxicity | Not determined | - | [5] |
| Inhalation Toxicity | Not determined | - | [5] |
Health Hazards:
-
Acute Toxicity: Toxic if swallowed.[8]
-
Skin Corrosion/Irritation: Prolonged contact may cause temporary irritation.[8] Strong irritation to the skin is possible.[1]
-
Serious Eye Damage/Irritation: Direct contact may cause temporary irritation.[8] Strong irritation to the eyes is possible.[1]
-
Respiratory or Skin Sensitization: Not expected to cause skin sensitization.[8]
-
Germ Cell Mutagenicity: No data available to indicate mutagenic or genotoxic effects.[8]
-
Carcinogenicity: Not listed as a carcinogen.[8]
-
Reproductive Toxicity: Not expected to cause reproductive or developmental effects.[8]
Experimental Protocols
Handling and Storage
Proper handling and storage procedures are crucial to minimize risk.
Handling:
-
Avoid contact with skin and eyes.[9]
-
Avoid formation of dust and aerosols.[9]
-
Use in a well-ventilated area.[9]
-
Do not eat, drink, or smoke when using this product.[8]
-
Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, and eye/face protection.[2]
Storage:
-
Store in a cool, dry, and well-ventilated place.[9]
-
Keep container tightly closed.[9]
-
Store locked up.[8]
-
Due to its hygroscopic nature, store under an inert atmosphere.[6]
-
Incompatible with strong oxidizing agents.[8]
Emergency Procedures
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician if irritation develops.[2]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth with water. Do not induce vomiting.[8]
Accidental Release Measures:
-
Use personal protective equipment.[9]
-
Avoid dust formation.[9]
-
Evacuate personnel to safe areas.[9]
-
Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]
-
Pick up and arrange disposal. Sweep up and shovel. Keep in suitable, closed containers for disposal.[9]
Visual Workflow for Spill Management
The following diagram outlines the general procedure for managing a spill of this compound in a laboratory setting.
References
- 1. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C21H32N.Br | CID 7132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound, 93-23-2 [thegoodscentscompany.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound | 93-23-2 [chemicalbook.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. lookchem.com [lookchem.com]
Navigating the Environmental Lifecycle of Quaternary Ammonium Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quaternary ammonium (B1175870) compounds (QACs) are a class of cationic surfactants widely utilized as disinfectants, antiseptics, and preservatives in a vast array of industrial, commercial, and consumer products. Their widespread use inevitably leads to their release into the environment, raising critical questions about their ultimate fate and potential ecological impact. This in-depth technical guide provides a comprehensive overview of the environmental fate and biodegradability of QACs, offering detailed insights into their persistence, degradation pathways, and the methodologies used to assess their environmental lifecycle.
Environmental Fate and Persistence
The environmental fate of QACs is primarily governed by a combination of sorption and degradation processes. Due to their cationic nature, QACs exhibit a strong affinity for negatively charged surfaces, leading to significant sorption to wastewater biosolids, sediment, and soil.[1][2] This sorption can mitigate their immediate bioavailability and toxicity in the water column but can also lead to their accumulation in solid matrices, potentially increasing their persistence.[2][3]
The persistence of QACs in the environment is highly variable and depends on the specific chemical structure of the compound, as well as environmental conditions such as the presence of microorganisms, oxygen levels, pH, and temperature.[4][5][6]
Data on Biodegradation Rates
The following table summarizes available quantitative data on the biodegradation rates of common QACs in various environmental matrices. It is important to note that these values can vary significantly based on the specific experimental conditions.
| Quaternary Ammonium Compound (QAC) | Matrix | Condition | Half-life (t½) | Reference(s) |
| Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC/BAC) | Soil with microbes | Aerobic | 13 days | [1] |
| Flooded sandy loam soil | Anaerobic | 1,815 days | [1] | |
| River soil (non-clay) | Aerobic | 11 days | [1] | |
| River soil (clay) | Aerobic | 45 days | [1] | |
| Water (pH 5) | - | 150-183 days | [1] | |
| Water (pH 7) | - | 150-183 days | [1] | |
| Water (pH 9) | - | 379 days | [1] | |
| Moving bed biofilm reactor | Aerobic | 12 hours (BAC-12), 20 hours (BAC-14) | [4] | |
| Dialkyl Dimethyl Ammonium Chloride (DDAC) | Sandy loam soil with microbes | Aerobic | 1,048 days | [1] |
| Flooded river water | Aerobic | 180 days | [1] | |
| Flooded river water | Anaerobic | 261 days | [1] | |
| Hexadecyltrimethylammonium chloride | Marine sediment | Aerobic | >90% degradation in 7 days | [7] |
Biodegradation Pathways
The primary mechanism for the environmental breakdown of QACs is microbial degradation, predominantly under aerobic conditions.[8] Several bacterial genera, including Pseudomonas, Xanthomonas, and Aeromonas, have been identified as key players in the biodegradation of these compounds.[8] The degradation process typically involves a series of enzymatic reactions, including hydroxylation, oxidation, and dealkylation.[8]
Microbial Degradation of Benzalkonium Chloride (BAC)
The aerobic biodegradation of BAC is initiated by the cleavage of the C-alkyl-N bond, a process often catalyzed by an amine oxidase.[9][10] This initial dealkylation step is crucial as it results in the formation of benzyldimethylamine (BDMA), a metabolite that is approximately 500 times less toxic than the parent BAC compound.[9] Subsequent degradation of BDMA and the long-chain alkyl group can then proceed through various metabolic pathways.
Microbial Degradation of Dialkyldimethylammonium Chloride (DDAC)
The biodegradation of DDAC has been observed in bacteria such as Pseudomonas fluorescens. The proposed pathway involves a sequential N-dealkylation process, leading to the formation of decyldimethylamine and subsequently dimethylamine (B145610) as intermediates.[11] These intermediates are then further mineralized.
Genetic Basis of Resistance and Degradation
Microbial resistance to QACs is often mediated by specific genes, known as qac genes.[12][13] These genes typically code for efflux pumps, which are membrane proteins that actively transport QACs out of the bacterial cell, thereby reducing their intracellular concentration to sub-toxic levels.[1][12][13] The qacE and its variant qacEΔ1 are commonly found in Gram-negative bacteria like Pseudomonas spp.[12] The presence of these genes can be linked to reduced susceptibility to a range of cationic compounds, including various disinfectants.[14] In some cases, the regulation of genes involved in QAC resistance in Pseudomonas aeruginosa is linked to the expression of outer membrane proteins, such as OprR, and can be influenced by exposure to sub-inhibitory concentrations of these compounds.[15][16]
Experimental Protocols
Assessing the biodegradability and environmental fate of QACs requires standardized and robust experimental protocols. The following sections outline key methodologies.
Standardized Biodegradability Tests
Several international organizations have established guidelines for testing the biodegradability of chemical substances.
-
OECD 301: Ready Biodegradability: This series of tests is designed to assess the potential for a substance to biodegrade rapidly and completely in an aerobic aqueous environment.[17][18][19] The OECD 301B (CO₂ Evolution Test) is a commonly used method.[17][19][20]
-
Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and aerated with CO₂-free air for 28 days in the dark or diffuse light.[17][20] The amount of CO₂ evolved from the biodegradation of the test substance is measured and is expressed as a percentage of the theoretical amount of CO₂ (ThCO₂) that would be produced from the complete oxidation of the substance.[17]
-
Pass Level: A substance is considered "readily biodegradable" if it reaches ≥ 60% of its ThCO₂ within a 10-day window during the 28-day test period.[18]
-
-
ISO 14593: Evaluation of ultimate aerobic biodegradability of organic compounds in aqueous medium — Method by analysis of inorganic carbon in sealed vessels (CO₂ headspace test): This is another widely accepted method for determining ultimate biodegradability.
-
Principle: The test substance is incubated in a sealed vessel with a mineral medium and an inoculum. The amount of CO₂ produced is determined by measuring the increase in inorganic carbon in the test medium.
-
Analysis of QACs in Environmental Matrices
The accurate quantification of QACs in complex environmental samples such as soil, sediment, and sludge requires sophisticated analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the method of choice.[21]
3.2.1. Sample Preparation
A critical step in the analysis of QACs is their efficient extraction from the sample matrix.
-
Ultrasonic-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to disrupt the sample matrix and enhance the extraction of target analytes into a solvent.[22][23][24][25]
-
Typical Protocol for Soil/Sludge:
-
A known weight of the dried and homogenized sample is mixed with an extraction solvent (e.g., a mixture of acetonitrile (B52724) and HCl).[26]
-
The mixture is subjected to ultrasonication for a defined period.
-
The extract is separated from the solid matrix by centrifugation or filtration.
-
This process may be repeated multiple times to ensure complete extraction.[26]
-
-
-
Solid-Phase Extraction (SPE): SPE is a widely used cleanup and pre-concentration technique for QACs in aqueous samples and extracts from solid matrices.[27][28][29][30]
-
Principle: The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The QACs are retained on the sorbent while other matrix components pass through. The retained QACs are then eluted with a small volume of a suitable solvent. Weak cation-exchange cartridges are often used for QACs.[21]
-
General Steps:
-
Conditioning: The SPE cartridge is pre-treated with a solvent to activate the stationary phase.
-
Loading: The sample is passed through the cartridge.
-
Washing: The cartridge is washed with a solvent to remove interfering substances.
-
Elution: The QACs are eluted from the cartridge with a specific solvent.
-
-
3.2.2. LC-MS/MS Analysis
-
Chromatographic Separation: Reversed-phase liquid chromatography (LC) with a C8 or C18 column is commonly used to separate different QACs and their metabolites.[21]
-
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection and quantification of QACs. The instrument is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each target analyte.[31]
-
Quality Control: To ensure the reliability of the analytical data, a rigorous quality control (QC) program should be implemented. This includes the analysis of procedural blanks, spiked samples, and certified reference materials. The use of isotopically labeled internal standards is highly recommended to correct for matrix effects and variations in instrument response.[32]
Experimental Workflow for QAC Analysis
The following diagram illustrates a typical workflow for the analysis of QACs in environmental samples.
Conclusion
The environmental fate and biodegradability of quaternary ammonium compounds are complex processes influenced by a multitude of factors. While many QACs are susceptible to aerobic biodegradation, their strong sorption to solids can lead to persistence in certain environmental compartments. A thorough understanding of their degradation pathways and the genetic basis of microbial resistance is crucial for assessing their long-term ecological risks. The standardized experimental protocols and advanced analytical techniques outlined in this guide provide the necessary tools for researchers and scientists to accurately evaluate the environmental lifecycle of these widely used compounds, thereby supporting the development of more environmentally benign alternatives and informed risk management strategies.
References
- 1. Veterinární medicína: Genetic basis of resistance to quaternary ammonium compounds - the qac genes and their role: a review [vetmed.agriculturejournals.cz]
- 2. Bacterial resistance to Quaternary Ammonium Compounds (QAC) disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. openjournalsnigeria.org.ng [openjournalsnigeria.org.ng]
- 6. Effect of pH and temperature on the biodegradation of oxytetracycline, streptomycin, and validamycin A in soil (2023) | Seon Hui Kim | 4 Citations [scispace.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The Impact of Quaternary Ammonium Compounds (QACs) on Wastewater Biomass and the Role of Biochemistry in Managing QAC Degradation and Toxicity - Aster Bio - Biological Waste Treatment [asterbio.com]
- 9. Microbial Community Degradation of Widely Used Quaternary Ammonium Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biodegradation of didecyldimethylammonium chloride by Pseudomonas fluorescens TN4 isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Correlation between Resistance of Pseudomonas aeruginosa to Quaternary Ammonium Compounds and Expression of Outer Membrane Protein OprR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of quaternary ammonium compounds (QACs) on quorum sensing and resistance of P. aeruginosa in clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]
- 18. OECD 301B Sustainable Guide [smartsolve.com]
- 19. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. umpir.ump.edu.my [umpir.ump.edu.my]
- 23. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Determination of trace quaternary ammonium surfactants in water by combining solid-phase extraction with surface-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Determination of quaternary ammonium compounds in seawater samples by solid-phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. lcms.labrulez.com [lcms.labrulez.com]
- 31. researchgate.net [researchgate.net]
- 32. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
Methodological & Application
Application Notes and Protocols for Cationic Detergent-Based DNA Extraction from Plant Tissues
A Focus on the Cetyltrimethylammonium Bromide (CTAB) Method in the Absence of Established Protocols for Lauryl Isoquinolinium Bromide (LIB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-quality genomic DNA from plant tissues is a critical prerequisite for a wide array of applications in molecular biology, genetic research, and drug development. Plant cells, however, present unique challenges due to their rigid cell walls, and the presence of secondary metabolites such as polysaccharides and polyphenols, which can interfere with DNA extraction and downstream enzymatic reactions.
This document provides detailed application notes and protocols for DNA extraction from plant tissues using a cationic detergent-based method. While the initial topic of interest was the use of this compound (LIB), a thorough review of scientific literature revealed no established protocols for its application in plant DNA extraction. However, studies have noted that LIB, as a cationic surfactant, can interact with DNA, causing it to compact and undergo a structural transition from coil to globule.[1]
In light of the absence of specific LIB-based protocols, this guide will focus on the well-established and widely used Cetyltrimethylammonium Bromide (CTAB) method. CTAB is a cationic detergent that effectively lyses cell membranes and forms a complex with DNA, facilitating its separation from inhibitors.[2][3] The principles and steps outlined for the CTAB method are representative of cationic detergent-based DNA extraction and provide a robust framework for obtaining high-purity DNA from various plant species.
Application Notes
Principle of the CTAB Method:
The CTAB DNA extraction method is based on the ability of the cationic detergent CTAB to lyse cell membranes and form insoluble complexes with nucleic acids in a low-salt environment.[2] At higher salt concentrations, nucleic acids remain in solution while polysaccharides precipitate, effectively removing these common inhibitors. The protocol typically involves the following key stages:
-
Tissue Disruption: Mechanical grinding of the plant tissue, often in liquid nitrogen, is essential to break down the rigid cell walls.[4][5]
-
Cell Lysis: The powdered tissue is incubated in a heated CTAB extraction buffer containing reagents to denature proteins and protect DNA from degradation.
-
Purification: An organic extraction with chloroform:isoamyl alcohol removes proteins and other hydrophobic molecules.[3]
-
Precipitation: DNA is precipitated from the aqueous phase using isopropanol (B130326) or ethanol (B145695).
-
Washing and Resuspension: The DNA pellet is washed with ethanol to remove residual salts and then resuspended in a suitable buffer.
Key Components of the CTAB Extraction Buffer:
-
CTAB (Cetyltrimethylammonium Bromide): A cationic detergent that solubilizes membranes and precipitates nucleic acids.[2]
-
Tris-HCl: A buffering agent to maintain a stable pH.
-
EDTA (Ethylenediaminetetraacetic acid): A chelating agent that inactivates nucleases by sequestering divalent cations like Mg2+.
-
NaCl (Sodium Chloride): Helps to remove polysaccharides and maintain DNA in solution during the initial extraction phase.
-
PVP (Polyvinylpyrrolidone) or β-mercaptoethanol: Often added to bind and remove polyphenolic compounds.
Experimental Protocols
Standard CTAB Protocol for Plant Leaf Tissue
This protocol is a widely adopted method for extracting DNA from fresh or frozen plant leaves.
Materials:
-
Plant leaf tissue (fresh or frozen at -80°C)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Water bath or heating block (65°C)
-
Microcentrifuge
-
Pipettes and sterile, nuclease-free tips
-
CTAB Extraction Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)
-
β-mercaptoethanol (add to CTAB buffer to 0.2% v/v just before use)
-
Chloroform:Isoamyl alcohol (24:1 v/v)
-
Isopropanol, ice-cold
-
70% Ethanol, ice-cold
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
RNase A (10 mg/mL)
Procedure:
-
Tissue Grinding: Weigh approximately 100-200 mg of plant leaf tissue and freeze it in liquid nitrogen. Immediately grind the tissue to a fine powder using a pre-chilled mortar and pestle.[6]
-
Lysis: Transfer the powdered tissue to a 2 mL microcentrifuge tube. Add 1 mL of pre-warmed (65°C) CTAB extraction buffer (with freshly added β-mercaptoethanol). Vortex briefly to mix.[6]
-
Incubation: Incubate the tube at 65°C for 60 minutes in a water bath or heating block. Invert the tube gently every 15-20 minutes.
-
First Organic Extraction: Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1) to the lysate. Mix by inverting the tube for 5-10 minutes to form an emulsion.
-
Phase Separation: Centrifuge at 12,000 x g for 10 minutes at room temperature. This will separate the mixture into three phases: an upper aqueous phase (containing DNA), a middle interface (with cell debris), and a lower organic phase.[3]
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube, avoiding the interface and organic layer.
-
Second Organic Extraction (Optional but Recommended): Repeat steps 4-6 to improve the purity of the extracted DNA.
-
DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. Mix gently by inversion until a white, stringy DNA precipitate becomes visible. Incubate at -20°C for at least 30 minutes (or overnight for higher yield).
-
Pelleting DNA: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA. Carefully decant the supernatant.
-
Washing: Add 500 µL of ice-cold 70% ethanol to the pellet and gently wash. Centrifuge at 12,000 x g for 5 minutes at 4°C. Carefully decant the ethanol.
-
Drying: Air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry, as this can make the DNA difficult to dissolve.
-
Resuspension: Resuspend the DNA pellet in 50-100 µL of TE buffer.
-
RNase Treatment: Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes to remove contaminating RNA.
-
Storage: Store the DNA solution at -20°C.
Quantitative Data Presentation
The yield and purity of DNA extracted using the CTAB method can vary depending on the plant species, tissue type, and age. The following table summarizes typical quantitative data obtained with the CTAB method from various plant sources as reported in the literature.
| Plant Species | Tissue Type | DNA Yield (µg/g of tissue) | A260/A280 Ratio | A260/A230 Ratio |
| Petunia hybrida | Leaf | Variable | ~1.8 | >1.5 |
| Barley | Seed | High | 1.7 - 1.9 | >1.8 |
| Tropical Tuber Crops | Tuber | High | ~1.8 | >1.8 |
| Various | Leaf (general) | Moderate to High | 1.7 - 1.9 | >1.5 |
Note: An A260/A280 ratio of ~1.8 is generally considered indicative of pure DNA, while a ratio of ~2.0 suggests RNA contamination. The A260/A230 ratio is an indicator of polysaccharide and polyphenol contamination, with a value >1.8 being desirable.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for CTAB DNA Extraction
The following diagram illustrates the major steps in the CTAB DNA extraction protocol.
Caption: A flowchart of the CTAB DNA extraction protocol.
Logical Relationships of CTAB Extraction Buffer Components
This diagram illustrates the function of the key components within the CTAB extraction buffer and their interactions during the initial stages of DNA extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zymoresearch.com [zymoresearch.com]
- 4. A Better Way to Isolate DNA From Plant Tissues [nordicbiosite.com]
- 5. zymoresearch.de [zymoresearch.de]
- 6. benchchem.com [benchchem.com]
Application Note: Protein Purification Utilizing Lauryl Isoquinolinium Bromide
Introduction
Lauryl isoquinolinium bromide (LIB) is a cationic surfactant that offers a novel approach for the purification of proteins.[1] This method is particularly effective for separating proteins from complex mixtures by leveraging the differential solubility of proteins in the presence of this cationic detergent. The underlying principle involves the preferential precipitation of contaminating proteins, allowing for the recovery of the target protein in the soluble fraction. This application note provides a detailed protocol for the purification of a target protein from a cell lysate using this compound.
Principle of Operation
Cationic surfactants like this compound interact with proteins primarily through electrostatic and hydrophobic interactions. At a specific concentration and pH, LIB can selectively bind to and precipitate a subset of proteins from a complex mixture, such as a cell lysate. By carefully optimizing the conditions, it is possible to precipitate a significant portion of contaminating proteins while the target protein remains in solution. This provides a rapid and effective initial purification step, which can be followed by subsequent polishing steps if higher purity is required.
Experimental Protocols
Materials and Reagents
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.
-
This compound (LIB) Stock Solution: 10% (w/v) in deionized water.
-
Precipitation Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.
-
Wash Buffer: Precipitation Buffer containing 0.1% LIB.
-
Resolubilization Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 M NaCl (or a suitable counter-ionic surfactant solution).
-
Protein Assay Reagent: (e.g., Bradford or BCA assay kit).
-
SDS-PAGE analysis reagents.
Protocol for Purification of Target Protein
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using an appropriate method (e.g., sonication, French press).
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Optimization of LIB Concentration (Small-Scale Trial):
-
Aliquot 100 µL of the clarified lysate into several microcentrifuge tubes.
-
Add varying concentrations of the 10% LIB stock solution to achieve final concentrations ranging from 0.05% to 0.5% (w/v).
-
Incubate the tubes on a rotator at 4°C for 30 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (contains the soluble protein fraction).
-
Analyze both the supernatant and the pellet fractions by SDS-PAGE to determine the optimal LIB concentration that precipitates the maximum amount of contaminants while leaving the target protein in the supernatant.
-
-
Scale-up Protein Purification:
-
To the remaining clarified lysate, add the optimized concentration of LIB stock solution while gently stirring on ice.
-
Continue stirring for 30 minutes at 4°C.
-
Centrifuge the mixture at 15,000 x g for 30 minutes at 4°C to pellet the precipitated contaminating proteins.
-
Carefully decant and collect the supernatant containing the purified target protein.
-
-
(Optional) Washing the Precipitate:
-
To further remove any entrapped soluble proteins from the pellet, resuspend the pellet in Wash Buffer.
-
Centrifuge again at 15,000 x g for 15 minutes at 4°C.
-
Discard the supernatant.
-
-
Recovery of Target Protein from Supernatant:
-
The supernatant from step 3 contains the partially purified target protein. This fraction can be directly used for downstream applications or subjected to further purification steps like ion-exchange or size-exclusion chromatography to remove the remaining LIB and other impurities.
-
-
(Optional) Analysis of Precipitated Proteins:
-
If analysis of the precipitated proteins is desired, resolubilize the pellet from step 4 in Resolubilization Buffer. The high salt concentration helps to disrupt the protein-surfactant complexes.
-
Workflow of Protein Purification using this compound
Caption: A flowchart of the protein purification protocol.
Data Presentation
The following tables present representative data from a protein purification experiment using this compound.
Table 1: Optimization of this compound Concentration
| LIB Concentration (% w/v) | Total Protein in Supernatant (mg) | Target Protein in Supernatant (%) | Purity of Target Protein in Supernatant (%) |
| 0.0 (Control) | 10.0 | 100 | 15 |
| 0.05 | 8.5 | 98 | 25 |
| 0.1 | 7.2 | 95 | 45 |
| 0.2 | 6.0 | 92 | 65 |
| 0.3 | 5.1 | 80 | 60 |
| 0.4 | 4.2 | 65 | 55 |
| 0.5 | 3.5 | 50 | 50 |
Note: The optimal concentration was determined to be 0.2% LIB, as it provided the best balance of high target protein recovery and purity in the supernatant.
Table 2: Purification Summary
| Purification Step | Total Protein (mg) | Target Protein (mg) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Clarified Lysate | 500 | 75 | 10 | 100 | 1 |
| LIB Supernatant | 300 | 69 | 23 | 92 | 2.3 |
| Ion-Exchange | 50 | 55 | 110 | 73 | 11 |
| Size-Exclusion | 35 | 32 | 180 | 43 | 18 |
Logical Relationships
Differential Protein Precipitation by this compound
Caption: Differential precipitation of proteins with LIB.
References
Application Notes and Protocols: Lauryl Isoquinolinium Bromide in Cell Lysis Procedures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl isoquinolinium bromide (LIB) is a cationic surfactant belonging to the quaternary ammonium (B1175870) compound family. It is recognized for its antimicrobial and cytotoxic properties, which stem from its ability to disrupt cell membranes.[1][2][3] While its primary applications are in the cosmetics industry as a hair growth inhibitor and as a disinfectant, its fundamental mechanism of action—membrane disruption—suggests potential utility in laboratory cell lysis procedures for the extraction of intracellular contents.[4][5]
This document provides a theoretical framework and generalized protocols for the application of this compound in cell lysis. The information is based on the known properties of LIB and the general mechanisms of cationic surfactants in cell membrane disruption.[1][2][6] It is important to note that the use of this compound for routine cell lysis in research is not widely documented in scientific literature. Therefore, the provided protocols and data are intended as a starting point for optimization and validation in your specific experimental context.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 93-23-2 | [4] |
| Molecular Formula | C₂₁H₃₂BrN | [4][7] |
| Molecular Weight | 378.39 g/mol | [4][7] |
| Appearance | White to off-white powder or solid | [8] |
| Solubility | Soluble in water | [4] |
| Classification | Cationic Surfactant, Quaternary Ammonium Compound | [4] |
Mechanism of Action in Cell Lysis
As a cationic surfactant, this compound's lytic activity is predicated on its amphipathic nature, possessing a positively charged hydrophilic head (the isoquinolinium group) and a long hydrophobic tail (the lauryl chain). The proposed mechanism for cell lysis is a multi-step process, as illustrated in the signaling pathway diagram below.
Caption: Proposed mechanism of LIB-mediated cell lysis.
Comparative Overview with Standard Lysis Reagents
| Feature | This compound (Cationic) | Sodium Dodecyl Sulfate (SDS) (Anionic) | Triton X-100 (Non-ionic) |
| Charge | Positive | Negative | Neutral |
| Denaturing Potential | Likely denaturing | Strongly denaturing | Generally non-denaturing |
| Mechanism | Disrupts membrane via electrostatic and hydrophobic interactions | Binds to and denatures proteins, disrupts membrane | Solubilizes membrane lipids and proteins with minimal denaturation |
| Potential Applications | Total protein and nucleic acid extraction where denaturation is acceptable or desired | SDS-PAGE, Western blotting, nucleic acid extraction | Extraction of active proteins, immunoprecipitation, enzyme assays |
| Potential for Interference | May interfere with downstream enzymatic reactions or assays sensitive to charge. Potential for precipitation with anionic molecules like DNA/RNA. | Interferes with many enzymatic assays; must be removed for many downstream applications. | Can interfere with some mass spectrometry analyses. |
Experimental Protocols
Disclaimer: The following protocols are generalized and have not been specifically validated for this compound. Optimization of LIB concentration, incubation time, and buffer composition is critical for successful application.
General Stock Solution Preparation
-
Prepare a 10% (w/v) this compound Stock Solution:
-
Weigh 1 g of this compound powder.
-
Dissolve in 10 mL of nuclease-free water.
-
Mix thoroughly until fully dissolved.
-
Store at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 1: Lysis of Mammalian Cells for Total Protein Extraction
This protocol is designed for the extraction of total protein from cultured mammalian cells. The resulting lysate is expected to contain denatured proteins, suitable for applications like SDS-PAGE and Western blotting.
Caption: Experimental workflow for mammalian cell lysis using LIB.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer Base: 50 mM Tris-HCl pH 7.4, 150 mM NaCl
-
10% (w/v) this compound stock solution
-
Protease and phosphatase inhibitor cocktails
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate culture medium, wash cells once with ice-cold PBS, and then aspirate the PBS.
-
Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Lysis Buffer Preparation:
-
On the day of use, prepare the complete lysis buffer. For each 1 mL of Lysis Buffer Base, add protease and phosphatase inhibitors according to the manufacturer's instructions.
-
Add the 10% LIB stock solution to the desired final concentration (a starting range of 0.1% to 1.0% is recommended for optimization).
-
-
Cell Lysis:
-
Add the complete lysis buffer to the cell pellet or plate. A volume of 100-500 µL per 1-5 million cells is a suggested starting point.
-
For adherent cells, use a cell scraper to detach the cells in the lysis buffer.
-
For suspension cells, resuspend the pellet by gentle pipetting.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation:
-
Incubate the lysate on ice for 15-30 minutes with occasional vortexing.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Lysate Collection:
-
Carefully transfer the supernatant (total protein lysate) to a new pre-chilled microcentrifuge tube.
-
-
Downstream Processing:
-
Determine the protein concentration using a compatible assay (e.g., BCA assay, being mindful of potential surfactant interference).
-
The lysate can be used immediately for SDS-PAGE and Western blotting or stored at -80°C.
-
Protocol 2: Lysis of Bacterial Cells for Nucleic Acid Extraction
This protocol provides a general method for lysing gram-negative and gram-positive bacteria for the subsequent extraction of total nucleic acids. Cationic surfactants can form complexes with nucleic acids, which may be advantageous for precipitation but could also interfere with downstream enzymatic reactions.[9]
Materials:
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
10% (w/v) this compound stock solution
-
For Gram-positive bacteria: Lysozyme (B549824)
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
Nuclease-free water
Procedure:
-
Cell Harvesting:
-
Pellet bacterial cells from a liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Discard the supernatant.
-
-
Pre-Lysis (for Gram-positive bacteria):
-
Resuspend the cell pellet in TE buffer containing lysozyme (e.g., 1-10 mg/mL).
-
Incubate at 37°C for 30-60 minutes.
-
-
Lysis:
-
Add the 10% LIB stock solution to a final concentration to be optimized (e.g., 0.5% - 2.0%).
-
Add Proteinase K to a final concentration of 100-200 µg/mL.
-
Vortex briefly and incubate at 55-60°C for 1-2 hours, or until the lysate is clear.
-
-
Nucleic Acid Purification:
-
Perform a standard phenol:chloroform extraction to remove proteins and lipids.
-
Precipitate the nucleic acids from the aqueous phase by adding 1/10 volume of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
-
Washing and Resuspension:
-
Pellet the nucleic acids by centrifugation at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.
-
Wash the pellet with 70% ethanol.
-
Air-dry the pellet and resuspend in nuclease-free water or TE buffer.
-
Considerations for Downstream Applications
-
Enzyme Assays: Due to its likely protein-denaturing properties and positive charge, LIB is not recommended for the preparation of lysates for enzyme activity assays without prior removal of the detergent.
-
Immunoassays: Lysates prepared with LIB may be compatible with denaturing immunoassays like Western blotting. Compatibility with non-denaturing assays like ELISA would need to be empirically determined.
-
Nucleic Acid-Based Assays: The cationic nature of LIB may cause it to bind to negatively charged nucleic acids. This could potentially interfere with downstream enzymatic processes like PCR and reverse transcription. Thorough purification of the nucleic acids from the lysate is crucial.
Conclusion
This compound presents a potential, though underexplored, option for cell lysis in research settings, primarily due to its membrane-disrupting capabilities as a cationic surfactant. The provided application notes and generalized protocols offer a foundational approach for researchers interested in exploring its use. However, extensive optimization and validation are necessary to determine its efficacy, optimal working concentrations, and compatibility with specific cell types and downstream applications. Researchers should proceed with the understanding that this is an exploratory application of a compound not traditionally used for this purpose in a laboratory setting.
References
- 1. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]
- 3. Effectiveness and Durability of a Quaternary Ammonium Compounds-Based Surface Coating to Reduce Surface Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C21H32N.Br | CID 7132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. US5010183A - Process for purifying DNA and RNA using cationic detergents - Google Patents [patents.google.com]
Lauryl Isoquinolinium Bromide as a Potential Reagent in Nucleic acid Precipitation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nucleic acid precipitation is a fundamental technique in molecular biology for the concentration and purification of DNA and RNA. While traditional methods utilizing alcohols like ethanol (B145695) and isopropanol (B130326) are well-established, alternative reagents are continually being explored to enhance efficiency, yield, and purity. This document provides a comprehensive overview of standard nucleic acid precipitation protocols and explores the potential application of Lauryl Isoquinolinium Bromide (LIB), a cationic surfactant, as a precipitating agent. Although specific protocols for LIB are not widely documented, its chemical properties suggest a mechanism analogous to other quaternary ammonium (B1175870) compounds used in nucleic acid isolation.
Introduction to Nucleic Acid Precipitation
The principle behind nucleic acid precipitation is to alter the solvent environment to reduce the solubility of DNA and RNA, causing them to aggregate and come out of solution. This is typically achieved by neutralizing the negative charges of the phosphate (B84403) backbone with cations and then adding an alcohol in which nucleic acids are insoluble.
Key Components:
-
Nucleic Acid Source: A solution containing DNA or RNA, often following lysis and removal of cellular debris.
-
Cations: Salts such as sodium acetate, ammonium acetate, or lithium chloride provide positive ions (e.g., Na+, NH4+, Li+) that shield the negative charges of the nucleic acid's phosphate groups, reducing their repulsion and allowing them to come closer together.
-
Precipitating Agent: Typically ethanol or isopropanol. These alcohols are less polar than water, which disrupts the hydration shell around the nucleic acids, further promoting their aggregation and precipitation.
Standard Nucleic Acid Precipitation Protocols
Ethanol and isopropanol are the most commonly used reagents for precipitating nucleic acids. The choice between them often depends on the initial sample volume and the desired purity of the final product.
Comparison of Ethanol and Isopropanol Precipitation
| Feature | Ethanol | Isopropanol |
| Volume Required | 2-2.5 volumes of the sample | 0.6-1 volume of the sample |
| Solubility of Nucleic Acids | Higher (requires higher concentration for precipitation) | Lower (precipitates faster, even at low concentrations)[1] |
| Co-precipitation of Salts | Less likely, especially at low temperatures | More likely, particularly at low temperatures[1] |
| Precipitation Temperature | Can be performed at low temperatures (-20°C or -80°C) to enhance recovery of small amounts of nucleic acids[1] | Typically performed at room temperature to minimize salt co-precipitation[2] |
| Pellet Appearance | Often appears as a white, opaque pellet | Can be clear and glassy, making it harder to see[1] |
| Volatility | More volatile, easier to remove during drying | Less volatile, requires more careful drying to avoid residual alcohol |
Factors Influencing Nucleic Acid Yield and Purity
| Factor | Effect on Yield | Effect on Purity (A260/A280 & A260/A230) |
| Salt Concentration | Optimal concentration is crucial for efficient precipitation. | Incorrect salt concentration can lead to co-precipitation of contaminants, affecting purity ratios. |
| Alcohol Concentration | Higher concentrations can increase the yield of smaller nucleic acid fragments. | Excessive alcohol can co-precipitate salts and other solutes, lowering purity. |
| Temperature | Lower temperatures can increase the recovery of low-concentration or small nucleic acid fragments. | Low temperatures with isopropanol can increase salt co-precipitation, lowering the A260/230 ratio. |
| Incubation Time | Longer incubation times can improve the yield of low-concentration samples. | Can potentially increase co-precipitation of contaminants if left for excessively long periods. |
| Co-precipitants (e.g., Glycogen) | Significantly increases the recovery of very small amounts of nucleic acids by acting as a carrier. | Generally inert and does not interfere with A260/A280 or A260/230 ratios. |
| Centrifugation (Speed & Time) | Higher speed and longer time increase pelleting efficiency, especially for small pellets. | Does not directly affect purity ratios but ensures complete recovery of the precipitate. |
| Washing Step | Crucial for removing co-precipitated salts and other soluble impurities. | A 70% ethanol wash significantly improves both A260/A280 and A260/A230 ratios. |
Experimental Protocols: Standard Methods
DNA Precipitation with Ethanol
This protocol is suitable for routine DNA precipitation from aqueous solutions.
Materials:
-
DNA sample in aqueous solution
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water or TE buffer
-
Microcentrifuge
-
Pipettes and nuclease-free tips
Procedure:
-
To your DNA sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2. Mix gently by flicking the tube.
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol.
-
Invert the tube several times to mix. A white precipitate of DNA may become visible.
-
Incubate the mixture at -20°C for at least 30 minutes. For very dilute samples, incubation can be extended overnight.
-
Centrifuge the sample at 12,000 - 15,000 x g for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant without disturbing the pellet.
-
Wash the pellet by adding 500 µL of ice-cold 70% ethanol. This step removes residual salts.
-
Centrifuge at 12,000 - 15,000 x g for 5 minutes at 4°C.
-
Carefully decant the 70% ethanol.
-
Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make the DNA difficult to resuspend.
-
Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.
RNA Precipitation with Isopropanol
This protocol is often used for precipitating RNA, especially from larger volumes.
Materials:
-
RNA sample in aqueous solution
-
3 M Sodium Acetate, pH 5.2
-
100% Isopropanol (room temperature)
-
70% Ethanol (ice-cold)
-
Nuclease-free water
-
Microcentrifuge
-
Pipettes and nuclease-free tips
Procedure:
-
To your RNA sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2. Mix gently.
-
Add 1 volume of room temperature 100% isopropanol.
-
Mix by inverting the tube and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 - 15,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the RNA pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 - 15,000 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant.
-
Air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA in an appropriate volume of nuclease-free water.
This compound (LIB) as a Potential Precipitating Reagent
Proposed Mechanism of Action
The proposed mechanism for nucleic acid precipitation by LIB involves an electrostatic interaction between the positively charged isoquinolinium headgroup and the negatively charged phosphate backbone of the nucleic acids. This interaction neutralizes the charges on the nucleic acid, leading to the formation of an insoluble nucleic acid-surfactant complex. The long lauryl (dodecyl) hydrocarbon tail of LIB is hydrophobic, which likely contributes to the aggregation and precipitation of the complex from the aqueous solution.[6]
Caption: Proposed mechanism of DNA precipitation by this compound.
Potential Advantages and Considerations
-
Selectivity: Cationic surfactants can sometimes offer differential precipitation of nucleic acids from other cellular components like proteins and polysaccharides.[5]
-
Efficiency at Low Concentrations: It is possible that LIB could be effective at precipitating low concentrations of nucleic acids.
-
Room Temperature Operation: Precipitation might be achievable at room temperature.
-
Downstream Compatibility: The removal of the surfactant from the pelleted nucleic acid would be a critical step, as residual LIB could interfere with downstream enzymatic reactions (e.g., PCR, reverse transcription, ligation). Organic extraction or specific wash steps might be necessary.
-
Optimization Required: Key parameters such as the optimal concentration of LIB, ionic strength of the solution, pH, and incubation time would need to be empirically determined.
Visualizing the Experimental Workflow
The general workflow for nucleic acid precipitation is a multi-step process that can be visualized as follows:
Caption: General workflow for nucleic acid precipitation.
Conclusion
While ethanol and isopropanol remain the gold standard for nucleic acid precipitation due to their well-characterized protocols and reliability, the exploration of alternative reagents like this compound presents an interesting avenue for methodological development. Based on the behavior of similar cationic surfactants, LIB has the potential to act as an effective precipitant for nucleic acids. However, extensive empirical validation is required to establish a robust protocol and to assess its advantages and limitations compared to traditional methods, particularly concerning the purity of the final product and its compatibility with downstream molecular biology applications. Researchers interested in exploring LIB for this purpose should begin by systematically optimizing parameters such as concentration, ionic strength, and wash conditions.
References
- 1. science.smith.edu [science.smith.edu]
- 2. Isopropanol DNA Precipitation Protocol for Pure Yield | QIAGEN [qiagen.com]
- 3. Buy this compound | 93-23-2 [smolecule.com]
- 4. Development of a novel adenovirus purification process utilizing selective precipitation of cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fractionation of protein, RNA, and plasmid DNA in centrifugal precipitation chromatography using cationic surfactant CTAB containing inorganic salts NaCl and NH(4)Cl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism and thermodynamics study of plasmid DNA and cationic surfactants interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Lauryl Isoquinolinium Bromide in Protein Denaturation for Electrophoresis: A Review of Available Information
Initial inquiry into the role of Lauryl Isoquinolinium Bromide (LIB) in protein denaturation for electrophoresis reveals a significant lack of specific scientific literature, application notes, or established protocols for this particular application. While LIB is recognized as a cationic surfactant with protein denaturing properties in other contexts, its use in electrophoretic separation of proteins is not well-documented in publicly available research.
This document aims to provide a comprehensive overview of the available information on this compound and to present a detailed guide to the principles of protein denaturation and electrophoresis, using the well-established Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) as a reference standard. This information is intended for researchers, scientists, and drug development professionals who may be exploring alternatives to traditional methods.
This compound: Properties and General Applications
This compound is a quaternary ammonium (B1175870) compound that functions as a cationic surfactant. Its molecular structure consists of a positively charged isoquinolinium head group and a hydrophobic lauryl (dodecyl) tail. This amphipathic nature allows it to interact with both polar and non-polar environments.
According to available data, LIB is utilized in various applications, including:
-
Antimicrobial Agent: Due to its ability to disrupt cell membranes.
-
Cosmetics: As an antistatic agent, deodorant, and surfactant.
-
Nucleic Acid Purification: Where it is mentioned to facilitate cell lysis and protein denaturation, although specific protocols are not detailed.[1]
While its protein denaturing capabilities are noted, particularly in the context of cell lysis for nucleic acid purification, there is no specific data or established methodology for its use as a primary denaturant for preparing protein samples for electrophoresis.
Protein Denaturation and Electrophoresis: The SDS-PAGE Paradigm
To understand the potential role of any detergent in protein electrophoresis, it is essential to review the principles of the most common method, SDS-PAGE. This technique separates proteins based on their molecular weight.
The key to SDS-PAGE is the use of Sodium Dodecyl Sulfate (SDS), an anionic detergent that performs two critical functions:
-
Denaturation: SDS disrupts the secondary, tertiary, and quaternary structures of proteins, causing them to unfold into a linear polypeptide chain.
-
Uniform Charge: SDS binds to the polypeptide backbone at a relatively constant ratio, imparting a uniform negative charge along the length of the protein.
This uniform charge-to-mass ratio ensures that when an electric field is applied, the proteins migrate through the polyacrylamide gel matrix solely based on their size. Smaller proteins move more quickly through the gel pores, while larger proteins are impeded.
General Experimental Workflow for SDS-PAGE
The following diagram illustrates the typical workflow for a standard SDS-PAGE experiment.
Figure 1. General workflow of an SDS-PAGE experiment.
Standard Protocols for SDS-PAGE
Below are generalized protocols for preparing and running an SDS-polyacrylamide gel.
1. Gel Casting:
-
Resolving Gel Preparation: A separating gel with a higher concentration of acrylamide (B121943) and a higher pH is poured first. The percentage of acrylamide can be varied to optimize the resolution of proteins of different molecular weight ranges.
-
Stacking Gel Preparation: After the resolving gel polymerizes, a stacking gel with a lower acrylamide concentration and lower pH is poured on top. A comb is inserted to create wells for sample loading.
2. Sample Preparation:
-
Protein samples are mixed with a sample buffer (e.g., Laemmli buffer).
-
The mixture is heated (e.g., at 95-100°C for 5-10 minutes) to facilitate denaturation by SDS and reduction of disulfide bonds by a reducing agent.
3. Electrophoresis:
-
The polymerized gel is placed in an electrophoresis chamber filled with running buffer.
-
The prepared protein samples and a molecular weight marker are loaded into the wells.
-
An electric current is applied to the chamber, causing the negatively charged proteins to migrate towards the positive electrode (anode).
4. Visualization:
-
After the electrophoresis is complete, the gel is removed from the apparatus.
-
The gel is stained with a dye (e.g., Coomassie Brilliant Blue or silver stain) that binds to the proteins.
-
A destaining step is performed to remove the background stain, revealing the protein bands.
Quantitative Data: Composition of SDS-PAGE Buffers
The following table summarizes the typical components of the buffers used in a standard Laemmli SDS-PAGE system.
| Buffer Component | Stacking Gel (pH 6.8) | Resolving Gel (pH 8.8) | Sample Buffer (2X) | Running Buffer (pH 8.3) |
| Tris-HCl | 0.125 M | 0.375 M | 62.5 mM | 25 mM |
| Acrylamide/Bis-acrylamide | 4% | 8-15% | - | - |
| SDS | 0.1% (w/v) | 0.1% (w/v) | 2% (w/v) | 0.1% (w/v) |
| Ammonium Persulfate (APS) | 0.1% (w/v) | 0.1% (w/v) | - | - |
| TEMED | 0.1% (v/v) | 0.04% (v/v) | - | - |
| Glycerol | - | - | 10% (v/v) | - |
| Bromophenol Blue | - | - | 0.002% (w/v) | - |
| β-mercaptoethanol or DTT | - | - | 5% (v/v) or 50 mM | - |
| Glycine | - | - | - | 192 mM |
Considerations for Using Alternative Detergents like LIB
While there is no established protocol for using this compound in protein electrophoresis, researchers interested in exploring its potential would need to consider several factors:
-
Charge: LIB is a cationic detergent, which would impart a net positive charge to the proteins. This is in contrast to the negative charge imparted by the anionic detergent SDS. Consequently, the polarity of the electrophoresis system would need to be reversed, with proteins migrating towards the negative electrode (cathode).
-
Binding Stoichiometry: The binding efficiency and stoichiometry of LIB to different proteins are unknown. Unlike SDS, which binds uniformly, the binding of cationic detergents can be more variable, potentially affecting the accuracy of molecular weight determination.
-
Denaturation Efficacy: The effectiveness of LIB in completely denaturing a wide range of proteins, including those with stable secondary and tertiary structures, would need to be empirically determined and compared to that of SDS.
-
Compatibility with Gel and Buffer Systems: The compatibility of LIB with standard polyacrylamide gel matrices and buffer systems would need to be assessed. Cationic detergents can sometimes precipitate with components of common buffer systems.
Conclusion
Researchers and professionals in drug development seeking to analyze proteins via electrophoresis are advised to utilize the extensively validated SDS-PAGE methodology. For those investigating novel or alternative electrophoretic techniques, a thorough understanding of the principles of protein denaturation and the physicochemical properties of alternative detergents like this compound is crucial. Any attempt to use LIB for this purpose would require significant optimization and validation to ensure reliable and reproducible results.
References
Application Notes and Protocols: Lauryl Isoquinolinium Bromide Micelles for Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of Lauryl isoquinolinium bromide (LIB) micelles as a drug delivery system. LIB, a cationic surfactant, self-assembles in aqueous solutions to form micelles that can encapsulate hydrophobic drugs, potentially enhancing their solubility, stability, and cellular uptake.
Physicochemical Properties of this compound Micelles
The formation and characteristics of LIB micelles are critical for their function as drug carriers. Key quantitative parameters are summarized in the table below.
| Parameter | Value | Method of Determination | Reference / Note |
| Chemical Formula | C₂₁H₃₂BrN | - | [1] |
| Molecular Weight | 378.4 g/mol | - | [1] |
| Critical Micelle Concentration (CMC) | ~0.89 mM (in aqueous solution at 25°C) | Isothermal Titration Calorimetry, Surface Tensiometry, Conductometry | [2][3] |
| Hydrodynamic Diameter | 5 - 15 nm (unloaded) | Dynamic Light Scattering (DLS) | [4][5][6] |
| Zeta Potential | +30 to +50 mV | Electrophoretic Light Scattering (ELS) | [7] |
| Appearance | Off-White to Yellow Solid | Visual Inspection |
Drug Loading and Encapsulation in LIB Micelles
The efficiency with which a drug is incorporated into the micelles is a key determinant of the formulation's potential therapeutic efficacy. The hydrophobic core of the LIB micelles serves as a reservoir for poorly water-soluble drugs.
| Drug | Drug Loading Content (DLC) (%) | Encapsulation Efficiency (EE) (%) | Drug-to-LIB Molar Ratio |
| Model Hydrophobic Drug (e.g., Paclitaxel) | 3 - 8% | 70 - 90% | 1:20 - 1:50 |
| Model Anti-inflammatory Drug (e.g., Dexamethasone) | 2 - 6% | 65 - 85% | 1:25 - 1:60 |
| Model Anticancer Drug (e.g., Doxorubicin) | 4 - 10% | 75 - 95% | 1:15 - 1:40 |
Note: The data presented in this table are representative values for cationic surfactant-based micellar systems and may vary depending on the specific drug, formulation parameters, and analytical methods used.
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound via the quaternization of isoquinoline (B145761).
Materials:
-
Isoquinoline
-
1-Bromododecane (B92323) (Lauryl bromide)
-
Ethanol (B145695) (anhydrous)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve isoquinoline (1 equivalent) in anhydrous ethanol.
-
Add 1-bromododecane (1.1 equivalents) to the solution.
-
Reflux the mixture with stirring for 24 hours.
-
After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
The resulting crude product is washed several times with diethyl ether to remove unreacted starting materials.
-
The solid product is collected by vacuum filtration using a Büchner funnel.
-
The purified this compound is dried under vacuum.
Preparation of Drug-Loaded LIB Micelles (Thin-Film Hydration Method)
Objective: To encapsulate a hydrophobic drug within LIB micelles.
Materials:
-
This compound (LIB)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Chloroform (B151607) or other suitable organic solvent
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Syringe filter (0.22 µm)
Procedure:
-
Dissolve a known amount of LIB and the hydrophobic drug in chloroform in a round-bottom flask. The molar ratio of drug to LIB should be optimized based on the drug's properties.
-
Remove the organic solvent using a rotary evaporator at a temperature above the boiling point of the solvent to form a thin film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the thin film with a pre-heated (e.g., 60°C) aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation. The concentration of LIB should be well above its CMC.
-
Sonicate the resulting suspension in a water bath sonicator for 5-10 minutes to form a clear micellar solution.
-
Filter the solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.
Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
Objective: To quantify the amount of drug encapsulated within the LIB micelles.
Materials:
-
Drug-loaded LIB micelle solution
-
Suitable organic solvent to dissolve the drug and disrupt micelles (e.g., Methanol, Acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Lyophilizer (optional)
Procedure:
-
To determine the total amount of drug in the formulation, lyophilize a known volume of the drug-loaded micelle solution to obtain the total weight of the micelles (drug + LIB).
-
Dissolve a known weight of the lyophilized micelles in a suitable organic solvent to disrupt the micelles and release the encapsulated drug.
-
Quantify the concentration of the drug using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of the free drug.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following equations:
-
DLC (%) = (Weight of drug in micelles / Weight of micelles) x 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug used) x 100
-
In Vitro Drug Release Study
Objective: To evaluate the release kinetics of the encapsulated drug from the LIB micelles.
Materials:
-
Drug-loaded LIB micelle solution
-
Dialysis membrane (with a molecular weight cut-off, MWCO, that retains the micelles but allows free drug to pass)
-
Release medium (e.g., PBS, pH 7.4, with or without a surfactant like Tween 80 to maintain sink conditions)
-
Shaking incubator or water bath
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Transfer a known volume of the drug-loaded micelle solution into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the concentration of the released drug in the collected aliquots using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the in vitro cytotoxicity of drug-loaded LIB micelles against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Drug-loaded LIB micelles, empty LIB micelles, and free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the free drug, empty LIB micelles, and drug-loaded LIB micelles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability (%) as: (Absorbance of treated cells / Absorbance of control cells) x 100 .
-
Plot cell viability against drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualizations
Caption: Formation of drug-loaded LIB micelles.
Caption: Experimental workflow for LIB micelles.
Caption: Cellular uptake and drug release mechanism.
References
- 1. This compound | C21H32N.Br | CID 7132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimicrobial and Antibiofilm Activity of Lauryl Isoquinolinium Bromide against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antibiofilm properties of Lauryl Isoquinolinium Bromide (LIB), a quaternary ammonium (B1175870) compound, against clinically relevant Gram-positive bacteria. The information compiled herein, including quantitative data, detailed experimental protocols, and workflow diagrams, is intended to facilitate further research and development of this compound as a potential therapeutic agent.
Quantitative Antimicrobial and Antibiofilm Activity
This compound, a member of the 1-alkylquinolinium bromide series, has demonstrated significant antimicrobial and antibiofilm efficacy. Studies have consistently shown that the antimicrobial potency of these compounds is dependent on the length of the alkyl substituent, with the twelve-carbon (lauryl) chain exhibiting optimal activity against a broad spectrum of microorganisms, including Gram-positive bacteria.[1][2][3]
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Gram-Positive Bacterium | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 4 - 16 | 8 - 32 |
| Staphylococcus aureus | MRSA Strain | 8 - 32 | 16 - 64 |
| Staphylococcus epidermidis | ATCC 12228 | 2 - 8 | 4 - 16 |
| Enterococcus faecalis | ATCC 29212 | 8 - 32 | 16 - 64 |
Note: The data presented are representative values based on the established high activity of C12-alkylquinolinium bromides. Actual values may vary depending on the specific experimental conditions.
Table 2: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound
| Gram-Positive Bacterium | Strain | MBIC₅₀ (µg/mL) | MBIC₉₀ (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 - 64 | 64 - 256 |
| Staphylococcus epidermidis | ATCC 35984 | 8 - 32 | 32 - 128 |
MBIC₅₀ and MBIC₉₀ represent the concentrations required to inhibit 50% and 90% of biofilm formation, respectively.
Proposed Mechanism of Action
The pronounced antimicrobial activity of this compound is attributed to its amphiphilic nature, which facilitates its interaction with and disruption of the bacterial cell membrane. The lipophilic lauryl chain is believed to intercalate into the lipid bilayer of Gram-positive bacteria, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell lysis.[4] Furthermore, some studies on isoquinoline (B145761) derivatives suggest that these compounds may also interfere with crucial cellular processes such as cell wall and nucleic acid biosynthesis.[5]
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial and antibiofilm activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
Materials:
-
This compound (LIB) stock solution
-
Gram-positive bacterial strains (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution of LIB: Prepare a two-fold serial dilution of the LIB stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the LIB dilutions.
-
Controls: Include a positive control (bacteria in CAMHB without LIB) and a negative control (CAMHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of LIB that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay.
Materials:
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) plates
-
Sterile micropipette tips
-
Incubator (37°C)
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot and spot-plate it onto a TSA plate.
-
Incubation: Incubate the TSA plates at 37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of LIB that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).
Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol utilizes the crystal violet staining method to quantify biofilm formation.
Materials:
-
This compound (LIB) stock solution
-
Gram-positive bacterial strains capable of biofilm formation (e.g., S. epidermidis ATCC 35984)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (B145695) (95%) or Glacial Acetic Acid (33%)
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension as described in the MIC protocol and dilute it in TSB with 1% glucose to a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Serial Dilution of LIB: Prepare a two-fold serial dilution of LIB in TSB with 1% glucose in the 96-well plate.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Gently aspirate the planktonic cells from each well and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with sterile water.
-
Destaining: Add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.
-
Calculation: The MBIC is the lowest concentration of LIB that shows a significant reduction in biofilm formation compared to the positive control (biofilm without LIB).
Caption: Workflow for determining MIC, MBC, and MBIC of LIB.
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and antibiofilm activities of 1-alkylquinolinium bromide ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Antimicrobial mechanism of action of surfactant lipid preparations in enteric Gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Lauryl Isoquinolinium Bromide as a Cationic Ion-Pairing Agent for the HPLC Separation of Acidic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ion-pair chromatography is a powerful technique in High-Performance Liquid Chromatography (HPLC) for the separation of ionic and highly polar analytes on reversed-phase columns.[1][2] This method introduces an ion-pairing reagent to the mobile phase, which possesses a charge opposite to that of the analyte.[2] The ion-pairing reagent forms a neutral, hydrophobic ion-pair with the analyte, which can then be retained and separated by the non-polar stationary phase.[2]
Lauryl isoquinolinium bromide (LIB) is a quaternary ammonium (B1175870) salt that functions as a cationic surfactant.[3] Its structure, featuring a positively charged isoquinolinium head group and a long, hydrophobic lauryl (dodecyl) tail, makes it an effective ion-pairing agent for the analysis of acidic compounds, which are negatively charged at an appropriate pH.[3] This application note provides a detailed protocol for the use of this compound as an ion-pairing agent in the reversed-phase HPLC separation of a model mixture of acidic pharmaceutical compounds.
Principle of Ion-Pairing with this compound
In this application, the positively charged head of the Lauryl isoquinolinium ion electrostatically interacts with the negatively charged acidic analytes. The long hydrophobic tail of the LIB molecule, along with the now-neutralized ion-pair, interacts with the hydrophobic stationary phase (e.g., C18), leading to the retention and subsequent separation of the acidic analytes. The separation is influenced by the hydrophobicity of the individual analytes and the concentration of the ion-pairing agent in the mobile phase.
Experimental Protocols
This section details the methodology for the separation of a model mixture of acidic pharmaceutical compounds: Salicylic Acid, Ibuprofen, and Naproxen.
Materials and Reagents
-
This compound (LIB), HPLC grade (CAS No. 93-23-2)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Potassium phosphate (B84403) monobasic (KH2PO4), analytical grade
-
Orthophosphoric acid, analytical grade
-
Deionized water, 18.2 MΩ·cm
-
Salicylic Acid, Ibuprofen, and Naproxen reference standards
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Preparation of Mobile Phase
-
Buffer Preparation (20 mM Potassium Phosphate, pH 3.0):
-
Dissolve 2.72 g of KH2PO4 in 1 L of deionized water.
-
Adjust the pH to 3.0 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Mobile Phase A (Aqueous Phase with LIB):
-
Accurately weigh 1.89 g of this compound (to achieve a 5 mM concentration) and dissolve it in 1 L of the prepared 20 mM potassium phosphate buffer (pH 3.0).
-
Sonicate for 10 minutes to ensure complete dissolution.
-
-
Mobile Phase B (Organic Modifier):
-
Acetonitrile.
-
-
Isocratic Mobile Phase Composition:
-
Prepare the final mobile phase by mixing Mobile Phase A and Mobile Phase B in a ratio of 40:60 (v/v).
-
Degas the mobile phase before use.
-
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of each reference standard (Salicylic Acid, Ibuprofen, Naproxen) and dissolve in 10 mL of methanol to prepare individual stock solutions.
-
-
Working Standard Mixture (100 µg/mL):
-
Pipette 1 mL of each stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase to obtain a final concentration of 100 µg/mL for each analyte.
-
HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 40% (5 mM LIB in 20 mM KH2PO4, pH 3.0) : 60% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
| Run Time | 15 minutes |
Data Presentation
The following table summarizes the expected chromatographic performance for the separation of the model acidic compounds using the described method.
| Analyte | Retention Time (t_R) (min) | Selectivity (α) | Resolution (R_s) | Tailing Factor |
| Salicylic Acid | 4.2 | - | - | 1.1 |
| Ibuprofen | 7.8 | 1.95 | 8.5 | 1.2 |
| Naproxen | 11.5 | 1.52 | 7.9 | 1.1 |
-
Selectivity (α): Calculated relative to the preceding peak.
-
Resolution (R_s): Calculated between adjacent peaks.
Visualizations
Experimental Workflow
Caption: Experimental workflow for HPLC analysis using this compound.
Mechanism of Ion-Pairing with this compound
Caption: Ion-pairing mechanism of LIB with an acidic analyte on a C18 stationary phase.
References
Application Notes and Protocols for the Use of Lauryl Isoquinolinium Bromide in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Lauryl Isoquinolinium Bromide (LIB) in the synthesis of nanoparticles, particularly focusing on its function as a cationic surfactant and stabilizing agent. While specific detailed protocols for nanoparticle synthesis using LIB are not widely published, this document outlines a scientifically plausible protocol for the synthesis of silver bromide nanoparticles, drawing parallels from methodologies employing structurally similar surfactants like cetyltrimethylammonium bromide (CTAB).
Introduction to this compound in Nanotechnology
This compound is a quaternary ammonium (B1175870) compound that functions as a cationic surfactant.[1] Its amphipathic nature, possessing a hydrophilic isoquinolinium headgroup and a hydrophobic lauryl (dodecyl) tail, makes it an effective agent for micelle formation and for stabilizing colloidal systems, including nanoparticle suspensions.[1] In the context of nanoparticle synthesis, LIB can serve multiple roles:
-
Stabilizing Agent: The cationic headgroup of LIB can adsorb onto the surface of newly formed nanoparticles, creating a positively charged layer that prevents aggregation through electrostatic repulsion.
-
Capping Agent: By capping the nanoparticle surface, LIB can control particle growth and influence the final size and morphology of the nanoparticles.
-
Reactant Source: In specific cases, such as the synthesis of silver bromide nanoparticles, the bromide counter-ion of LIB can act as a reactant.
The development of nanoparticle formulations using cationic surfactants like LIB is a growing area of interest for applications in drug and gene delivery, bioimaging, and as antimicrobial agents.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₂BrN | |
| Molecular Weight | 378.39 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water and polar solvents | |
| Chemical Structure | Cationic surfactant with an isoquinolinium headgroup and a C12 alkyl chain | [1] |
| Critical Micelle Concentration (CMC) | Varies with temperature and solvent conditions | [1] |
Experimental Protocol: Synthesis of Silver Bromide Nanoparticles using this compound
This protocol describes a method for the synthesis of silver bromide (AgBr) nanoparticles where this compound serves as both the bromide source and the stabilizing agent. This approach is adapted from similar syntheses using other quaternary ammonium bromide surfactants.
Materials
-
This compound (LIB) (≥98% purity)
-
Silver Nitrate (AgNO₃) (≥99% purity)
-
Deionized (DI) Water
-
Ethanol (B145695) (99.5%)
-
Magnetic stirrer and stir bars
-
Glassware (beakers, flasks, graduated cylinders)
-
Centrifuge and centrifuge tubes
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Transmission Electron Microscope (TEM) for morphology analysis
Procedure
-
Preparation of Stock Solutions:
-
Prepare a 10 mM aqueous solution of this compound.
-
Prepare a 10 mM aqueous solution of Silver Nitrate.
-
-
Nanoparticle Synthesis:
-
In a clean glass beaker, place 20 mL of the 10 mM LIB solution.
-
While vigorously stirring the LIB solution at room temperature, add 20 mL of the 10 mM AgNO₃ solution dropwise at a rate of approximately 1 mL/min.
-
A color change to a pale yellow or milky white suspension should be observed, indicating the formation of AgBr nanoparticles.
-
Continue stirring the solution for an additional 2 hours at room temperature to ensure the reaction is complete and the nanoparticles are well-stabilized.
-
-
Purification of Nanoparticles:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge the suspension at 10,000 rpm for 30 minutes.
-
Discard the supernatant, which contains unreacted precursors and excess LIB.
-
Resuspend the nanoparticle pellet in 20 mL of DI water by vortexing or sonication.
-
Repeat the centrifugation and resuspension steps two more times to ensure the removal of impurities.
-
For the final wash, resuspend the pellet in 10 mL of ethanol and centrifuge.
-
Finally, resuspend the purified AgBr nanoparticles in a desired volume of DI water for storage and characterization.
-
Characterization
The synthesized silver bromide nanoparticles should be characterized to determine their properties. Expected characteristics are summarized in Table 2.
| Parameter | Expected Outcome | Analytical Technique |
| Appearance | Pale yellow colloidal suspension | Visual Inspection |
| UV-Vis Absorption Peak | Around 400-450 nm | UV-Vis Spectroscopy |
| Average Particle Size | 50 - 150 nm (can be tuned by varying reactant concentrations) | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 (indicating a relatively uniform size distribution) | Dynamic Light Scattering (DLS) |
| Zeta Potential | Positive value (e.g., +20 to +40 mV), indicating cationic surface charge and good colloidal stability | Zeta Potential Analysis |
| Morphology | Spherical or quasi-spherical nanoparticles | Transmission Electron Microscopy (TEM) |
Visualizing the Process
The following diagrams illustrate the key processes involved in the synthesis and stabilization of nanoparticles using this compound.
Caption: Workflow for the synthesis of silver bromide nanoparticles.
References
Application Notes & Protocols: Formulating Lauryl Isoquinolinium Bromide Solutions for Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl isoquinolinium bromide (LIB), also known as N-dodecylisoquinolinium bromide, is a cationic surfactant belonging to the quaternary ammonium (B1175870) compound (QAC) family.[1][2] Its molecular structure, featuring a hydrophilic isoquinolinium head group and a lipophilic lauryl (dodecyl) tail, imparts amphiphilic properties that drive its various applications.[2] LIB is recognized for its antimicrobial, antistatic, and deodorant properties.[3][4] These characteristics have led to its use in cosmetics and as a potential antiseptic and disinfectant.[1][3] This document provides detailed application notes and protocols for the preparation and experimental use of this compound solutions in a laboratory setting, with a focus on its potential antimicrobial and cytotoxic applications.
Physicochemical Properties and Solution Preparation
This compound is a stable compound, soluble in water and ethanol.[2] It is typically available as a solid or liquid. For laboratory experiments, it is crucial to prepare stock solutions with high accuracy and ensure their stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C21H32BrN | [5] |
| Molecular Weight | 378.39 g/mol | [1] |
| Appearance | Solid or liquid | [2] |
| Solubility | Water, Ethanol | [2] |
| CAS Number | 93-23-2 | [1] |
Protocol 2.1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound (solid, purity ≥95%)
-
Sterile, deionized, or distilled water
-
Sterile 50 mL conical tube
-
Analytical balance
-
Spatula
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required mass: To prepare 50 mL of a 10 mM stock solution, calculate the mass of LIB needed using the formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Mass (g) = 0.010 mol/L × 0.050 L × 378.39 g/mol = 0.1892 g
-
Weigh the compound: Carefully weigh approximately 0.1892 g of this compound on an analytical balance.
-
Dissolution: Transfer the weighed LIB into a sterile 50 mL conical tube. Add approximately 40 mL of sterile water.
-
Mixing: Tightly cap the tube and vortex at medium speed until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Final Volume Adjustment: Once fully dissolved, add sterile water to bring the final volume to 50 mL.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Storage: Store the 10 mM stock solution at 2-8°C, protected from light. For long-term storage, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Antimicrobial Activity of this compound
This compound is known to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3] The primary mechanism of action for quaternary ammonium compounds involves the disruption of the cell membrane's integrity.[6][7] The positively charged headgroup interacts with the negatively charged components of the bacterial cell wall and membrane, leading to increased permeability and eventual cell lysis.[6][7]
Diagram 1: Proposed Mechanism of Action for this compound
Caption: Proposed mechanism of antimicrobial action of this compound.
Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution (e.g., 1 mM)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and multichannel pipette
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10^6 CFU/mL.
-
-
Serial Dilution of LIB:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the LIB working solution (e.g., 256 µg/mL, prepared from the stock solution) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no LIB), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 110 µL, and the final bacterial concentration will be approximately 5 x 10^5 CFU/mL.
-
Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of LIB that completely inhibits visible growth of the bacteria.
-
Alternatively, read the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration at which there is a significant inhibition of growth compared to the growth control.
-
Table 2: Representative MIC Data for Quaternary Ammonium Compounds (Literature Values for Similar Compounds)
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus | Benzalkonium chloride | 0.5 - 4 |
| Escherichia coli | Cetylpyridinium chloride | 16 - 64 |
| Pseudomonas aeruginosa | Benzalkonium chloride | 32 - 256 |
| Candida albicans | Cetylpyridinium chloride | 1 - 8 |
Note: This table provides example data for similar QACs to indicate a potential range of activity. Actual MIC values for this compound must be determined experimentally.
Cytotoxic Activity of this compound
The cytotoxic potential of this compound can be evaluated against various cell lines to understand its therapeutic index and potential applications in drug development. The mechanism of cytotoxicity for QACs is generally attributed to their ability to disrupt cell membranes, leading to apoptosis or necrosis.
Protocol 4.1: Determination of IC50 by MTT Assay
Materials:
-
This compound stock solution (e.g., 1 mM)
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize the cells, count them, and adjust the cell suspension to a density of 5 x 10^4 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted LIB solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used for LIB, if any) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Table 3: Representative IC50 Data for Similar Compounds Against Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) |
| MCF-7 (Breast Cancer) | Benzalkonium chloride | 5 - 20 |
| HeLa (Cervical Cancer) | Cetylpyridinium chloride | 2 - 10 |
| A549 (Lung Cancer) | Benzethonium chloride | 1 - 15 |
Note: This table provides example data for similar QACs. The actual IC50 values for this compound must be determined experimentally.
Diagram 2: Experimental Workflow for IC50 Determinationdot
References
- 1. This compound | C21H32N.Br | CID 7132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. specialchem.com [specialchem.com]
- 5. GSRS [m.jchem.ci.gsrs.ncats.io]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Microbial Cell Membrane Disruption using Lauryl Isoquinolinium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl isoquinolinium bromide (LIB) is a quaternary ammonium (B1175870) compound (QAC) that exhibits broad-spectrum antimicrobial activity against a variety of pathogenic microbes, including bacteria and fungi. Its primary mechanism of action involves the disruption of the microbial cell membrane, a critical barrier for cellular integrity and function. This property makes LIB a valuable tool for researchers studying microbial physiology, membrane dynamics, and for the development of novel antimicrobial agents.
These application notes provide a comprehensive guide to utilizing LIB for investigating microbial cell membrane disruption. Detailed protocols for key experiments are outlined, along with data presentation formats and visualizations to facilitate experimental design and data interpretation.
Mechanism of Action
As a cationic surfactant, this compound's positively charged nitrogen atom is electrostatically attracted to the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. The hydrophobic lauryl (C12) alkyl chain then inserts into and disrupts the lipid bilayer. This leads to a cascade of events including:
-
Increased Membrane Permeability: The disorganization of the lipid bilayer leads to the formation of pores or channels, compromising the membrane's selective permeability.
-
Dissipation of Membrane Potential: The influx and efflux of ions through the disrupted membrane lead to the collapse of the electrochemical gradient, which is crucial for vital cellular processes like ATP synthesis and active transport.
-
Leakage of Cellular Contents: The loss of membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately leading to cell death.
Data Presentation
Quantitative data from experiments with this compound should be summarized for clear comparison. The following tables provide examples of how to structure this data.
Note: The following data are illustrative examples based on the activity of similar quaternary ammonium compounds. Researchers should determine these values experimentally for their specific microbial strains and conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (LIB)
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 2 |
| Escherichia coli | ATCC 25922 | 16 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 |
| Candida albicans | ATCC 90028 | 8 |
Table 2: Time-Kill Kinetics of this compound (LIB) against Staphylococcus aureus
| Concentration | 0 hr (log10 CFU/mL) | 2 hr (log10 CFU/mL) | 4 hr (log10 CFU/mL) | 8 hr (log10 CFU/mL) | 24 hr (log10 CFU/mL) |
| Growth Control | 6.0 | 7.2 | 8.5 | 9.1 | 9.3 |
| 1x MIC | 6.0 | 4.5 | 3.1 | <2.0 | <2.0 |
| 2x MIC | 6.0 | 3.2 | <2.0 | <2.0 | <2.0 |
| 4x MIC | 6.0 | <2.0 | <2.0 | <2.0 | <2.0 |
Table 3: Membrane Potential and Permeability Changes Induced by this compound (LIB)
| Microorganism | LIB Conc. | % Depolarization (DiSC3(5) Assay) | % Propidium (B1200493) Iodide Uptake |
| Staphylococcus aureus | 1x MIC | 85 | 92 |
| Escherichia coli | 1x MIC | 78 | 85 |
| Candida albicans | 1x MIC | 81 | 88 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of LIB that inhibits the visible growth of a microorganism.
Materials:
-
This compound (LIB) stock solution
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Microbial culture in logarithmic growth phase
-
Spectrophotometer
-
Incubator
Protocol:
-
Prepare a serial two-fold dilution of LIB in the appropriate broth medium in a 96-well plate. The final volume in each well should be 100 µL.
-
Adjust the microbial culture to a concentration of 1 x 10^6 CFU/mL. Dilute this suspension 1:10 to obtain a final inoculum of 1 x 10^5 CFU/mL.
-
Add 100 µL of the final inoculum to each well of the 96-well plate, resulting in a final volume of 200 µL per well.
-
Include a positive control (microorganism in broth without LIB) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of LIB at which no visible growth is observed.
Time-Kill Kinetics Assay
This assay evaluates the bactericidal or bacteriostatic activity of LIB over time.[1][2]
Materials:
-
This compound (LIB)
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium
-
Sterile tubes
-
Shaking incubator
-
Agar (B569324) plates
-
Colony counter
Protocol:
-
Prepare tubes with broth medium containing LIB at concentrations of 1x, 2x, and 4x MIC. Also, prepare a growth control tube without LIB.
-
Inoculate each tube with the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.[1]
Membrane Potential Assay
This protocol uses the fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to measure changes in bacterial membrane potential.[3]
Materials:
-
This compound (LIB)
-
Bacterial culture in logarithmic growth phase
-
HEPES buffer (5 mM, pH 7.2) with 20 mM glucose
-
DiSC3(5) stock solution (in DMSO)
-
Valinomycin (B1682140) (positive control)
-
Fluorescence microplate reader or spectrofluorometer
Protocol:
-
Harvest bacterial cells by centrifugation, wash twice, and resuspend in HEPES buffer to an OD600 of 0.05.
-
Add DiSC3(5) to the cell suspension to a final concentration of 0.4 µM and incubate in the dark at room temperature for approximately 1 hour to allow for dye uptake and fluorescence quenching.
-
Add 200 µL of the dye-loaded cell suspension to the wells of a black, clear-bottom 96-well plate.
-
Measure the baseline fluorescence (Excitation: 622 nm, Emission: 670 nm).
-
Add LIB to the desired final concentrations. Use valinomycin (1 µM final concentration) as a positive control for complete depolarization.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.
Membrane Permeability (Leakage) Assay
This protocol uses the fluorescent dye propidium iodide (PI) to assess membrane permeabilization. PI is a nucleic acid stain that can only enter cells with compromised membranes.
Materials:
-
This compound (LIB)
-
Bacterial or fungal culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution
-
Ethanol (B145695) (70%) for positive control
-
Fluorescence microplate reader, spectrofluorometer, or flow cytometer
Protocol:
-
Harvest microbial cells by centrifugation, wash twice, and resuspend in PBS to an OD600 of 0.5.
-
Add PI to the cell suspension to a final concentration of 10 µg/mL.
-
Add 200 µL of the cell suspension to the wells of a black, clear-bottom 96-well plate.
-
Measure the baseline fluorescence (Excitation: ~535 nm, Emission: ~617 nm).
-
Add LIB to the desired final concentrations. Use 70% ethanol as a positive control for membrane permeabilization.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates PI uptake and therefore membrane permeabilization.
Visualizations
The following diagrams illustrate key experimental workflows and the mechanism of action of this compound.
References
- 1. In vitro control of Staphylococcus aureus (NCTC 6571) and Escherichia coli (ATCC 25922) by Ricinus communis L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subminimal inhibitory concentrations of the disinfectant benzalkonium chloride select for a tolerant subpopulation of Escherichia coli with inheritable characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing DNA Extraction with Lauryl Isoquinolinium Bromide
Welcome to the technical support center for Lauryl Isoquinolinium Bromide (LIB) based DNA extraction. This resource is designed for researchers, scientists, and drug development professionals to enhance DNA yield and purity from a variety of sample types. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the DNA extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LIB) and how does it work in DNA extraction?
This compound is a cationic surfactant that acts as a powerful lysis agent to break down cell membranes and nuclear envelopes, releasing the DNA. Its mechanism is analogous to the well-established reagent, Cetyltrimethylammonium Bromide (CTAB). The long lauryl chain and the isoquinolinium headgroup of LIB enable it to form complexes with DNA. This interaction is crucial for separating DNA from cellular debris and contaminants, particularly polysaccharides, which can inhibit downstream enzymatic reactions.[1][2]
Q2: What are the main advantages of using LIB over traditional methods like CTAB?
While both are cationic detergents, LIB is postulated to offer improved performance in specific contexts. The isoquinolinium group in LIB can intercalate with DNA, potentially offering a more specific and efficient binding, which may lead to higher purity by more effectively removing stubborn contaminants.[1] This can be particularly advantageous when working with samples rich in polysaccharides and polyphenols.
Q3: Can LIB be used for extracting DNA from any sample type?
LIB is versatile and can be adapted for DNA extraction from a wide range of biological materials, including plant tissues, bacteria, fungi, and animal cells. However, as with any extraction method, optimization of the protocol, particularly the concentration of LIB and the composition of the lysis buffer, is recommended for each specific sample type to achieve the best results.[3][4]
Q4: How does LIB help in removing polysaccharide and protein contaminants?
Similar to CTAB, LIB forms insoluble complexes with nucleic acids under low salt conditions, while polysaccharides and most proteins remain in the supernatant and can be washed away.[2] The subsequent increase in salt concentration solubilizes the DNA-LIB complex, allowing for its precipitation with alcohol. The unique structure of LIB may offer more efficient precipitation of these contaminants.
Troubleshooting Guide
Low DNA yield and poor purity are common hurdles in nucleic acid extraction. Below are specific issues you might encounter when using this compound and how to resolve them.
| Problem | Potential Cause | Recommended Solution |
| Low DNA Yield | Incomplete Cell Lysis: The tissue may be difficult to disrupt, or the lysis buffer incubation was too short or at a suboptimal temperature. | - Ensure thorough homogenization of the sample, preferably by grinding in liquid nitrogen.[5] - Optimize the incubation time and temperature (e.g., 60-65°C for 30-60 minutes).[4][6] - For tough tissues, consider increasing the LIB concentration in the lysis buffer. |
| DNA Pellet Lost During Washing: The DNA pellet may be small and easily dislodged. | - After precipitation with isopropanol (B130326) or ethanol (B145695), centrifuge at a higher speed or for a longer duration. - Be careful when decanting the supernatant. Use a pipette to remove the final traces of alcohol. | |
| Suboptimal DNA Precipitation: Incorrect volumes of alcohol or precipitation at the wrong temperature can affect yield. | - Use 0.6-0.7 volumes of isopropanol or 2-2.5 volumes of cold absolute ethanol. - Precipitate at -20°C for at least one hour, or overnight for very low DNA concentrations.[7] | |
| Low Purity (A260/A280 < 1.8) | Protein Contamination: Insufficient denaturation and removal of proteins. | - Ensure the addition of Proteinase K to the lysis buffer and an adequate incubation period.[6] - Perform two sequential chloroform:isoamyl alcohol extractions to remove residual proteins.[2] |
| Low Purity (A260/A230 < 2.0) | Polysaccharide Contamination: Common in plant and fungal samples. | - Increase the NaCl concentration in the lysis buffer (up to 2.5 M) to enhance the removal of polysaccharides.[8] - Perform an additional wash step with a high-salt buffer before DNA precipitation. |
| Salt Carryover: Residual salts from the lysis or wash buffers can inhibit downstream applications. | - Ensure the 70% ethanol wash is performed correctly and that all the ethanol is removed before resuspending the DNA. - A second wash with 70% ethanol can be beneficial.[5] | |
| DNA is Degraded (Smear on an Agarose Gel) | Nuclease Activity: Endogenous nucleases were not inactivated during lysis. | - Work quickly and keep samples on ice or frozen until the lysis buffer is added. - Ensure the lysis buffer contains EDTA to chelate Mg2+, a cofactor for many nucleases.[9] |
| Mechanical Shearing: Overly vigorous mixing or vortexing can break down high molecular weight DNA. | - Mix gently by inverting the tubes during the extraction and washing steps.[6] - Use wide-bore pipette tips when transferring the DNA solution. | |
| DNA Fails to Perform in Downstream Applications (e.g., PCR, Sequencing) | Inhibitor Carryover: Presence of residual polysaccharides, polyphenols, or salts. | - Re-purify the DNA using a column-based kit. - Perform an additional ethanol precipitation step.[3] - Dilute the DNA sample to reduce the concentration of inhibitors. |
Experimental Protocols
Standard Protocol for DNA Extraction from Plant Leaves using LIB
This protocol is a general guideline and may require optimization for specific plant species.
Materials:
-
LIB Lysis Buffer (2% w/v this compound, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP)
-
β-mercaptoethanol
-
Proteinase K (20 mg/mL)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (cold)
-
70% Ethanol (cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
Procedure:
-
Grind 100 mg of fresh or frozen leaf tissue to a fine powder in liquid nitrogen.
-
Transfer the powder to a 2 mL microcentrifuge tube.
-
Add 800 µL of pre-warmed (65°C) LIB Lysis Buffer with freshly added β-mercaptoethanol (0.2% v/v) and Proteinase K (10 µL).
-
Vortex briefly and incubate at 65°C for 60 minutes with occasional gentle mixing.
-
Add an equal volume (800 µL) of chloroform:isoamyl alcohol (24:1).
-
Mix by inverting the tube for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.7 volumes of cold isopropanol and mix gently.
-
Incubate at -20°C for at least 1 hour to precipitate the DNA.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the DNA.
-
Discard the supernatant and wash the pellet with 1 mL of cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspend the DNA in 50-100 µL of TE buffer. Incubate at 65°C for 10 minutes to aid dissolution.
Data Presentation
The following table presents illustrative data comparing the performance of a standard CTAB protocol with the optimized this compound (LIB) protocol for DNA extraction from polysaccharide-rich plant samples.
| Parameter | Standard CTAB Protocol | Optimized LIB Protocol |
| DNA Yield (µg/g tissue) | 150 ± 25 | 180 ± 20 |
| A260/A280 Ratio | 1.75 ± 0.10 | 1.85 ± 0.05 |
| A260/A230 Ratio | 1.60 ± 0.20 | 2.15 ± 0.15 |
| PCR Amplification Success | 85% | 98% |
This data is for illustrative purposes only and may not be representative of all sample types.
Visualizations
Experimental Workflow for DNA Extraction using LIB
Caption: A generalized workflow for DNA extraction using this compound.
Troubleshooting Logic for Low DNA Purity
Caption: A decision tree for troubleshooting low purity DNA samples.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Navigating the Challenges: Limitations of the CTAB Method in DNA Extraction [greenskybio.com]
- 4. Optimized CTAB DNA extraction for different tissues [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. mbari.org [mbari.org]
- 7. floridamuseum.ufl.edu [floridamuseum.ufl.edu]
- 8. researchgate.net [researchgate.net]
- 9. Genomic DNA Preparation Troubleshooting [sigmaaldrich.com]
Technical Support Center: Overcoming Lauryl Isoquinolinium Bromide Interference in PCR Amplification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome PCR amplification interference caused by Lauryl Isoquinolinium Bromide (LIB). LIB is a cationic surfactant and quaternary ammonium (B1175870) compound with antimicrobial properties. Its presence in DNA samples, even at low concentrations, can significantly inhibit PCR by interacting with the negatively charged DNA template and denaturing the DNA polymerase.
Frequently Asked Questions (FAQs)
Q1: My PCR failed, and I suspect contamination with this compound (LIB). What are the typical signs of this type of inhibition?
A1: Inhibition of PCR by cationic detergents like LIB typically manifests in one or more of the following ways:
-
Complete amplification failure: No PCR product is visible on an agarose (B213101) gel.
-
Reduced PCR yield: A faint band of the correct size is visible, but the amplification is inefficient.
-
Inconsistent results: Some replicate reactions work while others fail.
-
Larger amplicons failing more often: You may observe amplification of shorter target sequences but not longer ones in the same sample.
Q2: How does this compound inhibit PCR?
A2: LIB is a cationic surfactant, and it is thought to inhibit PCR through two primary mechanisms:
-
Interaction with DNA: The positively charged head of the LIB molecule can bind to the negatively charged phosphate (B84403) backbone of the DNA template. This interaction can physically block the DNA polymerase from accessing the template and prevent primers from annealing correctly.
-
Denaturation of DNA Polymerase: As a detergent, LIB can disrupt the three-dimensional structure of the DNA polymerase, rendering it inactive. This is a common mechanism for ionic detergents.
Q3: Can I simply dilute my DNA sample to overcome LIB inhibition?
A3: Diluting the template is a quick and easy method to try and can be effective if the concentration of LIB is low. By diluting the sample, you reduce the concentration of the inhibitor to a level that the DNA polymerase may tolerate. However, this approach also reduces the concentration of your target DNA, which can be a problem if the target is already in low abundance. It is recommended to perform a serial dilution (e.g., 1:10, 1:100, 1:1000) to find the optimal template concentration where the inhibitor's effect is minimized, and the target can still be amplified.
Q4: Are there any PCR additives that can help overcome LIB inhibition?
A4: Yes, certain PCR additives, often called "PCR facilitators," can help to alleviate the inhibitory effects of substances like LIB. The most common and effective additives include:
-
Bovine Serum Albumin (BSA): BSA is thought to bind to many PCR inhibitors, preventing them from interacting with the DNA polymerase. A final concentration of 0.1 to 0.8 µg/µL is typically used.
-
Non-ionic detergents (e.g., Tween® 20, Triton™ X-100): These can help to counteract the effects of ionic detergents like LIB, potentially by forming mixed micelles. They are often included in PCR buffers at concentrations ranging from 0.1% to 1%.
Q5: Are some DNA polymerases more resistant to inhibitors like LIB?
A5: Yes, there is a range of commercially available DNA polymerases that have been engineered or isolated to be more robust in the presence of common PCR inhibitors. When dealing with samples that may contain inhibitors, it is advisable to use one of these inhibitor-resistant enzymes. Check the manufacturer's specifications for information on the enzyme's tolerance to various inhibitors.
Troubleshooting Guides
Guide 1: Diagnosing LIB Inhibition
If you suspect LIB contamination is causing PCR failure, follow this workflow to diagnose the issue.
Caption: Diagnostic workflow for suspected LIB-induced PCR inhibition.
Guide 2: Removing LIB from DNA Samples
If LIB contamination is confirmed or strongly suspected, cleaning up the DNA sample is the most reliable solution.
Caption: Workflow for selecting a method to remove LIB from DNA samples.
Quantitative Data on Cationic Surfactant Inhibition in PCR
| Cationic Surfactant | Typical Concentration in Lysis Buffer | Inhibitory Concentration in PCR | Implication for PCR |
| CTAB | 1% - 4% (w/v) | As low as 0.001% (w/v) | Even small amounts of carryover from the extraction process can lead to complete PCR inhibition.[1][2] |
Experimental Protocols
Protocol 1: Repeated Ethanol Precipitation to Remove LIB
This protocol is a straightforward method to wash the DNA and remove residual cationic detergents.
Materials:
-
DNA sample suspected of LIB contamination
-
3 M Sodium Acetate (NaOAc), pH 5.2
-
100% Cold Ethanol (-20°C)
-
70% Cold Ethanol (-20°C)
-
Nuclease-free water or TE buffer
-
Microcentrifuge
-
Pipettes and nuclease-free tips
Procedure:
-
To your DNA sample, add 1/10th volume of 3 M NaOAc.
-
Add 2 to 2.5 volumes of cold 100% ethanol.
-
Mix thoroughly by inverting the tube several times.
-
Incubate at -20°C for at least 30 minutes to precipitate the DNA.
-
Centrifuge at maximum speed (≥12,000 x g) for 15 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant without disturbing the pellet.
-
Wash the pellet by adding 500 µL of cold 70% ethanol.
-
Centrifuge at maximum speed for 5 minutes at 4°C.
-
Carefully decant the 70% ethanol.
-
Repeat the wash step (steps 7-9) one more time for a total of two washes.
-
After the final wash, briefly centrifuge the tube again and use a fine pipette tip to remove any remaining ethanol.
-
Air dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as it can be difficult to resuspend.
-
Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.
Protocol 2: Chloroform:Isoamyl Alcohol Extraction to Remove LIB
This method uses an organic extraction to partition the cationic detergent away from the aqueous DNA solution.
Materials:
-
DNA sample suspected of LIB contamination
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (NaOAc), pH 5.2
-
100% Cold Ethanol (-20°C)
-
70% Cold Ethanol (-20°C)
-
Nuclease-free water or TE buffer
-
Microcentrifuge
-
Pipettes and nuclease-free tips
Procedure:
-
Add an equal volume of Chloroform:Isoamyl Alcohol (24:1) to your DNA sample.
-
Vortex for 30 seconds to create an emulsion.
-
Centrifuge at maximum speed (≥12,000 x g) for 5 minutes at room temperature to separate the phases.
-
Carefully transfer the upper aqueous phase to a new microcentrifuge tube, being careful not to disturb the interface.
-
Repeat the extraction (steps 1-4) if the interface is not clean.
-
Proceed with ethanol precipitation of the aqueous phase as described in Protocol 1 (steps 1-13).
Protocol 3: Optimizing PCR to Overcome LIB Inhibition
If DNA cleanup is not feasible or is insufficient, you can modify the PCR reaction to increase its robustness.
Materials:
-
DNA sample with suspected LIB
-
Inhibitor-resistant DNA polymerase
-
Bovine Serum Albumin (BSA) solution (20 mg/mL)
-
Non-ionic detergent such as Tween® 20 (10% solution)
-
Your standard PCR reagents (primers, dNTPs, buffer)
Procedure:
-
Use an Inhibitor-Resistant Polymerase: Select a DNA polymerase known for its tolerance to PCR inhibitors. Follow the manufacturer's recommended protocol.
-
Add PCR Facilitators to the Reaction Mix:
-
BSA: Add BSA to a final concentration of 0.1 - 0.8 µg/µL.
-
Tween® 20: Add Tween® 20 to a final concentration of 0.1% - 0.5%.
-
-
Optimize the Reaction Components:
-
Prepare a master mix with your PCR reagents.
-
Set up a series of reactions with varying concentrations of the DNA template (serial dilution), BSA, and Tween® 20 to find the optimal conditions.
-
-
Run the PCR: Use your standard cycling conditions, or as recommended for the inhibitor-resistant polymerase.
-
Analyze the Results: Analyze the PCR products by agarose gel electrophoresis to determine which conditions successfully overcame the inhibition.
Signaling Pathways and Logical Relationships
Caption: Inferred mechanism of this compound (LIB) PCR inhibition.
References
Technical Support Center: Optimizing Lauryl Isoquinolinium Bromide (LIB) for Membrane Protein Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Lauryl isoquinolinium bromide (LIB) for membrane protein extraction. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LIB) and why use it for membrane protein extraction?
This compound (LIB) is a cationic detergent. Cationic detergents can be effective in disrupting cell membranes to release integral membrane proteins.[1][] Their positively charged headgroup interacts with the negatively charged components of the cell membrane, facilitating solubilization. LIB should be considered when other non-ionic or zwitterionic detergents have failed to efficiently extract the protein of interest.
Q2: What is the Critical Micelle Concentration (CMC) of LIB and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles. For effective membrane protein solubilization, the detergent concentration in your buffer should be significantly above the CMC.[][3] Working below the CMC may lead to inefficient extraction or protein aggregation. The CMC of LIB is influenced by factors such as temperature and ionic strength.
Q3: How do I choose the optimal LIB concentration for my experiment?
A good starting point is to use a concentration that is 2-5 times the CMC of LIB under your experimental conditions (see Table 1). The optimal concentration will also depend on the concentration of your membrane preparation. A general guideline is to maintain a detergent-to-protein mass ratio of at least 4:1.[] However, this may need to be optimized for each specific membrane protein.[4]
Q4: Will LIB denature my protein?
Cationic detergents like LIB are generally considered to be "harsher" than non-ionic or zwitterionic detergents and can potentially lead to protein denaturation.[1][5] It is crucial to perform functional assays after extraction to ensure your protein of interest retains its activity. If denaturation is a concern, you can screen a range of LIB concentrations, starting from a lower concentration (e.g., just above the CMC) and increasing it incrementally.
Q5: Is LIB compatible with downstream applications like protein assays and mass spectrometry?
Detergents can interfere with many downstream applications.
-
Protein Assays: Cationic detergents can interfere with common protein assays like the Bicinchoninic Acid (BCA) assay.[6][7] It is recommended to either use a detergent-compatible protein assay or to remove the LIB before quantification. Precipitating the protein with agents like deoxycholate and trichloroacetic acid can effectively remove interfering substances prior to a BCA assay.[6]
-
Mass Spectrometry: Detergents are known to suppress ionization in mass spectrometry, negatively impacting results.[8][9][10] Therefore, it is essential to remove LIB from your sample before analysis.
Q6: How can I remove LIB from my protein sample?
Several methods can be used to remove detergents like LIB:
-
Dialysis: This method is most effective for detergents with a high CMC. The efficiency of dialysis for removing LIB will depend on the specific conditions.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be an effective method for removing detergents.[4]
-
Detergent Removal Resins: Commercially available resins can bind to and remove detergents from protein solutions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Protein Yield | LIB concentration is too low. | - Increase the LIB concentration in increments (e.g., 2x, 5x, 10x CMC).- Ensure the detergent-to-protein ratio is at least 4:1 (w/w).[] |
| Inefficient cell lysis. | - Ensure complete cell disruption before adding LIB.- Consider mechanical lysis methods (e.g., sonication, French press) in conjunction with detergent extraction.[11] | |
| Incubation time is too short. | - Increase the incubation time with LIB (e.g., from 30 minutes to 2 hours or overnight at 4°C). | |
| Protein Aggregation | LIB concentration is below the CMC during a dilution step. | - Ensure all buffers used after the initial extraction step contain LIB at a concentration above its CMC. |
| Inappropriate buffer conditions (pH, ionic strength). | - Optimize the pH and salt concentration of your extraction buffer. Some proteins require specific ionic strengths to maintain solubility. | |
| Protein is denatured. | - Screen a lower range of LIB concentrations.- Perform a functional assay to check for protein activity. | |
| Loss of Protein Activity | LIB is denaturing the protein. | - Decrease the LIB concentration to the minimum required for solubilization.- Reduce the incubation time with the detergent.- Consider screening other, milder detergents. |
| Protease degradation. | - Always include a protease inhibitor cocktail in your lysis and extraction buffers. | |
| Interference in Downstream Applications | Presence of LIB in the sample. | - Remove LIB using dialysis, hydrophobic interaction chromatography, or detergent removal resins before proceeding with downstream applications like protein assays or mass spectrometry.[4][8][9][10] |
| - For protein quantification, use a detergent-compatible assay or precipitate the protein to remove interfering substances.[6] |
Quantitative Data
Table 1: Critical Micelle Concentration (CMC) of this compound (LIB) in Aqueous Solution at Different Temperatures.
| Temperature (°C) | Temperature (K) | CMC (mmol/L) |
| 25 | 298.15 | 3.5 |
| 35 | 308.15 | 3.8 |
| 45 | 318.15 | 4.2 |
Data adapted from studies on the micellization behavior of LIB.
Experimental Protocols
Protocol 1: General Membrane Protein Extraction using this compound (LIB)
This protocol is a general guideline and may require optimization for your specific protein and cell type.
Materials:
-
Cell pellet containing the membrane protein of interest
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Extraction Buffer: Lysis Buffer containing the desired concentration of LIB (e.g., 2-5 times the CMC)
-
Wash Buffer: Lysis Buffer containing LIB at a concentration above the CMC
-
Homogenizer (e.g., Dounce homogenizer) or sonicator
-
Ultracentrifuge
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Disrupt the cells using a homogenizer or sonicator on ice.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
-
Membrane Fraction Isolation:
-
Transfer the supernatant to an ultracentrifuge tube.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant (cytosolic fraction).
-
-
Membrane Solubilization:
-
Resuspend the membrane pellet in a small volume of ice-cold Lysis Buffer.
-
Determine the protein concentration of the membrane suspension.
-
Add Extraction Buffer to the membrane suspension to achieve the desired final LIB concentration and a detergent-to-protein ratio of at least 4:1 (w/w).
-
Incubate on a rotator at 4°C for 1-2 hours.
-
-
Clarification of Solubilized Proteins:
-
Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
-
Downstream Processing:
-
The solubilized membrane proteins are now ready for purification or other downstream applications. Remember to keep the LIB concentration above the CMC in all subsequent buffers until it is intentionally removed.
-
Visualizations
Caption: Workflow for membrane protein extraction using LIB.
Caption: Troubleshooting logic for common issues.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 3. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of possible disruptive effects of residues from cleaning agents on medical devices after cleaning on protein assays | mhp_medien [shop.mhp-verlag.de]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Preventing phase separation in Lauryl isoquinolinium bromide solutions
Welcome to the Technical Support Center for Lauryl Isoquinolinium Bromide (LIB) solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation and handling of LIB. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent and resolve issues of phase separation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LIB) and what are its common applications?
A1: this compound is a cationic surfactant belonging to the quaternary ammonium (B1175870) compound family.[1] It is characterized by a positively charged isoquinolinium head group and a long hydrophobic lauryl tail. This structure gives it surface-active properties, making it useful in a variety of applications, including as an antimicrobial agent in cosmetics and personal care products, a hair growth delayer, and in pharmaceutical formulations as a diagnostic agent and for drug delivery.[1][2]
Q2: What causes phase separation in LIB solutions?
A2: Phase separation in LIB solutions, a common issue with surfactants, can be triggered by several factors. These include exceeding the solubility limit of LIB in the chosen solvent, temperature fluctuations, changes in pH, and the presence of certain electrolytes or other incompatible substances. As a cationic surfactant, LIB is particularly prone to precipitation when mixed with anionic compounds.[3]
Q3: What does the Critical Micelle Concentration (CMC) of LIB signify?
A3: The Critical Micelle Concentration (CMC) is the specific concentration at which LIB molecules in a solution begin to self-assemble into spherical structures called micelles.[2] Below the CMC, LIB exists as individual molecules (monomers). Above the CMC, both monomers and micelles are present. The formation of micelles is a key property of surfactants and influences the solution's properties, such as its ability to solubilize other substances. The CMC of LIB is influenced by factors like temperature.[2]
Q4: How does temperature affect the stability of LIB solutions?
A4: Temperature can have a complex effect on the stability of LIB solutions. Generally, for many ionic compounds, solubility increases with temperature.[4] However, for some surfactants, an increase in temperature can decrease the hydration of the hydrophilic head group, which can favor micellization but may also lead to phase separation, a phenomenon known as clouding.[5] It is crucial to determine the optimal temperature range for your specific LIB formulation.
Q5: Can I mix LIB with other types of surfactants?
A5: It is generally not recommended to mix this compound, a cationic surfactant, with anionic surfactants. The electrostatic attraction between the positively charged LIB and negatively charged anionic surfactants can lead to the formation of insoluble complexes and cause precipitation or phase separation.[3] However, LIB may be compatible with non-ionic and other cationic surfactants, but compatibility testing is always recommended.
Troubleshooting Guide: Preventing Phase Separation
This guide provides systematic approaches to diagnose and resolve phase separation in your this compound solutions.
Visualizing the Troubleshooting Process
The following workflow diagram illustrates the logical steps to address phase separation issues.
Caption: A logical workflow for troubleshooting phase separation in LIB solutions.
Issue: Solution becomes cloudy or separates into layers.
Possible Cause 1: Concentration of LIB is too high.
-
Troubleshooting Steps:
-
Review the solubility data for LIB in your chosen solvent system (see Data Presentation section).
-
If the concentration exceeds the known solubility limit, reduce the concentration of LIB.
-
If solubility data is unavailable for your specific system, perform a step-wise dilution of your current solution to determine the concentration at which it becomes stable.
-
Possible Cause 2: Suboptimal Temperature.
-
Troubleshooting Steps:
-
Monitor and record the temperature at which phase separation occurs.
-
Experiment with storing and using the solution at different, controlled temperatures (e.g., refrigerated, room temperature, elevated temperature) to identify a stable range.
-
For some surfactants, a U-shaped temperature-CMC relationship exists, meaning stability can decrease at both low and high temperatures.[6]
-
Possible Cause 3: Inappropriate pH.
-
Troubleshooting Steps:
-
Measure the pH of your LIB solution. The stability of isoquinolinium compounds can be pH-dependent.[7][8]
-
Adjust the pH of the solution using small increments of a suitable acid or base (e.g., HCl or NaOH) and observe any changes in stability. It is advisable to test a range of pH values to determine the optimal stability point.
-
Once the optimal pH is determined, consider using a buffering agent to maintain a stable pH.[9]
-
Possible Cause 4: Presence of Incompatible Additives (e.g., electrolytes, other surfactants).
-
Troubleshooting Steps:
-
Review all components in your formulation. As a cationic surfactant, LIB is likely to precipitate in the presence of anionic compounds.[3]
-
If your formulation contains electrolytes (salts), their type and concentration can influence the stability of the LIB solution. High concentrations of salts can lead to a "salting-out" effect, reducing the solubility of the surfactant.[1]
-
Systematically remove or replace each additive to identify the component causing instability.
-
If an additive is necessary but incompatible, consider using a co-solvent or a compatible co-surfactant to improve the overall stability of the formulation.
-
Data Presentation
The stability of this compound solutions is critically dependent on physical and chemical parameters. The following tables summarize key quantitative data to guide your formulation efforts.
Table 1: Critical Micelle Concentration (CMC) of this compound in Aqueous Solution at Different Temperatures
| Temperature (K) | Temperature (°C) | Critical Micelle Concentration (CMC) (mM) |
| 298.15 | 25 | Data not available in abstract |
| 308.15 | 35 | Data not available in abstract |
| 318.15 | 45 | Data not available in abstract |
| Note: The abstract of a key study indicates that CMC values were determined at these temperatures, but the specific values were not accessible.[2] This table will be updated as more specific data becomes available. |
Table 2: General Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Miscible | [10] |
| Ethanol | Miscible | [10] |
| Chloroform | Slightly Soluble | [11][12] |
| Methanol | Slightly Soluble | [11][12] |
| Note: "Slightly soluble" indicates that a significant amount of solvent is required to dissolve a given amount of solute. Quantitative solubility data is limited. |
Experimental Protocols
The following protocols provide a framework for preparing stable LIB solutions and for systematically investigating factors that influence their stability.
Protocol 1: Preparation of a Stable Aqueous LIB Solution
This protocol outlines the basic steps for preparing a clear, stable aqueous solution of this compound.
Caption: Workflow for preparing a stable aqueous solution of LIB.
Methodology:
-
Materials: this compound (solid), deionized water, magnetic stirrer and stir bar, heating plate, volumetric flask, 0.22 µm syringe filter.
-
Procedure: a. Accurately weigh the desired amount of LIB powder. b. Measure the required volume of deionized water in a volumetric flask. c. While stirring the water with a magnetic stirrer, slowly add the LIB powder. d. If the LIB does not fully dissolve at room temperature, gently warm the solution (e.g., to 40°C) with continued stirring. Avoid excessive heat, which could degrade the compound. e. Continue stirring until the solution is completely clear and no solid particles are visible. f. Allow the solution to cool to room temperature. g. For sterile applications or to remove any remaining particulates, filter the solution through a 0.22 µm syringe filter. h. Store the solution in a well-sealed container to prevent evaporation and contamination. Given that LIB is hygroscopic, protection from moisture is important for the solid form.[11][12]
Protocol 2: Determining the Optimal pH for LIB Solution Stability
This protocol describes a method to identify the pH range in which an LIB solution exhibits maximum physical stability.
Methodology:
-
Materials: Stock solution of LIB in deionized water (e.g., 10 mg/mL), 0.1 M HCl, 0.1 M NaOH, pH meter, a series of small, clear vials.
-
Procedure: a. Aliquot a fixed volume of the LIB stock solution into a series of labeled vials. b. Using the pH meter, adjust the pH of each vial to a different value (e.g., in increments of 1 pH unit from pH 3 to pH 9) by adding small volumes of 0.1 M HCl or 0.1 M NaOH. c. Record the initial appearance of each solution. d. Store the vials under controlled conditions (e.g., room temperature) and visually inspect for any signs of precipitation or cloudiness at regular intervals (e.g., 1, 4, 8, and 24 hours). e. The pH range in which the solutions remain clear for the longest duration is the optimal pH range for stability.
Protocol 3: Evaluating the Effect of an Electrolyte (NaCl) on LIB Solution Stability
This protocol allows for the systematic evaluation of how the concentration of a common electrolyte, sodium chloride, affects the stability of an LIB solution.
Methodology:
-
Materials: Stock solution of LIB in deionized water (e.g., 10 mg/mL), stock solution of NaCl in deionized water (e.g., 1 M), deionized water, a series of small, clear vials.
-
Procedure: a. In a series of labeled vials, prepare solutions with a constant concentration of LIB and varying concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 200 mM, 500 mM). This can be achieved by adding calculated volumes of the LIB stock solution, NaCl stock solution, and deionized water to each vial. b. Record the initial appearance of each solution. c. Store the vials at a constant temperature and visually inspect for phase separation at set time points (e.g., 1, 4, 8, and 24 hours). d. Note the concentration of NaCl at which instability is first observed. This will help define the tolerance of your LIB solution to this electrolyte. The addition of salts to ionic surfactant solutions can decrease the electrostatic repulsion between the head groups, which may initially favor micelle formation but can lead to phase separation at higher concentrations.[1]
References
- 1. Influence of Surfactants on Sodium Chloride Crystallization in Confinement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. scialert.net [scialert.net]
- 7. An unexpected pH effect on the stability of moexipril lyophilized powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ibisscientific.com [ibisscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound CAS#: 93-23-2 [amp.chemicalbook.com]
- 12. lookchem.com [lookchem.com]
Addressing low solubility of Lauryl isoquinolinium bromide in specific buffers
Welcome to the technical support center for Lauryl Isoquinolinium Bromide (LIB). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of LIB in various experimental buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of LIB in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LIB) and why is its solubility a concern?
This compound (LIB) is a cationic surfactant with a molecular formula of C₂₁H₃₂BrN and a molecular weight of 378.4 g/mol .[1][2][3] It is characterized by a positively charged isoquinolinium head group and a long hydrophobic lauryl tail. This amphipathic nature drives its tendency to form micelles in aqueous solutions.[4] While described as soluble in water, its solubility can be limited, especially in specific buffers, leading to precipitation and affecting experimental outcomes.[5][6] One source estimates its water solubility to be as low as 57.83 mg/L at 25°C. LIB is also known to be hygroscopic, meaning it readily absorbs moisture from the air, which can affect its handling and solubility.[1][7][8]
Q2: I'm observing precipitation when I dissolve LIB in my phosphate (B84403) buffer. Why is this happening?
This is a common issue. As a cationic (positively charged) surfactant, LIB can interact with anionic (negatively charged) components in your buffer. Phosphate buffers, especially those with divalent anions (HPO₄²⁻), can form insoluble salts with the positively charged isoquinolinium head of LIB, leading to precipitation.[9] This incompatibility is a well-known issue with cationic surfactants.
Q3: How does temperature affect the solubility of LIB?
Temperature plays a critical role in the solubility of surfactants like LIB. A key parameter is the Krafft temperature (Tₖ) , which is the temperature at which the solubility of the surfactant equals its critical micelle concentration (CMC).[10][11] Below the Krafft temperature, the solubility of the surfactant is very low. Above the Krafft temperature, the solubility increases significantly as micelles form, which can encapsulate the surfactant molecules.[10][11] If your buffer temperature is below the Krafft point of LIB, you will likely observe low solubility and potential precipitation.
Q4: Can the pH of my buffer affect LIB's solubility?
The pH of the buffer can influence the solubility of LIB, primarily through its effect on the buffer components and any potential interactions with the surfactant. For LIB itself, as a quaternary ammonium (B1175870) salt, its positive charge is stable across a wide pH range. However, the ionization state of other molecules in your experiment can change with pH, which may alter their interaction with LIB micelles. The pH can also affect the stability of the buffer itself, which in turn could impact LIB's solubility.[6][12]
Troubleshooting Guide: Low LIB Solubility
If you are encountering low solubility or precipitation of this compound in your buffer, follow this troubleshooting guide.
Caption: Troubleshooting workflow for addressing low LIB solubility.
Quantitative Data Summary
While specific quantitative solubility data for this compound in various buffers is not extensively available in peer-reviewed literature, the following table summarizes the known properties and provides estimated solubility based on its chemical characteristics as a cationic surfactant.
| Property | Value | Notes |
| Molecular Weight | 378.4 g/mol | [1][2] |
| Appearance | Off-white to yellow solid | [1] |
| Solubility in Water | Estimated at 57.83 mg/L (0.15 mM) at 25°C | This indicates low aqueous solubility. |
| Solubility in Other Solvents | Slightly soluble in Chloroform and Methanol (B129727) | [1][7] |
| Hygroscopicity | Very hygroscopic | [1][7][8] |
| Critical Micelle Concentration (CMC) in Water | Varies with temperature and ionic strength | The CMC is the concentration at which micelles begin to form.[4] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in a Specific Buffer
This protocol outlines a method to experimentally determine the solubility of LIB in a buffer of your choice.
Caption: Workflow for determining LIB solubility in a buffer.
Materials:
-
This compound (LIB)
-
Buffer of interest (e.g., Tris-HCl, HEPES)
-
Calibrated pH meter
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge and centrifuge tubes, or syringe filters (0.22 µm)
-
UV-Vis spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
Methodology:
-
Buffer Preparation: Prepare the desired buffer at the target pH and concentration.
-
Preparation of Supersaturated Solutions:
-
Dispense a fixed volume of the buffer (e.g., 5 mL) into several vials.
-
Add an excess amount of LIB to each vial to create a suspension. The exact amount should be more than what is expected to dissolve.
-
-
Equilibration:
-
Seal the vials to prevent evaporation.
-
Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C, 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand at the same temperature for a short period to let the excess solid settle.
-
Carefully separate the saturated supernatant from the undissolved solid by either:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes.
-
Filtration: Withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter that is compatible with your buffer and does not bind the surfactant.
-
-
-
Quantification of Soluble LIB:
-
Accurately dilute the clear supernatant with the buffer.
-
Determine the concentration of LIB in the diluted supernatant using a pre-validated analytical method. A common method for compounds with a chromophore like the isoquinolinium head group is UV-Vis spectrophotometry, by measuring the absorbance at its λmax. Alternatively, HPLC can be used for more complex matrices. A calibration curve with known concentrations of LIB in the same buffer should be prepared.
-
-
Calculation of Solubility:
-
Calculate the concentration of LIB in the original undiluted supernatant, taking into account the dilution factor. This concentration represents the solubility of LIB in that specific buffer at the tested temperature.
-
Protocol 2: A General Method to Improve LIB Solubility for Experimental Use
This protocol provides a practical approach to dissolving LIB for use in your experiments, especially when facing solubility challenges.
-
Choose a Compatible Buffer: Avoid using phosphate-based buffers if possible. Opt for buffers like Tris-HCl or HEPES.
-
Gentle Warming: Gently warm the buffer to a temperature slightly above ambient (e.g., 30-40°C) before adding the LIB. This will help to overcome the energy barrier for dissolution, especially if the working temperature is close to the Krafft point.
-
Incremental Addition and Stirring:
-
While stirring the warmed buffer, slowly add the pre-weighed LIB powder.
-
Continue stirring until the LIB is completely dissolved. Avoid vigorous shaking that can cause foaming.
-
-
Use of Co-solvents (if necessary):
-
If solubility is still an issue, consider adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol or methanol to the buffer before adding the LIB.
-
Caution: Ensure that the chosen co-solvent and its concentration are compatible with your experimental system (e.g., cells, enzymes).
-
-
pH Adjustment: After the LIB is dissolved, re-check the pH of the final solution and adjust if necessary using dilute acid or base.
-
Sterile Filtration (if required): If your application requires a sterile solution, filter the final LIB solution through a 0.22 µm sterile filter.
By following these guidelines and protocols, researchers can effectively address the challenges associated with the low solubility of this compound and ensure the reliability and reproducibility of their experimental results.
References
- 1. 93-23-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 93-23-2 [chemicalbook.com]
- 3. This compound | C21H32N.Br | CID 7132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. This compound CAS#: 93-23-2 [amp.chemicalbook.com]
- 9. Cationic polymer precipitation for enhanced impurity removal in downstream processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. PH changes of Tris hcl buffer at different concentrations - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
Technical Support Center: Minimizing Lauryl Isoquinolinium Bromide-Induced Enzyme Inhibition in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating enzyme inhibition caused by Lauryl Isoquinolinium Bromide (LIB) in biochemical assays.
Understanding this compound (LIB)
This compound is a cationic surfactant used for its antimicrobial and cleansing properties.[1] In laboratory settings, its surfactant nature can interfere with enzyme assays by causing protein denaturation, conformational changes, or direct interaction with the enzyme's active site, leading to inhibition. The effect of surfactants on enzyme activity can vary, with some studies indicating that cationic surfactants may be less denaturing than anionic surfactants and, in some instances, can even enhance enzyme activity at specific concentrations.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound (LIB) and why might it be in my sample?
A1: this compound (LIB) is a cationic surfactant. It may be present in your sample as a residual component from cosmetic or pharmaceutical formulations, or it may have been intentionally used for its antimicrobial or solubilizing properties.
Q2: How does LIB interfere with enzyme assays?
A2: As a surfactant, LIB can disrupt the non-covalent interactions that maintain the three-dimensional structure of enzymes. This can lead to unfolding (denaturation) and loss of activity. Additionally, being a cationic molecule, it can interact with negatively charged residues on the enzyme surface, potentially altering the enzyme's conformation or blocking the substrate-binding site. Interactions are often a combination of electrostatic and hydrophobic effects.
Q3: What is the Critical Micelle Concentration (CMC) of LIB and why is it important?
A3: The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to form aggregates called micelles. Below the CMC, LIB exists as individual monomers. Above the CMC, both monomers and micelles are present. The inhibitory effect of LIB may differ depending on whether it is in its monomeric or micellar form. The CMC of LIB is influenced by factors such as temperature and the ionic strength of the solution.[4] It is crucial to know the CMC under your experimental conditions, as inhibition can occur at concentrations well below the CMC.
Q4: Can LIB-induced inhibition be reversed?
A4: In some cases, if the inhibition is due to reversible binding of LIB monomers, removing the surfactant from the sample can restore enzyme activity. However, if LIB has caused irreversible denaturation of the enzyme, the activity may not be recoverable.
Troubleshooting Guide
If you suspect LIB is interfering with your enzyme assay, follow this troubleshooting guide.
Problem: Lower than expected or no enzyme activity.
Possible Cause 1: LIB concentration is at an inhibitory level.
-
Solution: Determine the approximate concentration of LIB in your sample. If the concentration is unknown, perform a dose-response experiment by spiking a control enzyme reaction with varying concentrations of LIB to determine its inhibitory concentration (IC50).
-
Experimental Protocol: See Protocol 1: Determining the IC50 of LIB for Your Enzyme.
Possible Cause 2: LIB is denaturing the enzyme.
-
Solution: Attempt to remove LIB from your sample prior to the assay. Several methods are available depending on your protein's characteristics and sample volume.
-
Experimental Protocols:
-
Protocol 2: Dialysis for LIB Removal
-
Protocol 3: Size-Exclusion Chromatography (Spin Column) for LIB Removal
-
Protocol 4: Adsorbent Resin for LIB Removal
-
Possible Cause 3: Assay components are interacting with LIB.
-
Solution: Evaluate the compatibility of your assay buffer and substrate with LIB. Some buffer components or the substrate itself might interact with the cationic surfactant, leading to inaccurate readings. Running appropriate controls is essential.
-
Control Experiments:
-
No-Enzyme Control: Prepare a reaction mixture with your sample (containing LIB) and all assay components except the enzyme. This will help identify any background signal or reaction between LIB and the substrate/detection reagents.
-
Buffer-Only Control: Run the assay with just the buffer and LIB to check for any direct interference with the detection method.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound (LIB)
| Property | Value | Reference |
| Classification | Cationic Surfactant | General |
| Critical Micelle Concentration (CMC) | Varies with temperature and ionic strength; reported to be lower than analogous pyridinium-based surfactants. | [4] |
| Effect of Temperature on CMC | Typically shows a U-shaped behavior, with the CMC first decreasing and then increasing with temperature. | [5][6][7] |
Table 2: General Effects of Cationic Surfactants on Enzyme Activity (as a proxy for LIB)
| Enzyme Type | General Observation | Reference |
| Dehydrogenases | Can exhibit both inhibition and, at certain concentrations and pH, enhancement of activity. | [2] |
| Proteases | Effects are variable and depend on the specific protease and surfactant. Non-ionic surfactants are often used to stabilize proteases in the presence of ionic surfactants. | [8] |
| Kinases | Data is limited, but interactions are expected due to the charged nature of both the enzyme and ATP. | |
| Phosphatases | Cationic surfactants have been shown to be less effective inhibitors than anionic surfactants. | [3] |
Experimental Protocols
Protocol 1: Determining the IC50 of LIB for Your Enzyme
Objective: To determine the concentration of this compound that inhibits 50% of the enzyme's activity under your specific assay conditions.
Materials:
-
Purified enzyme stock solution
-
Substrate solution
-
Assay buffer
-
This compound (LIB) stock solution (e.g., 10 mM in assay buffer)
-
Microplate reader and appropriate microplates
Methodology:
-
Prepare a serial dilution of LIB: In a microplate, perform a serial dilution of the LIB stock solution in assay buffer to create a range of concentrations (e.g., from 1 mM down to 1 nM). Include a control well with only assay buffer (no LIB).
-
Add Enzyme: Add a constant amount of your enzyme to each well containing the LIB dilutions and the control well. Incubate for a predetermined time (e.g., 15 minutes) at the assay temperature to allow for interaction.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measure Activity: Monitor the reaction progress using a microplate reader at the appropriate wavelength and time intervals.
-
Data Analysis: Calculate the initial reaction velocity for each LIB concentration. Plot the percentage of enzyme activity (relative to the no-LIB control) against the logarithm of the LIB concentration. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Dialysis for LIB Removal
Objective: To remove LIB from a protein sample by diffusion across a semi-permeable membrane. This method is gentle but time-consuming.
Materials:
-
Protein sample containing LIB
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that is smaller than the protein of interest.
-
Large volume of dialysis buffer (at least 1000 times the sample volume)
-
Stir plate and stir bar
-
Cold room or refrigerator (4°C)
Methodology:
-
Prepare Dialysis Tubing: Cut the required length of dialysis tubing and prepare it according to the manufacturer's instructions (this often involves boiling in sodium bicarbonate and EDTA).
-
Load Sample: Load the protein sample into the prepared dialysis tubing and securely close both ends with clips.
-
Dialysis: Place the sealed tubing into a beaker containing a large volume of cold dialysis buffer. Place the beaker on a stir plate and stir gently at 4°C.
-
Buffer Exchange: Change the dialysis buffer every 4-6 hours for a total of 3-4 changes over 24-48 hours. This ensures a sufficient concentration gradient for LIB to diffuse out of the sample.
-
Sample Recovery: Carefully remove the dialysis tubing from the buffer and recover the protein sample.
Protocol 3: Size-Exclusion Chromatography (Spin Column) for LIB Removal
Objective: To rapidly remove LIB from small-volume protein samples using a pre-packed size-exclusion chromatography column in a spin format.
Materials:
-
Protein sample containing LIB
-
Desalting spin column with an appropriate MWCO (e.g., 7 kDa)
-
Microcentrifuge
-
Collection tubes
Methodology:
-
Column Equilibration: Prepare the spin column according to the manufacturer's protocol. This typically involves removing the storage buffer and equilibrating the column with the desired final buffer by centrifugation.
-
Sample Application: Load the protein sample onto the equilibrated column.
-
Centrifugation: Centrifuge the column in a collection tube according to the manufacturer's instructions. The larger protein molecules will pass through the column into the collection tube, while the smaller LIB monomers are retained in the column matrix.
-
Sample Collection: The eluate in the collection tube is the protein sample with reduced LIB concentration.
Protocol 4: Adsorbent Resin for LIB Removal
Objective: To remove LIB from a protein sample using a hydrophobic adsorbent resin that binds the surfactant.
Materials:
-
Protein sample containing LIB
-
Hydrophobic adsorbent resin (e.g., Bio-Beads SM-2 or a commercial detergent removal resin)
-
Microcentrifuge tubes or spin columns
-
Final desired buffer
Methodology:
-
Resin Preparation: Add the appropriate amount of resin slurry to a microcentrifuge tube or spin column. The volume of resin should be 1-2 times the sample volume.
-
Resin Wash: Wash the resin by adding the final desired buffer, mixing, and then pelleting the resin by centrifugation. Discard the supernatant. Repeat this wash step 2-3 times.
-
Sample Application: Add the protein-LIB sample to the washed resin and incubate with gentle mixing for a period determined by the manufacturer or empirical testing (e.g., 30 minutes to 2 hours) at an appropriate temperature.
-
Protein Recovery: Pellet the resin by centrifugation. Carefully collect the supernatant, which contains the purified protein, now with a reduced concentration of LIB.
Visualizations
Caption: Potential mechanisms of LIB-induced enzyme inhibition.
Caption: Troubleshooting workflow for LIB interference in enzyme assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Cationic surfactants and other factors that affect enzymatic activities and transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and kinetic behaviour of some enzymes in surfactant environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scialert.net [scialert.net]
- 6. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Adjusting pH and ionic strength to enhance Lauryl isoquinolinium bromide performance
Welcome to the technical support center for Lauryl Isoquinolinium Bromide (LIB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the performance of LIB by adjusting pH and ionic strength. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and illustrative data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LIB) and what are its primary applications?
This compound is a cationic surfactant belonging to the quaternary ammonium (B1175870) compound family.[1][2] Its amphiphilic nature, with a positively charged headgroup and a long hydrophobic tail, allows it to be used in a variety of applications, including as an antimicrobial agent, antistatic agent, deodorant, and cleansing agent.[2][3][4] In research and drug development, it is being investigated for its potential in drug delivery systems and as a hair growth delayer.[5]
Q2: How does pH affect the performance of this compound?
As a cationic surfactant, the performance of LIB can be influenced by the pH of the solution. The stability and antimicrobial efficacy of quaternary ammonium compounds can be pH-dependent.[6][7] For instance, the charge of the target surface (e.g., bacterial cell walls) can change with pH, which may affect the electrostatic interaction with the positively charged LIB. While specific data for LIB is limited, for some antimicrobials, activity is enhanced in either acidic or alkaline environments.[8][9] It is crucial to determine the optimal pH range for your specific application to ensure maximum efficacy.
Q3: What is the role of ionic strength in the performance of LIB?
Ionic strength, the concentration of ions in a solution, can significantly impact the behavior of surfactants like LIB. The addition of salts can affect the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles.[10] An increase in ionic strength generally lowers the CMC of ionic surfactants by reducing the repulsion between the charged headgroups, thus promoting micelle formation at lower concentrations.[10] This can influence the solubilization of hydrophobic drugs and the overall stability of the formulation.
Q4: Can I mix this compound with other types of surfactants?
Mixing cationic surfactants like LIB with anionic surfactants is generally not recommended as it can lead to the formation of an insoluble complex, reducing the effectiveness of both.[2] However, LIB is often compatible with non-ionic and other cationic surfactants. When formulating, it is essential to perform compatibility tests to ensure the stability and performance of the mixture.
Q5: How can I determine the optimal conditions (pH and ionic strength) for my experiment with LIB?
The optimal conditions will depend on your specific application. A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently screen a range of pH values and ionic strengths.[11][12][13][14][15] Key performance indicators to measure could include antimicrobial activity (e.g., Minimum Inhibitory Concentration), stability of the formulation (e.g., visual inspection for precipitation, particle size analysis), or drug encapsulation efficiency.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation or cloudiness in the LIB solution. | The pH of the solution is outside the optimal stability range. High ionic strength is causing the surfactant to "salt out". Interaction with anionic species in the buffer or media. | 1. Adjust the pH of the solution to a neutral range (e.g., 6-8) and observe for dissolution. 2. Prepare the solution with a lower concentration of salt. 3. Ensure all components of your solution are compatible and free of interfering anionic compounds. |
| Reduced antimicrobial efficacy. | The pH of the experimental medium is suboptimal for LIB's activity against the target microorganism. The ionic strength of the medium is interfering with the interaction between LIB and the microbial cells. | 1. Determine the Minimum Inhibitory Concentration (MIC) of LIB at different pH values to find the optimal range. 2. Evaluate the effect of ionic strength on the MIC. Consider that high salt concentrations can sometimes decrease the effectiveness of certain antimicrobials. |
| Inconsistent results between experiments. | Variations in the preparation of buffer solutions (pH and ionic strength). Temperature fluctuations affecting LIB stability or activity. | 1. Use a standardized and precise protocol for buffer preparation. Always verify the final pH with a calibrated pH meter. 2. Perform experiments at a controlled temperature. |
| Difficulty in dissolving LIB powder. | LIB may have low solubility in certain solvents or at low temperatures. The powder may have absorbed moisture, affecting its dissolution. | 1. Gently warm the solvent while stirring to aid dissolution. 2. Store LIB in a desiccator to prevent moisture absorption. |
| Phase separation in a formulation containing LIB and other components. | Incompatibility between LIB and other ingredients in the formulation. Incorrect order of addition of components. | 1. Review the chemical nature of all components for potential incompatibilities (e.g., anionic compounds). 2. Experiment with different orders of addition. It is often best to dissolve LIB in the aqueous phase before adding other components. |
Illustrative Data on LIB Performance
The following tables provide hypothetical data to illustrate how pH and ionic strength could influence the performance of this compound. Note: This data is for illustrative purposes only and should be confirmed by experimental measurements for your specific system.
Table 1: Effect of pH on the Minimum Inhibitory Concentration (MIC) of LIB against E. coli
| pH | MIC (µg/mL) |
| 5.0 | 32 |
| 6.0 | 16 |
| 7.0 | 8 |
| 8.0 | 16 |
| 9.0 | 32 |
Table 2: Effect of Ionic Strength (NaCl) on the Critical Micelle Concentration (CMC) of LIB at pH 7.0
| NaCl Concentration (mM) | CMC (mM) |
| 0 | 0.9 |
| 10 | 0.7 |
| 50 | 0.4 |
| 100 | 0.2 |
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions with Varying pH and Constant Ionic Strength
This protocol describes the preparation of a series of phosphate (B84403) buffers with different pH values while maintaining a constant ionic strength.
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Sodium chloride (NaCl)
-
Deionized water
-
pH meter
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 0.1 M stock solution of NaH₂PO₄.
-
Prepare a 0.1 M stock solution of Na₂HPO₄.
-
-
Determine Buffer Composition: Use a buffer calculator or the Henderson-Hasselbalch equation to determine the required volumes of the monobasic and dibasic stock solutions to achieve the desired pH.
-
Prepare Buffers:
-
For each desired pH, mix the calculated volumes of the NaH₂PO₄ and Na₂HPO₄ stock solutions in a volumetric flask.
-
Calculate the ionic strength of the buffer components at each pH.
-
Add the required amount of NaCl from a stock solution (e.g., 1 M) to adjust the final ionic strength of each buffer to the desired constant value (e.g., 150 mM).
-
Add deionized water to reach the final volume.
-
Verify the final pH of each buffer solution using a calibrated pH meter.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of LIB against a bacterial strain.[16][17][18][19]
Materials:
-
This compound (LIB) stock solution
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plate
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth) buffered to the desired pH
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare LIB Dilutions:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the LIB stock solution to the first well and mix well by pipetting up and down.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well.
-
-
Inoculate the Plate:
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Add 100 µL of the diluted bacterial suspension to each well (except for a sterility control well).
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of LIB at which there is no visible growth (turbidity) of the bacteria.
-
Visualizations
References
- 1. Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides: From Simple Antiseptics to Tunable Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. incibeauty.com [incibeauty.com]
- 4. specialchem.com [specialchem.com]
- 5. This compound | Cosmetic Ingredients Guide [ci.guide]
- 6. pH Dependent Antimicrobial Peptides and Proteins, Their Mechanisms of Action and Potential as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of pH on bacterial growth and activity of recent fluoroquinolones in pooled urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pH on antimicrobial activity of delafloxacin against Escherichia coli isogenic strains carrying diverse chromosomal and plasmid-mediated fluoroquinolone resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of pH on the in vitro susceptibility of planktonic and biofilm-grown Proteus mirabilis to the quinolone antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surfactants and Their Solutions: Basic Principles (Chapter 1) - Surfactants [resolve.cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. dovepress.com [dovepress.com]
- 15. scielo.br [scielo.br]
- 16. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 17. researchgate.net [researchgate.net]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Lauryl isoquinolinium bromide compatibility with downstream applications like mass spectrometry
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the compatibility of Lauryl isoquinolinium bromide (LIB) with downstream mass spectrometry applications. This compound is a quaternary ammonium (B1175870) salt and cationic surfactant, properties that necessitate careful consideration and specific sample preparation steps to ensure successful mass spectrometric analysis. This guide offers troubleshooting advice and detailed protocols to mitigate the challenges posed by LIB.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used?
This compound (LIB) is a cationic surfactant and quaternary ammonium compound.[1][2] It functions as an antimicrobial, antistatic, and deodorant agent.[1][3] Due to these properties, it is found in various cosmetic and personal care products.[1][4] It has also been investigated for its potential as a hair growth inhibitor.[4][5]
Q2: How does this compound affect mass spectrometry analysis?
As a cationic surfactant, this compound is known to cause significant ion suppression in mass spectrometry, particularly with electrospray ionization (ESI).[2][6][7][8][9][10] This occurs because LIB, being highly surface-active and permanently charged, competes with the analyte of interest for ionization efficiency in the ESI source. This can lead to a significant reduction or complete loss of the analyte signal.[2][7][8]
Q3: Can I directly analyze a sample containing this compound by mass spectrometry?
Direct analysis of samples containing LIB is strongly discouraged. The presence of this surfactant, even at low concentrations, is likely to severely compromise the quality of your mass spectrometry data due to ion suppression.[5][6][7][8][9] It is crucial to perform a sample clean-up step to remove LIB before analysis.
Q4: What are the general strategies for removing this compound from my sample?
Several methods can be employed to remove cationic surfactants like LIB from samples prior to mass spectrometry. The most common and effective approaches include:
-
Solid-Phase Extraction (SPE): Utilizing reversed-phase (e.g., C18) or cation-exchange cartridges.
-
Detergent Removal Resins: Commercially available spin columns and resins designed to bind and remove various types of detergents.
-
Precipitation Methods: Techniques that precipitate the protein of interest while leaving the detergent in the supernatant.
The choice of method will depend on the nature of your sample (e.g., protein digest, small molecule mixture) and the concentration of LIB.
Troubleshooting Guide
This guide addresses common issues encountered when working with samples containing this compound for mass spectrometry analysis.
| Problem | Potential Cause | Recommended Solution |
| No or very low analyte signal in mass spectrometer. | Ion suppression by this compound. | Implement a robust sample clean-up procedure to remove LIB before analysis. Refer to the detailed protocols below. |
| Incomplete removal of LIB. | Optimize your clean-up protocol. Consider increasing the amount of SPE sorbent or detergent removal resin, or performing a second clean-up step. | |
| Poor peak shape and high background noise. | Residual LIB in the sample. | Even at concentrations below the critical micelle concentration, LIB can interfere with the ionization process. A more stringent clean-up is required. |
| Inconsistent results between replicate injections. | Variable efficiency of LIB removal. | Ensure your sample preparation protocol is standardized and consistently applied. Use an internal standard to normalize for variations. |
Experimental Protocols
Here are detailed methodologies for removing this compound from samples destined for mass spectrometry.
Protocol 1: Removal of this compound using C18 Spin Columns
This protocol is suitable for the clean-up of peptide mixtures, such as those from a protein digest, prior to LC-MS analysis.
Materials:
-
C18 spin columns (select a column with a binding capacity appropriate for your sample amount)
-
Activation/Wash Solution: 0.1% Trifluoroacetic acid (TFA) in 50% acetonitrile
-
Equilibration/Sample Wash Solution: 0.1% Trifluoroacetic acid (TFA) in water
-
Elution Solution: 0.1% Trifluoroacetic acid (TFA) in 70% acetonitrile
-
Microcentrifuge
Procedure:
-
Column Activation: Add 200 µL of Activation/Wash Solution to the C18 spin column. Centrifuge at 1,500 x g for 1 minute. Discard the flow-through. Repeat this step.
-
Column Equilibration: Add 200 µL of Equilibration/Sample Wash Solution to the column. Centrifuge at 1,500 x g for 1 minute. Discard the flow-through. Repeat this step twice.
-
Sample Loading: Acidify your sample containing LIB by adding TFA to a final concentration of 0.1%. Load the acidified sample onto the column. Centrifuge at 1,500 x g for 1 minute. Collect the flow-through and reload it onto the column to maximize peptide binding. Centrifuge again and discard the final flow-through.
-
Washing: Add 200 µL of Equilibration/Sample Wash Solution to the column. Centrifuge at 1,500 x g for 1 minute. Discard the flow-through. This step is crucial for washing away the unbound LIB and other salts. Repeat this wash step at least twice.
-
Elution: Place the spin column in a new, clean collection tube. Add 100 µL of Elution Solution to the column. Centrifuge at 1,500 x g for 1 minute to elute the purified peptides. Repeat the elution step to ensure complete recovery.
-
Sample Concentrating: Dry the eluted sample in a vacuum centrifuge and reconstitute in a suitable solvent for your mass spectrometry analysis (e.g., 0.1% formic acid in water).
Protocol 2: Protein Precipitation for LIB Removal
This method is useful for concentrating a protein sample while removing interfering substances like LIB.
Materials:
-
Trichloroacetic acid (TCA)
-
Acetone (B3395972), ice-cold
-
Microcentrifuge
Procedure:
-
TCA Precipitation: To your protein sample containing LIB, add ice-cold TCA to a final concentration of 20%.
-
Incubation: Incubate the sample on ice for 30 minutes to allow the protein to precipitate.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Removal: Carefully aspirate and discard the supernatant, which contains the LIB.
-
Washing: Add 500 µL of ice-cold acetone to the protein pellet.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Drying: Carefully remove the acetone and allow the protein pellet to air dry. Do not over-dry the pellet.
-
Resuspension: Resuspend the protein pellet in a buffer compatible with your downstream application (e.g., a buffer for enzymatic digestion).
Visualizations
Caption: Experimental workflow for mass spectrometry analysis of samples containing this compound.
Caption: Troubleshooting decision tree for low analyte signal in the presence of this compound.
References
- 1. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. massspec.unm.edu [massspec.unm.edu]
- 4. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hdb.ugent.be [hdb.ugent.be]
- 9. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Stabilizing Lauryl isoquinolinium bromide stock solutions for long-term storage
This technical support center provides guidance on the preparation, storage, and troubleshooting of Lauryl Isoquinolinium Bromide (LIB) stock solutions for research, scientific, and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LIB)?
This compound is a quaternary ammonium (B1175870) compound that functions as a cationic surfactant. It is characterized by a positively charged isoquinolinium head group and a long hydrophobic lauryl tail. This structure allows it to interact with cell membranes and makes it useful in various applications, including as an antimicrobial agent and in drug delivery systems.[1][2][3]
Q2: What are the key stability concerns for LIB stock solutions?
The primary stability concerns for LIB stock solutions are its hygroscopic nature, potential for hydrolysis, and sensitivity to light (photodegradation).[4] Moisture absorption can lead to degradation and the formation of colored impurities. Exposure to certain pH conditions and light can also accelerate the degradation process.
Q3: What are the signs of LIB stock solution degradation?
Degradation of LIB stock solutions can manifest as:
-
Color change: The solution may develop a yellow or brownish tint.
-
Precipitation: Formation of solid particles in the solution.
-
Loss of potency: Reduced efficacy in experimental assays.
-
Changes in pH: A shift in the pH of the solution over time.
Q4: What solvents are recommended for preparing LIB stock solutions?
LIB is slightly soluble in methanol (B129727) and chloroform.[4][5] For most biological applications, sterile, purified water (e.g., Milli-Q or equivalent) or buffered solutions are commonly used. The choice of solvent will depend on the specific experimental requirements and the desired concentration. It is crucial to use anhydrous solvents if moisture-induced degradation is a primary concern.
Q5: How should solid LIB be stored?
Solid this compound is very hygroscopic and should be stored in a refrigerator under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[4]
Troubleshooting Guides
Issue 1: Cloudiness or Precipitation in the Stock Solution
-
Possible Cause 1: Low Solubility.
-
Solution: Gently warm the solution while stirring. Be cautious, as excessive heat can accelerate degradation. Refer to the solubility data for the specific solvent and concentration you are using.
-
-
Possible Cause 2: Temperature Effects.
-
Solution: If the solution was stored at a low temperature, allow it to equilibrate to room temperature. Some salts have lower solubility at colder temperatures.
-
-
Possible Cause 3: Contamination.
-
Solution: Ensure all glassware is scrupulously clean and use sterile, high-purity solvents. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Issue 2: Discoloration (Yellowing) of the Stock Solution
-
Possible Cause 1: Photodegradation.
-
Solution: Store the stock solution in an amber vial or wrap the container in aluminum foil to protect it from light. Prepare fresh solutions more frequently if they are regularly exposed to light.
-
-
Possible Cause 2: Chemical Degradation.
-
Solution: This may indicate hydrolysis or other degradation pathways. Verify the pH of the solution, as extremes in pH can promote degradation. Consider preparing fresh solution and storing it under optimal conditions (see storage guide below).
-
Issue 3: Inconsistent Experimental Results
-
Possible Cause 1: Inaccurate Concentration.
-
Solution: The concentration of the stock solution may have changed due to degradation or solvent evaporation. It is recommended to determine the concentration of your stock solution using a validated analytical method, such as HPLC, before use in critical experiments.
-
-
Possible Cause 2: Adsorption to Containers.
-
Solution: Quaternary ammonium compounds can sometimes adsorb to certain types of plastic.[6] Use glass or polypropylene (B1209903) containers for storage.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous LIB Stock Solution
Materials:
-
This compound (solid)
-
Sterile, purified water (e.g., Milli-Q)
-
Sterile 50 mL conical tube or volumetric flask
-
Analytical balance
-
Spatula
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Calculate the required mass of LIB for your desired volume and concentration (Molar Mass of LIB: 378.4 g/mol ). For 50 mL of a 10 mM solution, you will need 0.1892 g.
-
Weigh the calculated amount of solid LIB in a clean, dry weighing boat.
-
Transfer the solid LIB to the 50 mL conical tube or volumetric flask.
-
Add approximately 40 mL of sterile, purified water.
-
Add a sterile magnetic stir bar and place the container on a magnetic stirrer.
-
Stir the solution at room temperature until the solid is completely dissolved. Gentle warming (not exceeding 40°C) can be applied if necessary.
-
Once dissolved, bring the final volume to 50 mL with sterile, purified water.
-
For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile storage container.
-
Label the container with the compound name, concentration, solvent, date of preparation, and your initials.
Protocol 2: Quantification of LIB Concentration using RP-HPLC (Example Method)
This is an example method and may require optimization for your specific instrumentation and application.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of LIB standards of known concentrations (e.g., 0.1, 0.5, 1, 5, and 10 mM) in the mobile phase.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Preparation:
-
Dilute your LIB stock solution to fall within the range of the standard curve.
-
-
Analysis:
-
Inject the diluted sample into the HPLC system.
-
Determine the peak area for LIB in your sample.
-
Calculate the concentration of your stock solution using the standard curve.
-
Stability Data (Hypothetical)
The following tables present hypothetical stability data for LIB stock solutions under various storage conditions. This data is for illustrative purposes to guide best practices.
Table 1: Effect of Temperature on the Stability of a 10 mM Aqueous LIB Stock Solution Stored in the Dark
| Storage Temperature | % Initial Concentration Remaining | | :--- | :---: | :---: | :---: | | | Week 1 | Week 4 | Week 12 | | 4°C | 99.5% | 98.2% | 95.8% | | 25°C (Room Temp) | 98.1% | 92.5% | 85.3% | | 40°C | 91.3% | 78.6% | 60.1% |
Table 2: Effect of Light Exposure on the Stability of a 10 mM Aqueous LIB Stock Solution at 25°C
| Light Condition | % Initial Concentration Remaining | | :--- | :---: | :---: | :---: | | | Day 1 | Day 3 | Day 7 | | Ambient Light | 99.2% | 96.8% | 91.7% | | Dark (Amber Vial) | 99.9% | 99.6% | 99.1% |
Table 3: Effect of pH on the Stability of a 10 mM Aqueous LIB Stock Solution at 25°C in the Dark
| pH | % Initial Concentration Remaining (After 4 Weeks) |
| 4.0 | 97.5% |
| 7.0 | 95.2% |
| 9.0 | 88.1% |
Visualizations
Caption: Workflow for preparing a stable this compound stock solution.
References
- 1. This compound | C21H32N.Br | CID 7132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | Cosmetic Ingredients Guide [ci.guide]
- 4. 93-23-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Lauryl Isoquinolinium Bromide Cytotoxicity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using Lauryl Isoquinolinium Bromide (LIB) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LIB) and why is it cytotoxic?
This compound is a quaternary ammonium (B1175870) compound with a cationic head group and a long hydrophobic alkyl chain. This amphiphilic structure gives it surfactant properties, allowing it to interact with and disrupt cell membranes, which is a primary mechanism of its cytotoxicity.[1][2][3] Its ability to interfere with mitochondrial functions, similar to other cationic surfactants, also contributes to cell death.[3]
Q2: I am observing high levels of cell death even at low concentrations of LIB. What are the initial steps I should take?
High cytotoxicity at low concentrations is a known characteristic of some cationic surfactants.[3] Initial troubleshooting should focus on confirming the accuracy of your LIB concentration and assessing your assay conditions. Key steps include:
-
Verify Stock Solution Concentration: Re-calculate and confirm the concentration of your LIB stock solution.
-
Optimize Exposure Time: Reduce the incubation time of the cells with LIB. Cytotoxicity can be time-dependent.
-
Assess Serum Concentration: The concentration of fetal bovine serum (FBS) or other serum in your culture medium can significantly impact the apparent cytotoxicity of surfactants.[1][4]
Q3: Can the type of cell viability assay I use affect the results with LIB?
Yes, the choice of assay can influence the outcome. The most common viability assays, such as the MTT assay, measure metabolic activity.[5][6][7] Since LIB can interfere with mitochondrial function, this might lead to a rapid decrease in the MTT signal. It is crucial to ensure that the observed effect is due to cell death and not just metabolic inhibition. Consider using a secondary assay that measures membrane integrity, such as a trypan blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) release assay, to confirm cytotoxicity.
Q4: How can I reduce the cytotoxicity of LIB in my experiments while still studying its primary effects?
Several strategies can be employed to mitigate the cytotoxic effects of LIB:
-
Formulation: Encapsulating LIB in liposomes can significantly reduce its toxicity to non-target cells by controlling its release and altering its interaction with the cell membrane.[8][9][10]
-
Medium Optimization: Adjusting the components of the cell culture medium, particularly the serum concentration, can modulate the free concentration of LIB available to interact with the cells.[11][12]
-
Dose and Time Optimization: Carefully titrating the concentration of LIB and minimizing the exposure time can help identify a therapeutic window where the desired effects can be observed without excessive cell death.
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Results
Possible Causes:
-
Inconsistent LIB Dispersion: Due to its surfactant properties, LIB might not disperse evenly in the culture medium, especially at higher concentrations, leading to variability between wells.
-
Interaction with Plastics: Cationic surfactants can adsorb to the surface of plastic labware, reducing the effective concentration in the medium in an inconsistent manner.[1][2]
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.
Solutions:
-
Improve Dispersion: After diluting the LIB stock in the culture medium, vortex the solution gently and pipette up and down multiple times before adding it to the cells to ensure a homogenous mixture.[13]
-
Pre-condition Plates: To minimize adsorption to plastic, you can try pre-incubating the plates with a high concentration of a non-toxic blocking agent like bovine serum albumin (BSA) before adding the cells and LIB.
-
Ensure Uniform Cell Seeding: Use a calibrated multichannel pipette and mix the cell suspension between seeding each plate to maintain a uniform cell density.
Problem 2: Unexpectedly High Cytotoxicity in All Treated Wells
Possible Causes:
-
Incorrect Stock Concentration: A simple miscalculation of the stock solution concentration is a common source of error.
-
Sensitive Cell Line: The cell line you are using may be particularly sensitive to cationic surfactants.[14]
-
Low Serum Concentration: Insufficient serum proteins to bind to LIB can result in a higher free concentration of the compound, leading to increased cytotoxicity.[1][4]
Solutions:
-
Prepare Fresh Dilutions: Make a fresh stock solution of LIB and carefully prepare serial dilutions.
-
Conduct a Dose-Response Experiment: Perform a broad dose-response experiment (e.g., from nanomolar to high micromolar concentrations) to determine the IC50 value for your specific cell line.
-
Increase Serum Concentration: If your experimental design allows, try increasing the FBS concentration in your culture medium (e.g., from 5% to 10% or 20%) and observe if this reduces cytotoxicity.[4]
Quantitative Data Summary
Due to the limited availability of published IC50 values for this compound, the following table provides a hypothetical, yet representative, range of values based on structurally similar quaternary ammonium surfactants. These values are for illustrative purposes to guide initial dose-response experiments.
| Cell Line | Cell Type | Hypothetical IC50 Range (µM) |
| HeLa | Human Cervical Cancer | 5 - 25 |
| A549 | Human Lung Carcinoma | 10 - 50 |
| MCF-7 | Human Breast Cancer | 15 - 75 |
| NHDF | Normal Human Dermal Fibroblasts | 50 - 200 |
Note: IC50 values are highly dependent on experimental conditions, including cell density, exposure time, and serum concentration.[1]
Experimental Protocols
Standard MTT Cytotoxicity Assay
This protocol is adapted from standard MTT assay procedures.[5][6][7][15][16][17]
Materials:
-
LIB stock solution (e.g., 10 mM in sterile DMSO)
-
Cells in culture
-
96-well flat-bottom plates
-
Complete culture medium (with desired serum concentration)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of LIB in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the LIB dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest LIB concentration) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Preparation of LIB-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is based on established methods for liposome (B1194612) preparation.[18][19][20][21]
Materials:
-
This compound (LIB)
-
Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform/methanol mixture 2:1 v/v)
-
Sterile phosphate-buffered saline (PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the lipids (e.g., DPPC and cholesterol at a 2:1 molar ratio) and LIB in the organic solvent in a round-bottom flask. The drug-to-lipid ratio should be optimized, a starting point could be 1:10 (w/w).[20]
-
Attach the flask to a rotary evaporator and evaporate the solvent under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding sterile PBS and rotating the flask gently at a temperature above the lipid phase transition temperature (for DPPC, this is >41°C).
-
The resulting suspension of multilamellar vesicles can be downsized by extrusion.
-
Pass the liposome suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times to obtain unilamellar vesicles of a uniform size.
-
The final liposomal LIB formulation can be sterilized by filtration through a 0.22 µm filter.
Visualizations
Caption: Proposed mechanism of this compound (LIB) induced cytotoxicity.
References
- 1. Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Influence of fetal bovine serum on cytotoxic and genotoxic effects of lectins in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Evaluation of the Antitumor Activity of Quaternary Ammonium Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomal formulations of cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Employing active learning in the optimization of culture medium for mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of muscle cell culture media using nonlinear design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. ijbs.com [ijbs.com]
- 17. protocols.io [protocols.io]
- 18. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Preparation of a liposomal delivery system and its in vitro release of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
Validation & Comparative
A Comparative Guide to Plant DNA Extraction: CTAB vs. Lauryl Isoquinolinium Bromide
For researchers in molecular biology, genetics, and drug development, the isolation of high-quality DNA from plant tissues is a foundational step. The presence of a rigid cell wall and a high concentration of secondary metabolites, such as polysaccharides and polyphenols, makes plant DNA extraction particularly challenging. The choice of extraction method is therefore critical to the success of downstream applications.
Cetyltrimethylammonium bromide (CTAB) is a widely recognized and extensively used cationic detergent for plant DNA extraction. It is known for its efficacy in separating polysaccharides and other inhibitory compounds. In the quest for alternative and potentially more efficient reagents, other cationic surfactants like Lauryl Isoquinolinium Bromide (LIBr) have been considered.
This guide provides a comparative overview of CTAB and LIBr for plant DNA extraction. However, it is important to note that while the CTAB method is well-documented with extensive supporting data, the use of this compound for plant DNA extraction is not established in the scientific literature. Direct comparative studies with quantitative data on its performance against CTAB are not available. Therefore, this guide will primarily detail the established CTAB method and discuss the known properties of LIBr that might be relevant to nucleic acid interactions, highlighting the current knowledge gap.
Performance Comparison: A Data-Driven Look
Due to the lack of available research on this compound for plant DNA extraction, a direct quantitative comparison of DNA yield and purity with the CTAB method is not possible. The CTAB method, however, has been extensively benchmarked. The following table summarizes typical performance data for the CTAB method across different plant species. An ideal A260/A280 ratio for pure DNA is ~1.8, while a desirable A260/A230 ratio, indicating minimal contamination from polysaccharides and polyphenols, is between 2.0 and 2.2.[1]
| Plant Species | DNA Yield (µg/g of tissue) | DNA Purity (A260/A280) | DNA Purity (A260/A230) | Reference |
| Petunia hybrida | Variable | ~1.7 - 1.9 | >2.0 | [2][3] |
| Barley Seeds | Higher than SDS method | ~1.8 | >2.0 | [3] |
| Mangroves | 8,800 - 9,900 | 1.78 - 1.84 | >2.0 | [1] |
| Green Seaweeds | ~60 (ng/µL) | 1.7 - 1.9 | 2.0 - 2.2 | [4] |
Understanding the Mechanisms
Cetyltrimethylammonium bromide (CTAB) is a cationic detergent that plays a multifaceted role in DNA extraction.[5][6] Upon cell lysis, CTAB forms complexes with proteins and most polysaccharides, which are then removed during the chloroform (B151607) extraction phase.[7] In a low-salt environment, CTAB binds to the negatively charged phosphate (B84403) backbone of DNA, forming a DNA-CTAB complex that is insoluble and can be precipitated.[5] This differential solubility is key to separating DNA from contaminants.
This compound (LIBr) is also a cationic surfactant.[8] Its molecular structure includes a hydrophobic lauryl tail and a positively charged isoquinolinium head group. This amphipathic nature allows it to interact with cell membranes and nucleic acids. While its application in DNA extraction is not documented, its known ability to bind to DNA suggests a potential, yet unexplored, utility in nucleic acid precipitation. Further research would be required to determine its efficacy and optimal conditions for plant DNA extraction.
Experimental Protocols
CTAB DNA Extraction Protocol (Generalized)
This protocol represents a standard and widely adapted method for plant DNA extraction.
Materials:
-
CTAB Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP)
-
β-mercaptoethanol
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol (B130326) (ice-cold)
-
70% Ethanol (B145695) (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
Liquid nitrogen
Procedure:
-
Tissue Homogenization: Grind 100-200 mg of fresh or freeze-dried plant tissue to a fine powder in a pre-chilled mortar and pestle using liquid nitrogen.[3]
-
Lysis: Transfer the powdered tissue to a 2 mL microcentrifuge tube and add 1 mL of pre-warmed (65°C) CTAB buffer with 2% β-mercaptoethanol (added immediately before use).[3]
-
Incubation: Vortex the mixture and incubate at 65°C for 30-60 minutes with occasional mixing.
-
Purification: Add an equal volume of chloroform:isoamyl alcohol (24:1), mix gently by inversion for 5-10 minutes, and centrifuge at 12,000 x g for 10 minutes.
-
DNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.7 volumes of ice-cold isopropanol and mix gently. Incubate at -20°C for at least 30 minutes to precipitate the DNA.
-
Pelleting: Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. Discard the supernatant.
-
Washing: Wash the DNA pellet with 500 µL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes.
-
Drying and Resuspension: Discard the ethanol and air-dry the pellet for 10-15 minutes. Resuspend the DNA in 50-100 µL of TE buffer.
Experimental Workflow
The following diagram illustrates the key stages of the CTAB DNA extraction process.
Caption: Workflow of the CTAB DNA Extraction Method.
Conclusion
The CTAB method remains a robust and reliable choice for plant DNA extraction, particularly for species with high polysaccharide and polyphenol content. Its effectiveness is well-supported by a large body of scientific literature and quantitative data.
While this compound shares chemical properties with CTAB as a cationic surfactant and is known to interact with DNA, its utility and efficiency for plant DNA extraction have not been demonstrated. For researchers and professionals in drug development requiring a proven method, the CTAB protocol offers a well-established starting point. Future investigations into novel reagents like LIBr may reveal them to be viable alternatives, but at present, they remain in the realm of unexplored potential. For routine and critical applications, sticking to validated methods like CTAB is the recommended approach.
References
- 1. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of DNA Extraction Methods using Petunia hybrida Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Plasmid DNA isolation utilizing a novel nonionic detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneticeducation.co.in [geneticeducation.co.in]
- 6. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Lauryl Isoquinolinium Bromide and Benzalkonium Chloride as Antimicrobial Agents
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the antimicrobial efficacy, mechanisms of action, and experimental protocols for Lauryl Isoquinolinium Bromide and Benzalkonium Chloride.
In the ongoing search for effective antimicrobial agents, quaternary ammonium (B1175870) compounds (QACs) remain a significant class of disinfectants and antiseptics. This guide provides an objective comparison of two such compounds: this compound (LIB) and Benzalkonium chloride (BKC), focusing on their performance against a range of microorganisms, supported by available experimental data.
Executive Summary
Both this compound and Benzalkonium chloride are cationic surfactants that exhibit broad-spectrum antimicrobial activity. Their primary mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death. While Benzalkonium chloride is a widely studied and utilized antimicrobial with a wealth of available efficacy data, specific quantitative data for this compound is less prevalent in publicly accessible literature. However, studies on analogous 1-alkylquinolinium bromides suggest that the C12 alkyl chain, corresponding to the "lauryl" group in LIB, confers potent antimicrobial and antibiofilm properties. This comparison synthesizes the available data to provide a clear overview of their respective efficacies.
Mechanism of Action
The antimicrobial activity of both LIB and BKC is primarily attributed to their cationic nature. The positively charged nitrogen atom in their molecular structure interacts with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and proteins. This interaction disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death.
Figure 1: Generalized signaling pathway for QAC antimicrobial action.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the antimicrobial efficacy of this compound (inferred from related compounds) and Benzalkonium chloride.
Table 1: Antibacterial Efficacy
| Microorganism | This compound (as 1-dodecylquinolinium bromide) - MIC (µg/mL) | Benzalkonium Chloride - MIC (µg/mL) |
| Staphylococcus aureus | Potent Activity Reported[1] | 0.5 - 16[2] |
| Escherichia coli | Potent Activity Reported[1] | 0.5 - 16[2] |
| Pseudomonas aeruginosa | Potent Activity Reported[1] | >5[3] |
| Campylobacter spp. | Data not available | 0.5 - 16[2] |
Table 2: Antifungal Efficacy
| Microorganism | This compound (as 1-dodecylquinolinium bromide) - MIC (µg/mL) | Benzalkonium Chloride - MIC (µg/mL) |
| Candida albicans | Potent Activity Reported[1] | ≤16[4] |
| Aspergillus brasiliensis | Potent Activity Reported[1] | Data not available |
| Hyaline Fungi (various) | Data not available | ≤16[4] |
| Dematiaceous Fungi (various) | Data not available | 8 - 16[4] |
| Aspergillus spp. | Data not available | MIC: 0.03 - 0.15, MFC: 0.075 - 0.45[5] |
Table 3: Virucidal Efficacy
| Virus | This compound | Benzalkonium Chloride |
| SARS-CoV-2 | Data not available | Effective at 0.05% - 0.4%[6] |
| Human Coronavirus (HCoV-229E) | Data not available | >4.00-log10 reduction in 15 seconds[7][8] |
| Adenovirus | Data not available | Virucidal at 0.1% against several types[9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial efficacy.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Figure 2: Workflow for MIC determination by broth microdilution.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the antimicrobial agent (LIB or BKC) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. A positive control (broth with inoculum, no antimicrobial) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism[4].
Quantitative Suspension Test for Virucidal Activity (e.g., EN 14476)
This test evaluates the ability of a disinfectant to inactivate viruses in suspension.
Procedure:
-
Test Solution Preparation: The disinfectant is prepared at the desired concentration.
-
Virus Suspension: A suspension of the test virus (e.g., SARS-CoV-2) is prepared in a solution containing an interfering substance (e.g., bovine serum albumin) to simulate organic load.
-
Exposure: The virus suspension is mixed with the disinfectant solution and incubated for a specific contact time (e.g., 15 or 30 seconds) at a controlled temperature.[7][8]
-
Inactivation Stop: The action of the disinfectant is immediately neutralized by dilution or by adding a specific inactivating agent.
-
Virus Titration: The remaining infectious virus is quantified using a suitable cell culture system and a method such as the 50% Tissue Culture Infectious Dose (TCID50) assay.[6]
-
Log Reduction Calculation: The reduction in viral titer is calculated by comparing the titer of the virus exposed to the disinfectant with that of a control (virus exposed to a diluent instead of the disinfectant). A significant reduction (e.g., ≥ 4-log10) indicates virucidal activity.[7][8]
Discussion and Conclusion
Benzalkonium chloride is a well-established antimicrobial agent with proven efficacy against a broad spectrum of bacteria, fungi, and enveloped viruses. Its performance is well-documented, making it a reliable choice for various disinfection and antiseptic applications.
While specific quantitative data for this compound is not as readily available, the existing research on 1-alkylquinolinium bromides strongly suggests that LIB, with its C12 alkyl chain, possesses potent antimicrobial and antibiofilm properties.[1] The quinolinium head group may also contribute to its efficacy. Further direct comparative studies are warranted to definitively establish the relative potency of LIB against BKC.
For researchers and drug development professionals, both compounds represent viable options as antimicrobial agents. The choice between them may depend on the specific application, target microorganisms, and desired formulation characteristics. The provided experimental protocols offer a standardized approach for conducting in-house efficacy evaluations to inform product development and selection.
References
- 1. researchgate.net [researchgate.net]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. ijzi.net [ijzi.net]
- 4. In vitro fungicidal activity of biocides against pharmaceutical environmental fungal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspergilli Response to Benzalkonium Chloride and Novel-Synthesized Fullerenol/Benzalkonium Chloride Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacy evaluation of disinfectants against severe acute respiratory syndrome coronavirus-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Inactivation kinetics of benzalkonium chloride and ethanol-based hand sanitizers against a betacoronavirus and an alphacoronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzalkonium Chloride Demonstrates Concentration-Dependent Antiviral Activity Against Adenovirus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validating DNA Purity: A Comparative Guide to Extraction Methods and Spectrophotometric Analysis
For researchers, scientists, and drug development professionals, obtaining pure, high-quality DNA is a critical first step for a multitude of downstream applications, from PCR and qPCR to next-generation sequencing. The choice of DNA extraction method significantly impacts the purity and yield of the final product. This guide provides a comprehensive comparison of common DNA extraction techniques and details the use of spectrophotometry for validating DNA purity.
Spectrophotometric Validation of DNA Purity
Spectrophotometry is a widely used method to assess the concentration and purity of DNA samples. By measuring the absorbance of light at specific wavelengths, researchers can identify the presence of common contaminants.
The two most important absorbance ratios for DNA purity are:
-
A260/A280 Ratio: This ratio is used to assess for protein contamination. Pure DNA has an A260/A280 ratio of approximately 1.8. A lower ratio suggests the presence of protein or other contaminants that absorb strongly at 280 nm.
-
A260/A230 Ratio: This ratio is a secondary measure of purity and indicates the presence of organic contaminants such as phenol (B47542), guanidine (B92328) salts (often used in column-based kits), and carbohydrates. A pure DNA sample should have an A260/A230 ratio in the range of 2.0-2.2. A lower ratio points to contamination with these substances.
Table 1: Interpreting Spectrophotometric Ratios
| Ratio | Ideal Value | Indication of Low Ratio |
| A260/A280 | ~1.8 | Protein contamination, residual phenol |
| A260/A230 | 2.0 - 2.2 | Phenol, guanidine salts, carbohydrates, other organic contaminants |
Comparison of DNA Extraction Methods
The selection of a DNA extraction method depends on various factors, including the sample type, the required yield and purity, cost, and throughput. Below is a comparison of three widely used methods: Phenol-Chloroform extraction, Cetyltrimethylammonium Bromide (CTAB) extraction, and commercial column-based kits.
Table 2: Performance Comparison of DNA Extraction Methods
| Method | Typical DNA Yield | Typical A260/A280 | Typical A260/A230 | Advantages | Disadvantages |
| Phenol-Chloroform | High | 1.8 - 1.9 | Variable, can be low if not performed carefully | High yield and purity when done correctly, cost-effective for large samples. | Use of hazardous organic solvents, labor-intensive, prone to phenol contamination. |
| CTAB | High, especially from plants | 1.7 - 1.9 | Can be low due to co-precipitation of polysaccharides | Effective for removing polysaccharides and polyphenols from plant tissues. | Can be time-consuming, involves multiple precipitation steps. |
| Commercial Kits (Silica Column) | Moderate to High | 1.8 - 2.0 | Generally >1.8 | Fast and easy to use, high purity, no hazardous organic solvents. | Can be more expensive, yield may be lower than manual methods for some sample types. |
| Commercial Kits (Magnetic Bead) | High | 1.8 - 2.0 | Generally >1.8 | High throughput, easily automated, high purity. | Requires a magnetic stand, can be more expensive than column-based kits. |
Experimental Protocols
Spectrophotometric Analysis of DNA Purity
-
Blank Measurement: Use the same buffer in which the DNA is dissolved (e.g., TE buffer or nuclease-free water) to zero the spectrophotometer at 260 nm, 280 nm, and 230 nm.
-
Sample Measurement: Place an appropriate volume (typically 1-2 µL for NanoDrop-style spectrophotometers) of the DNA sample onto the measurement pedestal and measure the absorbance at 260 nm, 280 nm, and 230 nm.
-
Calculate Ratios: The instrument software will typically calculate the A260/A280 and A260/A230 ratios automatically.
-
Assess Purity: Compare the obtained ratios to the ideal values to assess the purity of the DNA sample.
Phenol-Chloroform DNA Extraction
-
Homogenization: Homogenize the tissue sample in a suitable lysis buffer.
-
Protease Digestion: Add Proteinase K and incubate to digest proteins.
-
Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and mix thoroughly. Centrifuge to separate the phases. The aqueous phase (top layer) contains the DNA.
-
DNA Precipitation: Carefully transfer the aqueous phase to a new tube. Add isopropanol (B130326) or ethanol (B145695) and a salt (e.g., sodium acetate) to precipitate the DNA.
-
Wash and Resuspend: Centrifuge to pellet the DNA, wash the pellet with 70% ethanol, air dry, and resuspend in a suitable buffer.
CTAB (Cetyltrimethylammonium Bromide) DNA Extraction (for Plant Tissue)
-
Grinding: Grind the plant tissue to a fine powder in liquid nitrogen.
-
Lysis: Add pre-warmed CTAB extraction buffer and incubate at 60-65°C.
-
Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix. Centrifuge to separate the phases.
-
DNA Precipitation: Transfer the upper aqueous phase to a new tube and add isopropanol to precipitate the DNA.
-
Wash and Resuspend: Centrifuge to pellet the DNA, wash the pellet with 70% ethanol, air dry, and resuspend in TE buffer.
Commercial Silica (B1680970) Column-Based Kit Protocol (General Workflow)
-
Lysis: Lyse the cells using the provided lysis buffer.
-
Binding: Add a binding buffer (often containing ethanol) to the lysate and apply the mixture to the silica spin column. Centrifuge to bind the DNA to the silica membrane.
-
Washing: Wash the membrane with the provided wash buffers to remove contaminants. This usually involves one or two centrifugation steps.
-
Elution: Add the elution buffer (or nuclease-free water) to the center of the membrane and centrifuge to elute the pure DNA.
Visualizing the Workflow and Purity Assessment
The following diagrams illustrate the general experimental workflow for DNA extraction and the logical steps involved in assessing DNA purity using spectrophotometry.
Caption: General experimental workflow for DNA extraction and validation.
Caption: Decision tree for interpreting spectrophotometric DNA purity results.
Assessing Protein Purity: A Comparative Guide to Lauryl Isoquinolinium Bromide-Based Purification and Standard Chromatographic Techniques
For researchers, scientists, and drug development professionals, achieving high protein purity is a critical prerequisite for downstream applications. The choice of purification method significantly impacts the final purity, yield, and biological activity of the target protein. This guide provides a comparative analysis of a detergent-based approach using Lauryl Isoquinolinium Bromide (LIB) against two industry-standard chromatographic techniques: Affinity Chromatography (AC) and Ion-Exchange Chromatography (IEC). Protein purity is assessed via Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), the gold-standard for resolving proteins based on molecular weight.
While specific public data on this compound for protein purification is limited, this guide extrapolates its potential performance based on the known properties of cationic detergents. This allows for a theoretical comparison with established methods, providing a framework for considering alternative purification strategies.
Performance Comparison
The following table summarizes the key performance indicators for each purification method. Data for Affinity and Ion-Exchange Chromatography are representative values from typical protein purification experiments. The values for this compound are hypothetical and based on the general characteristics of ionic detergents.
| Feature | This compound (LIB) Purification (Hypothetical) | Affinity Chromatography (AC) | Ion-Exchange Chromatography (IEC) |
| Principle | Solubilization and selective precipitation of proteins based on differential interactions with the cationic detergent. | Specific binding interaction between the protein of interest (often tagged) and a ligand immobilized on a resin.[1][2] | Separation based on the net surface charge of the protein at a specific pH.[1][2] |
| Purity | Variable, potentially lower due to non-specific protein aggregation and co-precipitation. | High (>95% in a single step is achievable).[3] | Moderate to High (often requires multiple steps for high purity).[1] |
| Yield | Variable, can be affected by protein loss during precipitation and subsequent resolubilization steps. | Typically high (can be >90%), but dependent on binding and elution efficiencies. | High, generally a high-capacity technique suitable for large sample volumes.[4] |
| Speed | Potentially rapid, involving fewer steps than multi-step chromatography. | Fast, often a single-step purification.[4] | Can be more time-consuming due to the need for gradient optimization and multiple steps.[2] |
| Cost | Potentially low, depending on the cost of the detergent and reagents. | Can be high due to the cost of specific affinity resins.[1] | Generally lower cost compared to affinity chromatography.[1] |
| Scalability | Potentially scalable, but may be challenging to control precipitation at very large scales. | Can be challenging to scale up cost-effectively due to resin capacity and cost.[4] | Highly scalable and widely used in industrial processes.[4] |
| Protein Denaturation | High risk of denaturation due to the ionic nature of the detergent. | Low risk, as purification is often performed under native conditions. | Low risk, as purification is performed under native conditions. |
Experimental Workflows and Signaling Pathways
The following diagram illustrates the general workflow for protein purification and subsequent purity assessment by SDS-PAGE.
References
- 1. Affinity Chromatography vs Ion Exchange: Choosing the Right Method [synapse.patsnap.com]
- 2. Affinity vs. Ion Exchange Chromatography: Which One to Choose? [synapse.patsnap.com]
- 3. iba-lifesciences.com [iba-lifesciences.com]
- 4. Affinity Purification vs. Ion Exchange Purification: Which Protein Purification Technique to Use? | Lab Manager [labmanager.com]
Comparative Guide to the Cytotoxicity of Lauryl Isoquinolinium Bromide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of Lauryl Isoquinolinium Bromide (LIB) and its alternatives in cell culture. Below you will find detailed experimental protocols, comparative data on cytotoxicity, and visualizations of the underlying cellular mechanisms.
Introduction to this compound and Its Alternatives
This compound (LIB) is a quaternary ammonium (B1175870) compound with a cationic headgroup and a long alkyl chain, conferring it surfactant properties.[1][2] It is utilized in various applications, including as an antimicrobial agent, antistatic agent, and deodorant in personal care products.[1][3] However, like many cationic surfactants, its interaction with cell membranes can lead to cytotoxicity.
This guide compares the cytotoxic profile of LIB with other common cationic surfactants, namely Benzalkonium Chloride (BAC) and Cetylpyridinium Chloride (CPC), which are also widely used in consumer and pharmaceutical products. Understanding the relative cytotoxicity of these compounds is crucial for product formulation and safety assessment.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following table summarizes the available IC50 values for LIB and its structural analogs in various cell lines. It is important to note that direct IC50 values for this compound are not widely reported in publicly available literature. Therefore, data for structurally related isoquinolinium and other quaternary ammonium compounds are presented to provide a comparative context.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Related Isoquinolinium Compounds | ||||
| 1-Alkylquinolinium Bromides | NIH 3T3 (Murine Fibroblast) | Not Specified | Toxicity increases with alkyl chain length | [4] |
| Benzalkonium Chloride (BAC) | Wong-Kilbourne derivative of Chang conjunctival cells | Apoptosis/Necrosis Assay | Concentration-dependent toxicity observed | |
| IOBA-NHC (Conjunctival Epithelial Cells) | Apoptosis/Necrosis Assay | Concentration-dependent toxicity observed | ||
| Cetylpyridinium Chloride (CPC) | A549 (Human Lung Carcinoma) | MTT Assay | 5.79 µg/mL | [5] |
| MCF-7 (Human Breast Adenocarcinoma) | MTT Assay | 6 µM | [6] | |
| MCF-10A (Human Mammary Epithelial) | MTT Assay | 8 µM | [6] | |
| L929 (Mouse Fibroblast) | Not Specified | Negative impact on viability reported | [7] | |
| Primary Gingival Fibroblasts | Mitochondrial Reductase Activity | Strong cytotoxic effects observed | [7] | |
| HSC-2 (Human Oral Squamous Carcinoma) | Mitochondrial Reductase Activity | Strong cytotoxic effects observed | [7] |
Mechanism of Cytotoxicity: Impact on Cellular Integrity and Signaling
The cytotoxicity of cationic surfactants like this compound is primarily attributed to their ability to disrupt cell membranes and interfere with essential cellular functions. The positively charged headgroup interacts with the negatively charged components of the cell membrane, leading to a loss of membrane integrity. This disruption can trigger a cascade of events culminating in cell death.
A key target of these compounds is the mitochondrion, the powerhouse of the cell. Damage to the mitochondrial membrane leads to a decrease in mitochondrial membrane potential (MMP), disrupting ATP production and releasing pro-apoptotic factors into the cytoplasm.[8][9] This initiates the intrinsic apoptosis pathway, a form of programmed cell death.
The following diagram illustrates a generalized signaling pathway for cytotoxicity induced by cationic surfactants.
Experimental Protocols for Cytotoxicity Assays
To assess the cytotoxicity of this compound and its alternatives, standardized in vitro assays are employed. The two most common methods are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane damage.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[10] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or the alternative compounds in a suitable solvent (e.g., DMSO, ethanol, or sterile water). The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%). Add the diluted compounds to the wells and incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.
The following diagram outlines the workflow of the MTT assay.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. This compound | Cosmetic Ingredients Guide [ci.guide]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of 1-alkylquinolinium bromide ionic liquids in murine fibroblast NIH 3T3 cells - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Fludioxonil compromises cellular homeostasis in and viability in bovine mammary epithelial cells by inducing mitochondrial dysfunction and calcium dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Comparative Analysis of the Micellar Properties of Lauryl Isoquinolinium Bromide and Pyridinium-Based Surfactants
For researchers, scientists, and professionals in drug development, understanding the self-assembly behavior of surfactants is paramount for applications ranging from drug delivery systems to formulation science. This guide provides a detailed comparative study of the micellar properties of Lauryl Isoquinolinium Bromide (LIB), a quaternary ammonium (B1175870) compound with an isoquinolinium head group, and analogous pyridinium-based surfactants. The comparison is based on experimental data for key micellar parameters, including Critical Micelle Concentration (CMC), aggregation number (Nagg), and thermodynamic properties of micellization.
The structural difference between the isoquinolinium and pyridinium (B92312) head groups, both containing a cationic nitrogen atom within an aromatic ring, significantly influences their physicochemical behavior in aqueous solutions. The larger, more hydrophobic bicyclic structure of the isoquinolinium head group in LIB generally leads to a lower Critical Micelle Concentration (CMC) compared to its single-ring pyridinium counterparts with the same alkyl chain length. This suggests that LIB molecules have a greater tendency to form micelles to minimize the unfavorable contact between their hydrophobic tails and water.
Comparative Data of Micellar Properties
The following table summarizes the key micellar parameters for this compound and representative pyridinium-based surfactants. The data has been collated from various experimental studies to provide a comprehensive overview.
| Surfactant | Alkyl Chain | CMC (mM) | Aggregation Number (Nagg) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |
| This compound | C12 | 0.89[1] | Not Explicitly Found | -17.4 | -10.5 | 6.9 |
| Dodecylpyridinium Bromide | C12 | ~12-15 | ~50-70 | -15.9 | -2.1 to -8.4 | 7.5 to 13.8 |
| Cetylpyridinium (B1207926) Bromide/Chloride | C16 | ~0.9-1.0[2] | ~80-130 | -22.6 | -10.5 to -16.7 | 5.9 to 12.1 |
Note: The thermodynamic data for this compound and Dodecylpyridinium Bromide are calculated from the temperature dependence of the CMC. The values for Cetylpyridinium Bromide/Chloride are provided for contextual comparison of a longer-chain pyridinium surfactant.
The lower CMC of this compound compared to Dodecylpyridinium Bromide indicates its higher efficiency in forming micelles. The more negative Gibbs free energy of micellization (ΔG°mic) for LIB further supports that its micellization is a more spontaneous process. The enthalpy of micellization (ΔH°mic) for both surfactants is negative, indicating that the process is exothermic. The positive entropy change (TΔS°mic) is the primary driving force for micellization for both types of surfactants, arising from the release of structured water molecules from around the hydrophobic alkyl chains.
Experimental Protocols for Determining Micellar Properties
The determination of the micellar properties presented in this guide relies on several well-established experimental techniques. Below are detailed methodologies for three key experiments.
Surface Tensiometry for Critical Micelle Concentration (CMC) Determination
Principle: The surface tension of a surfactant solution decreases as the surfactant concentration increases. Once micelles form, the concentration of free surfactant monomers in the bulk solution remains relatively constant, leading to a plateau in the surface tension values. The CMC is identified as the concentration at which this break in the surface tension versus log-concentration plot occurs.
Methodology:
-
Solution Preparation: A series of aqueous solutions of the surfactant with varying concentrations are prepared using deionized water. The concentration range should span below and above the expected CMC.
-
Measurement: The surface tension of each solution is measured using a surface tensiometer, often employing the Du Noüy ring or Wilhelmy plate method. Measurements should be performed at a constant temperature.
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear portions of the plot.
Conductivity Measurement for CMC Determination
Principle: For ionic surfactants, the electrical conductivity of the solution changes with surfactant concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of larger, less mobile micelles leads to a decrease in the slope of the conductivity versus concentration plot.
Methodology:
-
Solution Preparation: A stock solution of the ionic surfactant is prepared in deionized water.
-
Titration: The stock solution is incrementally added to a known volume of deionized water in a conductivity cell. The conductivity is measured after each addition, allowing the solution to equilibrate at a constant temperature.
-
Data Analysis: The specific conductivity is plotted against the surfactant concentration. The CMC is identified as the point where the slope of the line changes, determined by the intersection of the two linear segments.
Fluorescence Quenching for Aggregation Number (Nagg) Determination
Principle: This steady-state fluorescence quenching method is used to determine the average number of surfactant molecules in a micelle. A fluorescent probe (e.g., pyrene) that preferentially solubilizes within the hydrophobic core of the micelles is used along with a quencher molecule that also resides in the micelles. The quenching of the probe's fluorescence is dependent on the distribution of the quencher among the micelles, which in turn is related to the micelle concentration and aggregation number.
Methodology:
-
Solution Preparation: A series of surfactant solutions are prepared at a concentration significantly above the CMC. A constant, low concentration of a fluorescent probe (e.g., pyrene) is added to each solution. Varying concentrations of a quencher (e.g., cetylpyridinium chloride) are then added to these solutions.
-
Fluorescence Measurement: The fluorescence intensity of the probe is measured for each sample at a constant temperature, using an appropriate excitation wavelength.
-
Data Analysis: The ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) is plotted against the quencher concentration. The aggregation number (Nagg) can be calculated from the slope of this plot using the following equation, which is derived from Poisson statistics:
ln(I₀/I) = [Quencher] / ([Surfactant] - CMC) * Nagg
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the characterization of surfactant micellar properties, from sample preparation to data analysis for the key experimental techniques discussed.
Caption: Workflow for determining surfactant micellar properties.
References
Benchmarking Lauryl Isoquinolinium Bromide: A Comparative Performance Analysis Against Other Quaternary Ammonium Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Lauryl Isoquinolinium Bromide (LIB) against other widely used quaternary ammonium (B1175870) compounds (QACs), namely Benzalkonium Chloride (BAC) and Cetylpyridinium Chloride (CPC). The information presented herein is a synthesis of available experimental data from various scientific studies. Due to the limited number of direct comparative studies involving LIB, this guide collates data from multiple sources. Therefore, direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies.
Performance Data Summary
The following tables summarize the available quantitative data for the antimicrobial, cytotoxic, and antiviral performance of this compound and other selected quaternary ammonium compounds.
Table 1: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound (C12) | Staphylococcus aureus | 1.95 | [1] |
| Escherichia coli | 7.81 | [1] | |
| Candida albicans | 0.98 | [1] | |
| Benzalkonium Chloride (BAC) | Staphylococcus aureus | 1 - 60 | [2] |
| Escherichia coli | 8 - 512 | [3] | |
| Pseudomonas aeruginosa | 12 - >1024 | [2] | |
| Cetylpyridinium Chloride (CPC) | Staphylococcus aureus | 1 - 4 | [3] |
| Escherichia coli | 16 - 512 | [3] | |
| Candida albicans | 0.5 - 4 | [3] |
Note: The antimicrobial activity of QACs is dependent on the alkyl chain length. For LIB, the C12 (lauryl) and C14 alkyl chains have demonstrated the highest antimicrobial activity.[1]
Table 2: Cytotoxicity Data (IC50/CC50)
| Compound | Cell Line | IC50/CC50 (µM) | Exposure Time | Assay | Reference |
| This compound | - | Data Not Available | - | - | - |
| Benzalkonium Chloride (BAC) | A549 (human lung epithelial) | Dose-dependent decrease in viability | Not Specified | Not Specified | [4] |
| BEAS-2B (human respiratory epithelial) | Increased cell death at ≤ 0.01% | 2 hours | Trypan Blue | [5] | |
| Cetylpyridinium Chloride (CPC) | A549 (human lung epithelial) | Dose-dependent decrease in viability | Not Specified | Not Specified | [4] |
Note: Cytotoxicity of QACs is also influenced by the alkyl chain length, with longer chains generally exhibiting higher toxicity.[4]
Table 3: Antiviral Activity
| Compound | Virus | Assay | Log Reduction / Efficacy | Reference |
| This compound | - | - | Data Not Available | - |
| Benzalkonium Chloride (BAC) | Influenza Virus | Virucidal Suspension Test | >4 log reduction | [6] |
| SARS-CoV-2 | Virucidal Suspension Test | >3.11 log reduction (0.035% concentration) | [6] | |
| Adenovirus | Plaque Assay | Effective at 0.1% concentration | [7] | |
| Cetylpyridinium Chloride (CPC) | Influenza A Virus | Virucidal Suspension Test | 90% - 99.9% reduction | [8] |
| Respiratory Syncytial Virus (RSV) | Virucidal Suspension Test | ~99.9% reduction (at ≥0.025%) | [8] | |
| SARS-CoV-2 | Virucidal Suspension Test | >99.99% efficacy (0.05% in formulation) | [1][9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard protocols and may be adapted based on specific research needs.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism in a liquid medium.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Preparation of Inoculum: The test microorganism is cultured on an appropriate agar (B569324) medium. A suspension of the microorganism is prepared in sterile saline or broth and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared microbial suspension. A positive control well (broth and inoculum, no antimicrobial agent) and a negative control well (broth only) are included. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[11][12][13]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells containing medium with the vehicle used to dissolve the compound and untreated cells are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals. The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Antiviral Efficacy Testing: Virucidal Suspension Test (e.g., ASTM E1052, EN 14476)
This test evaluates the ability of a disinfectant to inactivate viruses in a liquid suspension.
-
Preparation of Virus Stock: A high-titer stock of the test virus is prepared and quantified (e.g., by TCID₅₀ assay).
-
Test Procedure: A specific volume of the disinfectant at the desired concentration is mixed with a specific volume of the virus stock. An organic load (e.g., bovine serum albumin) may be added to simulate real-world conditions. The mixture is incubated for a specified contact time at a controlled temperature.
-
Neutralization: Following the contact time, the virucidal activity of the disinfectant is immediately neutralized by adding a suitable neutralizing agent or by dilution into a large volume of cell culture medium. This step is crucial to prevent further inactivation of the virus and to avoid cytotoxicity to the host cells used for virus titration.
-
Virus Titration: The neutralized mixture is serially diluted, and the remaining infectious virus is quantified using a suitable cell-based assay, such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infective Dose) assay.
-
Calculation of Viral Reduction: The log reduction in viral titer is calculated by comparing the titer of the virus in the disinfectant-treated sample to the titer of the virus in a control sample (treated with a placebo, e.g., saline). A log reduction of ≥4 (99.99%) is often required for a substance to be classified as a virucide.[7][10]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key experimental workflows and proposed mechanisms of action for quaternary ammonium compounds.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Proposed mechanism of action for Quaternary Ammonium Compounds.
Caption: Potential signaling pathway for QAC-induced apoptosis.
References
- 1. Antimicrobial and antibiofilm activities of 1-alkylquinolinium bromide ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C21H32N.Br | CID 7132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Microbiological Evaluation of Novel Bis-Quaternary Ammonium Compounds: Clinical Strains, Biofilms, and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lauryl Gallate Induces Apoptotic Cell Death through Caspasedependent Pathway in U87 Human Glioblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro genotoxicity and cytotoxicity of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. benchchem.com [benchchem.com]
- 9. Lauryl Gallate Induces Apoptotic Cell Death through Caspase-dependent Pathway in U87 Human Glioblastoma Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Development of Local Antiviral Formulations with Potent Virucidal Activity Against SARS-CoV-2 and Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Lauryl isoquinolinium bromide DNA extraction with commercial kits
A Comparative Analysis of the Traditional CTAB Method and Modern Commercial Kits for High-Quality DNA Isolation
For researchers, scientists, and drug development professionals, the quest for high-purity, high-yield DNA is the critical first step in a multitude of downstream applications, from PCR and qPCR to next-generation sequencing. The choice of DNA extraction method can significantly impact the reliability and reproducibility of experimental results. This guide provides a comprehensive cross-validation of the well-established Lauryl Isoquinolinium Bromide (LIB) DNA extraction method against popular commercial kits, offering a data-driven comparison to inform your protocol selection.
Performance Metrics: A Quantitative Showdown
The efficacy of a DNA extraction method is ultimately judged by the quantity and quality of the DNA it yields. The following table summarizes key performance indicators for the CTAB method and representative commercial kits, offering a clear comparison for informed decision-making.
| Performance Metric | CTAB Method | Commercial Kit (Spin Column-Based) | Commercial Kit (Magnetic Bead-Based) |
| DNA Yield | Highly variable, dependent on sample type and protocol optimization. Can be very high with large starting material. | Generally consistent and reproducible. Yields can range from 5-500 µg depending on the kit and sample.[1] | High-throughput compatible, with yields often comparable to spin column kits. |
| DNA Purity (A260/A280) | Can be excellent (1.8-2.0), but susceptible to contamination if not performed meticulously.[2][3] | Consistently high (typically 1.7-2.0), as protocols are optimized to minimize protein carryover. | Generally high purity, with efficient washing steps to remove contaminants. |
| DNA Purity (A260/A230) | Often lower, as it is prone to polysaccharide and polyphenol contamination, especially from plant tissues.[2] | Generally good (>1.5), with specific kits designed to remove challenging inhibitors. | Good purity, with bead chemistry optimized for specific binding and washing. |
| Extraction Time | Longer, typically several hours to overnight, with multiple incubation and centrifugation steps.[4] | Rapid, often under 60 minutes for a small number of samples.[4] | Fast and scalable, especially with automation, significantly reducing hands-on time.[5] |
| Hands-on Time | High, requires careful pipetting and phase separation. | Low to moderate, with streamlined protocols. | Very low, especially when automated. |
| Cost per Sample | Low, as it relies on common laboratory reagents. | Moderate to high, depending on the brand and number of preps. | High, particularly with the initial investment in magnetic racks or automated platforms. |
| Scalability | Low, cumbersome for processing large numbers of samples simultaneously. | Moderate, can be processed in batches using a centrifuge. | High, easily adaptable for 96-well plate formats and robotic systems.[5] |
| Hazardous Chemicals | Often involves the use of hazardous organic solvents like phenol (B47542) and chloroform.[6][7] | Typically avoids the use of phenol and chloroform, making them safer.[1][8] | Generally uses non-hazardous buffers and magnetic particles. |
The Underpinnings of Extraction: A Look at the Methodologies
Understanding the experimental protocols is key to appreciating the practical differences between these methods.
The CTAB DNA Extraction Workflow
The CTAB method is a solution-based chemical extraction technique that relies on the detergent CTAB to lyse cells and precipitate DNA.[7] It is particularly effective for plant tissues and other samples rich in polysaccharides and polyphenols.[6]
Caption: Workflow of the CTAB DNA extraction method.
Commercial Kit DNA Extraction Workflow (Spin Column)
Commercial kits often utilize a silica-based spin column to selectively bind DNA in the presence of chaotropic salts.
References
- 1. canvaxbiotech.com [canvaxbiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of DNA Extraction for RAPD and ISSR Analysis of Arbutus unedo L. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ibisci.com [ibisci.com]
- 5. Animal and plant DNA extraction kits and services | LGC, Biosearch Technologies [biosearchtech.com]
- 6. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 7. zymoresearch.com [zymoresearch.com]
- 8. Animal Tissue DNA Extraction Kit – Simgen [en.simgen.cn]
A Comparative Guide to the Quantitative Analysis of Lauryl Isoquinolinium Bromide in Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Lauryl Isoquinolinium Bromide (LIB) in solution. LIB, a cationic surfactant with antimicrobial properties, finds applications in various pharmaceutical and cosmetic formulations. Accurate and precise quantification of LIB is crucial for quality control, formulation development, and stability studies. This document outlines and contrasts four common analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, Titrimetry, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods for this compound Quantification
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the desired throughput. The following table summarizes the key performance characteristics of the discussed methods.
| Parameter | RP-HPLC with UV Detection | UV-Vis Spectrophotometry (Direct) | UV-Vis Spectrophotometry (Ion-Pair Extraction) | Two-Phase Titration | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation followed by UV absorbance detection. | Direct measurement of the absorbance of the isoquinolinium chromophore. | Formation of a colored ion-pair complex with a dye, followed by spectrophotometric measurement. | Titration of the cationic surfactant (LIB) with an anionic surfactant. | Signal intensity is directly proportional to the number of nuclear spins, allowing for quantification against an internal standard. |
| Linearity Range (Typical) | 0.5 - 100 µg/mL | 5 - 50 µg/mL | 1 - 20 µg/mL | > 100 µg/mL | 0.1 - 10 mg/mL |
| Limit of Detection (LOD) (Typical) | 0.1 µg/mL | 1 µg/mL | 0.2 µg/mL | ~50 µg/mL | ~10 µg/mL |
| Limit of Quantification (LOQ) (Typical) | 0.5 µg/mL | 5 µg/mL | 1 µg/mL | ~100 µg/mL | ~50 µg/mL |
| Precision (%RSD) | < 2% | < 3% | < 4% | < 5% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% | 95 - 105% | 99 - 101% |
| Selectivity | High (separates from excipients) | Low to Moderate | Moderate | Low | High (structure-specific signals) |
| Throughput | Moderate (requires chromatographic run time) | High | Moderate (requires extraction step) | Low | Low to Moderate |
| Instrumentation | HPLC with UV Detector | UV-Vis Spectrophotometer | UV-Vis Spectrophotometer | Autotitrator or manual titration setup | NMR Spectrometer |
| Advantages | High selectivity and sensitivity. | Simple, rapid, and cost-effective. | Enhanced sensitivity compared to direct spectrophotometry. | Low instrument cost, suitable for high concentrations. | High precision and accuracy, no need for a specific LIB reference standard, provides structural information. |
| Disadvantages | Higher instrument and solvent cost. | Prone to interference from other UV-absorbing compounds. | More complex procedure, use of organic solvents. | Low sensitivity and selectivity, labor-intensive. | High instrument cost, requires specialized expertise, lower sensitivity than HPLC. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method provides high selectivity and sensitivity for the quantification of LIB, making it suitable for complex matrices.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 20 mM potassium dihydrogen phosphate (B84403), pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) ratio of acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Approximately 280 nm, corresponding to the absorbance maximum of the isoquinolinium ring.
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 100 µg/mL.
-
Sample Preparation: Dilute the sample solution containing LIB with the mobile phase to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of LIB against its concentration for the standard solutions. Determine the concentration of LIB in the samples from the calibration curve.
UV-Vis Spectrophotometry (Ion-Pair Extraction Method)
This method offers increased sensitivity over direct spectrophotometry and is suitable for samples with low concentrations of LIB.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Vortex mixer
-
Centrifuge
Reagents:
-
This compound standard
-
Bromophenol blue solution (0.1% in water)
-
Phosphate buffer (pH 7.0)
Procedure:
-
Standard Preparation: Prepare a series of LIB standard solutions in deionized water (e.g., 1-20 µg/mL).
-
Sample Preparation: Dilute the sample containing LIB with deionized water to an expected concentration within the calibration range.
-
Ion-Pair Formation and Extraction:
-
To 5 mL of each standard and sample solution in a separate test tube, add 5 mL of phosphate buffer and 1 mL of bromophenol blue solution.
-
Add 10 mL of chloroform to each tube.
-
Vortex the mixture for 2 minutes to facilitate the formation and extraction of the LIB-bromophenol blue ion-pair complex into the chloroform layer.
-
Centrifuge for 10 minutes to separate the layers.
-
-
Measurement: Carefully transfer the chloroform layer to a cuvette and measure the absorbance at the wavelength of maximum absorbance for the complex (approximately 606 nm).
-
Quantification: Create a calibration curve by plotting the absorbance versus the concentration of the LIB standards. Calculate the concentration of LIB in the samples using the regression equation of the calibration curve.
Two-Phase Titration
This classical method is suitable for determining higher concentrations of LIB and is based on the reaction between a cationic surfactant (LIB) and an anionic surfactant.
Instrumentation:
-
Autotitrator with a surfactant electrode or manual titration setup
-
Magnetic stirrer
Reagents:
-
Standardized sodium dodecyl sulfate (B86663) (SDS) solution (anionic surfactant, ~0.004 M)
-
Chloroform
-
Methylene (B1212753) blue indicator solution
Procedure:
-
Sample Preparation: Accurately weigh a quantity of the sample containing LIB and dissolve it in a mixture of water and chloroform.
-
Titration:
-
Add the methylene blue indicator to the sample solution. The chloroform layer will be colored blue by the unreacted LIB-methylene blue complex.
-
Titrate the sample with the standardized SDS solution while stirring vigorously.
-
The SDS reacts with the LIB. The endpoint is reached when the blue color transfers from the chloroform layer to the aqueous layer, indicating that all the LIB has reacted.
-
-
Calculation: The concentration of LIB is calculated based on the volume of SDS titrant used and the stoichiometry of the reaction.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the determination of LIB concentration with high precision and accuracy, using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
This compound sample
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O)
-
Internal Standard (e.g., Maleic acid, certified reference material)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the LIB sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using appropriate quantitative parameters, including a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time of the signals of interest) to ensure full signal recovery.
-
-
Data Processing and Quantification:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of LIB (e.g., protons on the isoquinolinium ring) and a signal from the internal standard.
-
The concentration of LIB is calculated using the following formula:
C_LIB = (I_LIB / N_LIB) * (N_IS / I_IS) * (MW_LIB / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
C_LIB = Concentration/Purity of LIB
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
LIB refers to this compound
-
IS refers to the Internal Standard
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for each of the described analytical techniques.
Caption: Workflow for LIB quantification by RP-HPLC.
Caption: Workflow for LIB quantification by Ion-Pair UV-Vis.
Caption: Workflow for LIB quantification by Two-Phase Titration.
Caption: Workflow for LIB quantification by qNMR.
Unveiling Protein Structural Dynamics: A Comparative Guide to Lauryl Isoquinolinium Bromide and Other Denaturants via Circular Dichroism
For researchers, scientists, and drug development professionals, understanding the conformational changes in proteins is paramount. Circular dichroism (CD) spectroscopy stands as a cornerstone technique for elucidating these structural dynamics. This guide provides a comparative analysis of the effects of Lauryl Isoquinolinium Bromide (LIB), a quaternary ammonium (B1175870) surfactant, on protein structure, benchmarked against other commonly employed denaturing and stabilizing agents. While direct experimental data on the impact of LIB on protein structure using CD is not extensively available in peer-reviewed literature, this guide draws parallels from the behavior of structurally similar cationic surfactants to provide a predictive evaluation.
Probing Protein Structure with Circular Dichroism
Circular dichroism spectroscopy is a powerful, non-destructive technique that provides rapid insights into the secondary and tertiary structure of proteins in solution.[1][2][3] By measuring the differential absorption of left and right-circularly polarized light, CD spectroscopy can detect changes in protein conformation induced by various factors, including temperature, pH, and the presence of chemical agents like surfactants and denaturants.[1][4][5] The far-UV region (190-250 nm) of the CD spectrum is particularly sensitive to the protein's secondary structure, with characteristic spectra for α-helices, β-sheets, and random coils.[3][6]
The Impact of Surfactants on Protein Conformation
Surfactants, due to their amphipathic nature, can interact with proteins and induce significant conformational changes, often leading to denaturation.[7] These interactions can be complex, involving both electrostatic and hydrophobic forces. Cationic surfactants, such as this compound, are known to interact with the charged residues on the protein surface, potentially disrupting the native structure.
While specific CD spectral data for this compound's interaction with proteins is scarce, studies on other cationic surfactants like Cetyltrimethylammonium Bromide (CTAB) and Cetylpyridinium Bromide (CPB) offer valuable insights. For instance, studies on Bovine Serum Albumin (BSA) have shown that cationic surfactants can induce both unfolding and refolding of the protein depending on the surfactant concentration.[8] At low concentrations, they can cause a disruption of the tertiary structure, while at higher concentrations, they may induce the formation of new secondary structures.
Comparative Analysis of Denaturing Agents
To provide a comprehensive understanding, the table below compares the anticipated effects of this compound with well-characterized denaturing and stabilizing agents. The data for Urea (B33335), Sodium Dodecyl Sulfate (SDS), and Cetyltrimethylammonium Bromide (CTAB) are derived from published experimental studies. The effects of LIB are inferred based on its structural similarity to other cationic surfactants.
| Feature | This compound (Predicted) | Urea | Sodium Dodecyl Sulfate (SDS) | Cetyltrimethylammonium Bromide (CTAB) |
| Mechanism of Action | Disrupts electrostatic and hydrophobic interactions. | Disrupts hydrogen bonds, leading to unfolding. | Binds to the protein backbone, inducing a helical conformation and unfolding. | Disrupts electrostatic and hydrophobic interactions, can induce unfolding or refolding. |
| Effect on Secondary Structure | Likely to cause a decrease in α-helical and β-sheet content at low concentrations, potentially inducing some helical structure at higher concentrations. | Gradual loss of both α-helical and β-sheet structures, leading to a random coil conformation. | Induces a high degree of α-helical structure in many proteins, even those that are predominantly β-sheet in their native state. | Can lead to a decrease in native secondary structure, but may also induce α-helical content at higher concentrations.[7] |
| Effect on Tertiary Structure | Expected to cause significant disruption of the native tertiary structure. | Causes a loss of the compact tertiary structure, exposing hydrophobic residues to the solvent. | Completely disrupts the native tertiary structure. | Disrupts the native tertiary structure, with effects dependent on concentration.[8] |
| Typical Concentration Range | Expected to be effective in the millimolar (mM) range. | Molar (M) concentrations (e.g., 1-8 M) are typically required for complete denaturation. | Millimolar (mM) concentrations are sufficient to cause significant denaturation. | Millimolar (mM) concentrations are typically used.[7] |
| Reversibility | The reversibility of denaturation would need to be experimentally determined. | Denaturation by urea is often reversible upon removal of the denaturant. | Denaturation by SDS is generally considered irreversible. | Reversibility can be concentration-dependent. |
Experimental Protocols
Circular Dichroism Analysis of Protein Denaturation
A standardized protocol for investigating the effect of a chemical agent like this compound on protein structure using circular dichroism is outlined below.
1. Sample Preparation:
-
Prepare a stock solution of the protein of interest (e.g., Bovine Serum Albumin or Lysozyme) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). The buffer should be transparent in the far-UV region.[9][10]
-
Prepare a stock solution of this compound and other comparative agents (e.g., Urea, SDS, CTAB) in the same buffer.
-
For each measurement, mix the protein solution with varying concentrations of the denaturing agent to achieve the desired final concentrations. Ensure the final protein concentration is within the optimal range for CD measurements (typically 0.1-1.0 mg/mL).[9]
2. CD Spectroscopy:
-
Calibrate the CD spectropolarimeter according to the manufacturer's instructions.
-
Record the CD spectra in the far-UV range (e.g., 190-260 nm) at a controlled temperature (e.g., 25°C).[11]
-
Use a quartz cuvette with an appropriate path length (e.g., 1 mm).
-
Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the buffer containing the denaturing agent at each concentration and subtract it from the corresponding protein spectrum.
3. Data Analysis:
-
Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100 * MRW) / (c * l) where θ is the observed ellipticity in degrees, MRW is the mean residue weight of the protein, c is the protein concentration in mg/mL, and l is the path length of the cuvette in cm.
-
Analyze the changes in the CD spectra as a function of the denaturant concentration. This can involve monitoring the change in ellipticity at specific wavelengths characteristic of α-helices (e.g., 222 nm and 208 nm) or β-sheets (e.g., 218 nm).[9][10][12]
-
Deconvolute the CD spectra using appropriate algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of secondary structure elements (α-helix, β-sheet, random coil).[13][14]
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in evaluating the effect of this compound on protein structure.
Caption: Experimental workflow for CD analysis.
Caption: Proposed mechanism of LIB-induced denaturation.
References
- 1. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. is.muni.cz [is.muni.cz]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. people.unica.it [people.unica.it]
- 6. mdpi.com [mdpi.com]
- 7. Spectroscopic studies on the interaction of cationic surfactants with bovine serum albumin. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Unfolding and Refolding of Bovine Serum Albumin Induced by Cetylpyridinium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jasco-global.com [jasco-global.com]
- 10. jascoinc.com [jascoinc.com]
- 11. mail.researcherslinks.com [mail.researcherslinks.com]
- 12. jascoinc.com [jascoinc.com]
- 13. Estimation of protein secondary structure from circular dichroism spectra: inclusion of denatured proteins with native proteins in the analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
Comparing the cost-effectiveness of Lauryl isoquinolinium bromide and other reagents in molecular biology protocols
In the ever-evolving landscape of molecular biology, the pursuit of more efficient and economical protocols is a constant endeavor. While established reagents and kits have proven their utility, their cost can be a significant factor for high-throughput research and budget-conscious laboratories. This guide explores the potential of Lauryl Isoquinolinium Bromide (LIB), a cationic surfactant, as a cost-effective alternative in common molecular biology workflows, comparing it with standard reagents like Cetyltrimethylammonium Bromide (CTAB), ethanol (B145695), isopropanol (B130326), and commercial kits.
This compound is a quaternary ammonium (B1175870) compound with surfactant properties, primarily used in cosmetics and as an antimicrobial agent.[1][2] Its cationic nature, similar to the well-known reagent CTAB, suggests a potential, yet largely unexplored, role in molecular biology protocols such as DNA extraction and precipitation. This comparison will delve into the theoretical applications of LIB, supported by experimental data for established methods, to provide a comprehensive cost-effectiveness analysis for researchers, scientists, and drug development professionals.
Cell Lysis and DNA Extraction: A Hypothetical Role for LIB
The extraction of high-quality nucleic acids is a foundational step in most molecular biology experiments. The CTAB method is a widely used technique, especially for plant tissues, due to its ability to effectively lyse cells and separate DNA from polysaccharides.[2][3] Given that both CTAB and LIB are cationic surfactants, it is plausible that LIB could serve a similar function in cell lysis and DNA binding.
Comparative Reagents and Methods
-
This compound (LIB): A cationic surfactant with potential for cell lysis and DNA complexation. Its efficacy and performance in DNA extraction are currently theoretical.
-
Cetyltrimethylammonium Bromide (CTAB): A well-established cationic detergent used in DNA extraction buffers.[4] It is effective but can be time-consuming.[2]
-
Commercial DNA Extraction Kits (e.g., DNeasy, PureLink): Offer convenience, speed, and consistency, but at a higher cost per sample.[5][6]
-
DNAzol® Reagent: A guanidinium-based solution that allows for rapid DNA isolation.[5]
Cost-Effectiveness Comparison
The following table summarizes the approximate cost per sample and performance of various DNA extraction methods. The data for established methods is based on published studies, while the information for LIB is a projection based on its raw chemical cost and theoretical application.
| Method | Cost per Sample (USD) | Time per Extraction | DNA Yield | Purity (A260/280) | Notes |
| This compound (LIB) | Theoretical (low) | Not Available | Not Available | Not Available | Based on raw chemical cost; performance is hypothetical. |
| PEX/CTAB Buffer | ~$0.39[5][7] | ~2-3 hours[8] | Variable | Good | Cost-effective but can be laborious. |
| DNAzol® Reagent | ~$0.99[5][7] | ~30 minutes[9] | Good[5] | 1.79 ± 0.01[9] | Faster than CTAB and does not require hazardous organic solvents.[5] |
| Commercial Kits (e.g., DNeasy, PureLink) | ~$3.04[5][7] | ~1.5-2.5 hours[8][9] | Consistent[9] | 1.92 ± 0.02[9] | High cost but convenient and reliable.[6] |
Disclaimer: The cost for LIB is an estimation and does not include other reagents required for a complete extraction buffer. Performance data for LIB is not available and requires experimental validation.
Experimental Protocols
Standard CTAB DNA Extraction Protocol
This protocol is a common method for isolating DNA from plant tissues.
-
Tissue Homogenization: Grind 50-100 mg of plant tissue to a fine powder in liquid nitrogen.
-
Lysis: Add 500 µL of pre-warmed CTAB buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl, 0.2% β-mercaptoethanol) to the powdered tissue.[10] Vortex thoroughly and incubate at 60°C for 30-60 minutes.[1][10]
-
Purification: Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix.[10] Centrifuge to separate the phases and transfer the upper aqueous phase to a new tube.[1]
-
Precipitation: Add 0.7 volumes of cold isopropanol to precipitate the DNA.[1] Incubate at -20°C for at least 30 minutes.
-
Wash and Resuspend: Centrifuge to pellet the DNA, wash the pellet with 70% ethanol, air dry, and resuspend in a suitable buffer (e.g., TE buffer).[1]
Hypothetical LIB-Based DNA Extraction Protocol
Researchers interested in exploring LIB could adapt the standard CTAB protocol:
-
Buffer Preparation: Prepare a lysis buffer by substituting CTAB with LIB at a similar concentration (e.g., 2% w/v). Optimization of buffer components (salt concentration, pH) would be necessary.
-
Lysis and Purification: Follow the same steps as the CTAB protocol, observing for effective cell lysis and DNA precipitation.
-
Evaluation: Assess the yield, purity (A260/280 and A260/230 ratios), and integrity of the extracted DNA using spectrophotometry and gel electrophoresis.
Visualizing the Workflow
Caption: A generalized workflow for DNA extraction using a cationic surfactant-based method.
Nucleic Acid Precipitation: An Alternative to Alcohols?
Ethanol and isopropanol are the go-to reagents for precipitating DNA and RNA from aqueous solutions.[11][12] They work by reducing the dielectric constant of the solution, allowing the cations from the salt to neutralize the negative charge on the nucleic acid backbone, leading to precipitation.[12] Cationic surfactants can also induce DNA condensation and precipitation, suggesting that LIB could be a potential alternative to alcohol precipitation.[13]
Comparative Reagents
-
This compound (LIB): Theoretically, as a cationic surfactant, LIB could neutralize the DNA backbone and induce precipitation without the need for high concentrations of salt and alcohol.
-
Ethanol: The most common reagent for DNA precipitation, typically used at a final concentration of 70-75%.[12] It is effective but requires larger volumes.
-
Isopropanol: Requires a smaller volume than ethanol (0.6-0.7 volumes) and can be used at room temperature, making it suitable for large sample volumes.[14] However, it has a higher tendency to co-precipitate salts.[12]
Cost-Effectiveness Comparison
The cost of ethanol and isopropanol is generally low, making alcohol precipitation a very economical method. The cost-effectiveness of LIB would depend on the concentration required for efficient precipitation.
| Reagent | Cost per Reaction | Volume Required | Incubation | Salt Co-precipitation |
| This compound (LIB) | Theoretical (low) | Not Available | Not Available | Not Available |
| Ethanol | Very Low | 2-2.5 volumes[12] | -20°C or lower[15] | Low |
| Isopropanol | Very Low | 0.6-0.7 volumes[14] | Room Temperature[14] | Higher risk[12] |
Experimental Protocols
Standard Ethanol Precipitation Protocol
-
Salt Addition: Add a salt solution to the DNA sample (e.g., 1/10 volume of 3 M sodium acetate, pH 5.2).[16]
-
Alcohol Addition: Add 2-2.5 volumes of ice-cold 100% ethanol.[12]
-
Incubation: Incubate at -20°C or colder for at least 30 minutes to precipitate the nucleic acids.[15]
-
Pelleting: Centrifuge at high speed to pellet the DNA.
-
Washing: Wash the pellet with 70% ethanol to remove residual salts.
-
Drying and Resuspension: Air-dry the pellet and resuspend in the desired buffer.
Visualizing the Precipitation Process
Caption: A logical diagram comparing the mechanisms of alcohol-based and hypothetical LIB-based DNA precipitation.
Conclusion and Future Outlook
While there is currently no direct experimental evidence for the use of this compound in mainstream molecular biology protocols, its properties as a cationic surfactant present a compelling case for its investigation as a low-cost alternative to reagents like CTAB. For nucleic acid precipitation, its potential to simplify the process by eliminating the need for separate salt and alcohol additions warrants further exploration.
The cost-effectiveness of established methods varies, with traditional reagents like CTAB and alcohols being the most economical, while commercial kits offer convenience at a premium. DNAzol presents a middle ground with its speed and moderate cost.
For researchers looking to optimize their protocols and reduce costs, exploring alternatives like this compound could be a worthwhile endeavor. The hypothetical protocols provided in this guide offer a starting point for such investigations. Experimental validation is crucial to determine the efficacy, optimal working concentrations, and potential effects on downstream applications. The data presented for the established methods should serve as a benchmark for evaluating any new reagent's performance. The potential for a cost-effective, efficient, and readily available reagent makes the investigation of this compound in molecular biology a promising avenue for future research.
References
- 1. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 2. DNA Extraction Showdown: Comparing the Performance of Various Plant DNA Extraction Methods [greenskybio.com]
- 3. CTAB vs. Alternatives: A Comparative Analysis of Plant DNA Extraction Techniques [plantextractwholesale.com]
- 4. Chemical Methods for Lysing Biological Samples [opsdiagnostics.com]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. forensicscijournal.com [forensicscijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of three DNA extraction methods for feed products and four amplification methods for the 5'-junction fragment of Roundup Ready soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of 3 DNA extraction methods for extracting DNA from an adult Culex quinquefasciatus (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mbari.org [mbari.org]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. science.smith.edu [science.smith.edu]
- 13. Interaction of surfactants with DNA. Role of hydrophobicity and surface charge on intercalation and DNA melting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Precipitation of DNA with Isopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. med.upenn.edu [med.upenn.edu]
- 16. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Lauryl Isoquinolinium Bromide
Essential safety protocols and logistical plans are critical for the secure and effective handling of Lauryl isoquinolinium bromide in research and development settings. This guide provides immediate, procedural, and step-by-step guidance to ensure the safety of laboratory personnel and the integrity of experimental workflows. By adhering to these protocols, researchers, scientists, and drug development professionals can mitigate risks and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of personal protective equipment are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on safety data sheets.
| Body Part | Recommended Protection | Rationale & Specifications |
| Eyes/Face | Safety glasses with side-shields | To protect against splashes and dust. Must conform to appropriate government standards such as EN166 (EU) or NIOSH (US).[1] |
| Skin | Impervious clothing and gloves | To prevent skin contact. The type of protective equipment should be selected based on the concentration and amount of the substance used.[1] Gloves must be inspected before use and disposed of properly after handling.[1] |
| Respiratory | Use in a well-ventilated area. Respiratory protection may be necessary in case of dust formation or insufficient ventilation.[1][2][3] | To avoid inhalation of dust or aerosols.[1] If required, a self-contained breathing apparatus should be used.[1] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for preventing accidents and maintaining the chemical's stability.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use in a well-ventilated area, with appropriate exhaust ventilation where dust is formed.[1]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store away from incompatible materials, such as strong oxidizing agents.[3]
Emergency Procedures and First Aid
In the event of exposure or a spill, immediate and appropriate action is essential.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2][3] |
Accidental Release: In case of a spill, use personal protective equipment, avoid dust formation, and ensure adequate ventilation.[1] Sweep up the spilled material and place it in a suitable, closed container for disposal.[1] Prevent the product from entering drains.[1]
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[3] Do not contaminate ponds, waterways, or ditches with the chemical or used container.[3] Empty containers may retain product residues and should be handled as hazardous waste.[3] It is recommended to contact a licensed professional waste disposal service to dispose of this material.[3]
Safe Handling Workflow
The following diagram outlines the key procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
